Product packaging for trans-Khellactone(Cat. No.:CAS No. 15575-68-5)

trans-Khellactone

Cat. No.: B191665
CAS No.: 15575-68-5
M. Wt: 262.26 g/mol
InChI Key: HKXQUNNSKMWIKJ-WCQYABFASA-N
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Description

(-)-trans-Khellactone has been reported in Citrus tamurana, Cyclospermum leptophyllum, and Ammi visnaga with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O5 B191665 trans-Khellactone CAS No. 15575-68-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(9R,10S)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXQUNNSKMWIKJ-WCQYABFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15575-68-5, 23458-04-0
Record name Khellactone, trans-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015575685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Khellactone, trans-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023458040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KHELLACTONE, TRANS-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17SSV9BI4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name KHELLACTONE, TRANS-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIJ6HK1AGB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Enantioselective Synthesis of (+)-trans-Khellactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a highly efficient and enantioselective method for the synthesis of (+)-trans-khellactone, a natural product with notable cytotoxic activity. The presented methodology follows a concise three-step sequence starting from the readily available 7-hydroxycoumarin. This approach is distinguished by its high enantioselectivity, achieved through a key organocatalytic epoxidation step. This document outlines the detailed experimental protocols, presents quantitative data in a clear, tabular format, and visualizes the synthetic pathway for enhanced comprehension.

Core Synthetic Strategy

The enantioselective synthesis of (+)-trans-khellactone is achieved through a three-step process:

  • Synthesis of Seselin (B192379): The synthesis commences with the prenylation of 7-hydroxycoumarin to yield the key intermediate, seselin.

  • Enantioselective Epoxidation: Seselin undergoes a highly enantioselective epoxidation reaction. This crucial step is catalyzed by a chiral iminium salt in the presence of an oxidant, establishing the stereochemistry of the final product.

  • Hydrolytic Ring Opening: The resulting epoxide is then subjected to hydrolytic ring opening under acidic conditions to afford the target molecule, (+)-trans-khellactone.

This synthetic route has been demonstrated to be highly effective, providing (+)-trans-khellactone in high enantiomeric excess and good overall yield.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for each step of the enantioselective synthesis of (+)-trans-khellactone.

Table 1: Synthesis of Seselin from 7-Hydroxycoumarin

Reactant 1Reactant 2SolventCatalyst/ReagentReaction Time (h)Temperature (°C)Yield (%)
7-Hydroxycoumarin3-Chloro-3-methyl-1-butyneAcetone (B3395972)K₂CO₃, NaI24RefluxNot specified

Table 2: Enantioselective Epoxidation of Seselin

ReactantCatalystOxidantSolventReaction Time (h)Temperature (°C)Yield (%)Enantiomeric Excess (ee %)
SeselinChiral Iminium SaltOxoneMeCN/buffer209897

Table 3: Hydrolytic Ring Opening of Epoxide to (+)-trans-Khellactone

ReactantReagentSolventReaction Time (h)Temperature (°C)Yield (%)Overall Yield (%)
Seselin Epoxide1M H₂SO₄THF1Room Temp.6058

Experimental Protocols

Step 1: Synthesis of Seselin from 7-Hydroxycoumarin

Materials:

  • 7-Hydroxycoumarin

  • 3-Chloro-3-methyl-1-butyne

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Sodium Iodide (NaI)

  • Acetone

Procedure:

  • A mixture of 7-hydroxycoumarin, 3-chloro-3-methyl-1-butyne, anhydrous potassium carbonate, and a catalytic amount of sodium iodide in dry acetone is refluxed for 24 hours.

  • After cooling to room temperature, the inorganic salts are filtered off.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford seselin.

Step 2: Enantioselective Epoxidation of Seselin

Materials:

Procedure:

  • To a solution of seselin in acetonitrile is added the chiral iminium salt catalyst.

  • The mixture is cooled to 0 °C in an ice bath.

  • A solution of Oxone in a phosphate buffer (pH 8) is added dropwise to the reaction mixture over a period of 1 hour.

  • The reaction is stirred at 0 °C for an additional hour.

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude epoxide is used in the next step without further purification. The yield is typically around 98% with an enantiomeric excess of 97%.

Step 3: Hydrolytic Ring Opening to (+)-trans-Khellactone

Materials:

Procedure:

  • The crude epoxide is dissolved in a mixture of tetrahydrofuran and 1M aqueous sulfuric acid.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • The reaction is neutralized by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield (+)-trans-khellactone as a white solid. The yield for this step is approximately 60%, leading to an overall yield of 58% from 7-hydroxycoumarin.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the enantioselective synthesis of (+)-trans-khellactone.

Enantioselective_Synthesis_of_trans_Khellactone cluster_step1 Step 1: Synthesis of Seselin cluster_step2 Step 2: Enantioselective Epoxidation cluster_step3 Step 3: Hydrolytic Ring Opening 7-Hydroxycoumarin 7-Hydroxycoumarin Seselin Seselin 7-Hydroxycoumarin->Seselin Prenylation Seselin_intermediate Seselin Epoxide Epoxide Seselin_intermediate->Epoxide Iminium Salt Catalyst, Oxone Epoxide_intermediate Epoxide trans-Khellactone (+)-trans-Khellactone Epoxide_intermediate->this compound H₂SO₄, H₂O

Caption: Overall synthetic workflow for (+)-trans-khellactone.

Experimental_Workflow start Start step1 Prenylation of 7-Hydroxycoumarin start->step1 purification1 Purification of Seselin (Column Chromatography) step1->purification1 step2 Enantioselective Epoxidation of Seselin purification1->step2 workup2 Aqueous Workup step2->workup2 step3 Hydrolytic Ring Opening of Epoxide workup2->step3 neutralization Neutralization step3->neutralization extraction Extraction neutralization->extraction purification2 Purification of (+)-trans-Khellactone (Column Chromatography) extraction->purification2 end End Product purification2->end

Caption: Step-by-step experimental workflow diagram.

References

Isolation of trans-Khellactone from Peucedanum japonicum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of trans-khellactone (B27147) from the roots of Peucedanum japonicum, a plant of significant interest in traditional medicine. This document details the experimental protocols for extraction and purification, presents available quantitative data, and illustrates the putative anti-inflammatory signaling pathway of khellactones.

Quantitative Data

While specific step-by-step yields for the isolation of this compound are not extensively reported, the following tables summarize the available quantitative information regarding the concentration of various khellactone (B107364) derivatives in Peucedanum japonicum extracts and the purity achievable through advanced chromatographic techniques.

Table 1: Concentration of Khellactone Derivatives in Peucedanum japonicum Root Extracts

CompoundExtraction SolventConcentration (mg/g of extract)Analytical Method
3′-acetoxy-4′-(2-methylbutyroyl)khellactoneEthanol (B145695)VariesHPLC-PDA[1]
3′,4′-disencioylkhellactoneEthanolVariesHPLC-PDA[1]
3′-sencioyl-4′-isovalerylkhellactoneEthanolVariesHPLC-PDA[1]
3′-isovaleryl-4′-(2-methylbutyroyl)khellactoneEthanolVariesHPLC-PDA[1]

Note: The concentrations of specific khellactone esters can vary depending on the plant's origin, harvesting time, and the specific extraction conditions used.

Table 2: Purity of Khellactone Isomers After Purification

Purification MethodPurity AchievedAnalytical Method
Recycling High-Performance Liquid Chromatography (R-HPLC)> 98%UPLC-CAD and PDA

Experimental Protocols

The following protocols describe a general methodology for the isolation and purification of khellactones, including this compound, from the roots of Peucedanum japonicum.

Plant Material and Extraction
  • Plant Material: Dried and powdered roots of Peucedanum japonicum are used as the starting material.

  • Extraction:

    • The powdered roots are extracted with ethanol at room temperature.

    • The extraction is typically repeated multiple times to ensure a comprehensive extraction of the secondary metabolites.

    • The resulting ethanol extracts are combined and concentrated under reduced pressure to obtain a crude extract.

Solvent Partitioning
  • The crude ethanol extract is suspended in distilled water.

  • The aqueous suspension is then successively partitioned with solvents of increasing polarity, typically n-hexane and ethyl acetate (B1210297).

  • The ethyl acetate fraction, which is enriched with khellactones, is collected and concentrated.

Chromatographic Purification

A multi-step chromatographic approach is employed to isolate and purify this compound from the complex ethyl acetate fraction.

  • Stationary Phase: Silica (B1680970) gel.

  • Mobile Phase: A gradient solvent system, such as chloroform-methanol, is used to elute the compounds.

  • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing khellactones.

  • Fractions with similar profiles are combined and concentrated.

  • Stationary Phase: C18 reversed-phase silica gel.

  • Mobile Phase: A gradient of methanol (B129727) in water is a common mobile phase.

  • Purpose: This step further purifies the khellactone-containing fractions by separating compounds based on their hydrophobicity.

Due to the presence of structurally similar isomers, such as cis- and this compound, recycling HPLC is a highly effective technique for achieving high purity.

  • Principle: In R-HPLC, the unresolved or partially resolved peaks are recycled back through the column multiple times, effectively increasing the column length and enhancing separation.

  • System: A preparative HPLC system equipped with a recycling valve.

  • Column: A suitable preparative column, such as a C18 column.

  • Mobile Phase: An isocratic mobile phase is typically used during the recycling process.

  • Outcome: This technique allows for the separation of khellactone isomers to a purity of over 98%.

Structural Elucidation

The chemical structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed structure and stereochemistry of the molecule.

Signaling Pathway

Khellactone derivatives have demonstrated significant anti-inflammatory properties. The proposed mechanism of action, primarily based on studies of cis-khellactone derivatives, involves the inhibition of soluble epoxide hydrolase (sEH), which leads to the suppression of pro-inflammatory signaling pathways. It is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism.

Experimental Workflow for Isolation

G P_japonicum Peucedanum japonicum roots Extraction Ethanol Extraction P_japonicum->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (n-hexane/ethyl acetate) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Silica_Gel Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel C18_Column C18 Column Chromatography Silica_Gel->C18_Column R_HPLC Recycling HPLC C18_Column->R_HPLC trans_Khellactone Pure this compound (>98%) R_HPLC->trans_Khellactone

Caption: Workflow for the isolation of this compound.

Putative Anti-Inflammatory Signaling Pathway of Khellactones

G cluster_pathway Cellular Signaling trans_Khellactone This compound sEH Soluble Epoxide Hydrolase (sEH) trans_Khellactone->sEH EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active) EETs->DHETs Metabolized by sEH NFkB NF-κB Pathway EETs->NFkB Suppresses MAPK MAPK Pathway EETs->MAPK Suppresses Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Induces MAPK->Proinflammatory_Cytokines Induces Inflammation Inflammation Proinflammatory_Cytokines->Inflammation

Caption: Putative anti-inflammatory signaling pathway of khellactones.

References

The Biological Versatility of Pyranocoumarins: A Deep Dive into trans-Khellactone

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Pyranocoumarins, a class of heterocyclic compounds widely distributed in the plant kingdom, have garnered significant attention from the scientific community for their diverse and potent biological activities. Among these, trans-khellactone (B27147) and its derivatives have emerged as promising scaffolds for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the biological activities of pyranocoumarins, with a special focus on this compound, summarizing key quantitative data, detailing experimental protocols for activity assessment, and visualizing the intricate signaling pathways and experimental workflows involved.

Core Biological Activities and Quantitative Data

Pyranocoumarins, including this compound, exhibit a broad spectrum of pharmacological effects, ranging from anti-inflammatory and anticancer to anti-HIV and neuroprotective activities. The following tables summarize the available quantitative data for these activities, providing a comparative overview for researchers.

Table 1: Anti-inflammatory Activity of Khellactone Derivatives
CompoundAssayCell LineIC₅₀ (µM)Reference
(-)-cis-KhellactoneSoluble Epoxide Hydrolase (sEH) Inhibition-3.1 ± 2.5[1]
Disenecionyl cis-khellactoneSoluble Epoxide Hydrolase (sEH) Inhibition-1.7 ± 0.4[2]
Table 2: Anticancer Activity of Khellactone Derivatives
CompoundCell LineAssayIC₅₀ (µM)Reference
4-methyl-(3'S,4'S)-cis-khellactone derivative (3a)HEPG-2 (Human Liver Carcinoma)MTT Assay8.51[3][4]
4-methyl-(3'S,4'S)-cis-khellactone derivative (3a)SGC-7901 (Human Gastric Carcinoma)MTT Assay29.65[3][4]
4-methyl-(3'S,4'S)-cis-khellactone derivative (3a)LS174T (Human Colon Carcinoma)MTT Assay> 30[3][4]
4-methyl-(3'S,4'S)-cis-khellactone derivative (3l)SGC-7901 (Human Gastric Carcinoma)MTT Assay22.64[3]
Table 3: Anti-HIV Activity of Khellactone Derivatives
CompoundCell LineAssayEC₅₀ (µM)Therapeutic Index (TI)Reference
3-Hydroxymethyl-4-methyl-DCK (4c)H9 lymphocytesHIV-1 Replication0.004-[5]
3-Hydroxymethyl-4-methyl-DCK (4c)Peripheral Blood Mononuclear CellsHIV-1 Replication0.024-[5]
3-Bromomethyl-4-methyl-DCK (4a)H9 lymphocytesHIV-1 Replication0.00011189,600[5]
1-thia-DCK analogue (9a)H9 lymphocytesHIV-1 Replication0.000121,408,000[6]
5-Methoxy-4-methyl DCK (8)H9 lymphocytesHIV-1 Replication7.21 x 10⁻⁶>2.08 x 10⁷[7]
7-thia-DCK analog (3a)H9 lymphocytesHIV-1 Replication0.141110[8]
3-Methyl-3',4'-di-O-(S)-camphanoyl-(3'R,4'R)-(+)-cis-khellactone (7)H9 lymphocytesHIV-1 Replication<5.25 x 10⁻⁵>2.15 x 10⁶
4-Methyl-3',4'-di-O-(S)-camphanoyl-(3'R,4'R)-(+)-cis-khellactone (8)H9 lymphocytesHIV-1 Replication<5.25 x 10⁻⁵>2.15 x 10⁶
5-Methyl-3',4'-di-O-(S)-camphanoyl-(3'R,4'R)-(+)-cis-khellactone (9)H9 lymphocytesHIV-1 Replication<5.25 x 10⁻⁵>2.15 x 10⁶

DCK: (3'R,4'R)-3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone

Key Signaling Pathways Modulated by Pyranocoumarins

The biological effects of pyranocoumarins are often mediated through their interaction with and modulation of critical intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most significant cascades influenced by these compounds, particularly in the context of inflammation and cancer.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Pyranocoumarins can inhibit this pathway at various points, thereby exerting their anti-inflammatory effects.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_p P-IκB IkB->IkB_p IkB_NFkB IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB Pyranocoumarins Pyranocoumarins (e.g., this compound) Pyranocoumarins->IKK Inhibition NFkB_n NF-κB Pyranocoumarins->NFkB_n Inhibition of Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription IkB_NFkB->NFkB_n Translocation

Fig. 1: Inhibition of the NF-κB signaling pathway by pyranocoumarins.
MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. The three main MAPK families are ERK, JNK, and p38. Dysregulation of this pathway is a hallmark of many cancers. Pyranocoumarins have been shown to modulate MAPK signaling, contributing to their anticancer effects.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation ERK_n ERK ERK->ERK_n Translocation Pyranocoumarins Pyranocoumarins (e.g., this compound) Pyranocoumarins->Raf Modulation Pyranocoumarins->ERK Modulation of Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK_n->TranscriptionFactors Activation Apoptosis Apoptosis ERK_n->Apoptosis CellCycle Cell Cycle Progression TranscriptionFactors->CellCycle

Fig. 2: Modulation of the MAPK/ERK signaling pathway by pyranocoumarins.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of pyranocoumarins like this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-stimulated RAW264.7 Macrophages

This assay quantifies the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in DMEM. After incubation, remove the medium from the wells and replace it with 100 µL of fresh medium containing the desired concentrations of the test compound. Include a vehicle control (solvent only).

  • LPS Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to each well, except for the negative control wells.

  • Incubation: Incubate the plate for another 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement:

    • Prepare a standard curve of sodium nitrite (0-100 µM) in DMEM.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in each sample using the sodium nitrite standard curve. Determine the percentage of NO production inhibition compared to the LPS-stimulated vehicle control. Calculate the IC₅₀ value of the test compound.

NO_Assay_Workflow start Start seed_cells Seed RAW264.7 cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_compound Treat with This compound incubate1->treat_compound stimulate_lps Stimulate with LPS treat_compound->stimulate_lps incubate2 Incubate 24h stimulate_lps->incubate2 collect_supernatant Collect supernatant incubate2->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess measure_absorbance Measure Absorbance at 540 nm add_griess->measure_absorbance analyze_data Analyze Data (Calculate IC50) measure_absorbance->analyze_data end End analyze_data->end

Fig. 3: Workflow for the Nitric Oxide (NO) production assay.
Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to screen for the anticancer potential of compounds.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Appropriate cell culture medium with supplements

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization:

    • If using adherent cells, carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes.

  • Data Acquisition: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value of the test compound.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_compound Treat with This compound incubate1->treat_compound incubate2 Incubate 24-72h treat_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize measure_absorbance Measure Absorbance at 570 nm solubilize->measure_absorbance analyze_data Analyze Data (Calculate IC50) measure_absorbance->analyze_data end End analyze_data->end

Fig. 4: Workflow for the MTT cell viability assay.
Anti-HIV Activity: Reverse Transcriptase (RT) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of HIV reverse transcriptase, a crucial enzyme for the replication of the virus.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(rA)-oligo(dT) template-primer

  • Deoxynucleotide triphosphates (dNTPs), including radiolabeled dTTP (e.g., [³H]-dTTP) or a non-radioactive detection system

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (e.g., a this compound derivative)

  • Trichloroacetic acid (TCA) for precipitation (if using radiolabeling)

  • Glass fiber filters

  • Scintillation fluid and counter (if using radiolabeling) or a suitable detection reagent for non-radioactive methods

  • 96-well reaction plates

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT) template-primer, and dNTPs (including the labeled dTTP).

  • Compound Addition: Add the test compound at various concentrations to the wells of the reaction plate. Include a positive control (known RT inhibitor, e.g., Nevirapine) and a negative control (vehicle).

  • Enzyme Addition: Add the HIV-1 RT enzyme to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour).

  • Reaction Termination and Detection (Radiolabeled Method):

    • Stop the reaction by adding cold TCA.

    • Harvest the precipitated DNA onto glass fiber filters using a cell harvester.

    • Wash the filters with TCA and ethanol.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Detection (Non-Radioactive Method): Follow the instructions of the specific non-radioactive RT assay kit being used, which typically involves a colorimetric or fluorometric readout.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration compared to the negative control. Determine the EC₅₀ value of the test compound.

Anti_HIV_RT_Assay_Workflow start Start prepare_reaction_mix Prepare Reaction Mix (Buffer, Template, dNTPs) start->prepare_reaction_mix add_compound Add Test Compound (this compound derivative) prepare_reaction_mix->add_compound add_enzyme Add HIV-1 RT Enzyme add_compound->add_enzyme incubate Incubate at 37°C add_enzyme->incubate terminate_reaction Terminate Reaction incubate->terminate_reaction detect_activity Detect RT Activity (Radiometric or Colorimetric) terminate_reaction->detect_activity analyze_data Analyze Data (Calculate EC50) detect_activity->analyze_data end End analyze_data->end

Fig. 5: Workflow for the Anti-HIV Reverse Transcriptase (RT) inhibition assay.

Conclusion and Future Directions

The pyranocoumarin (B1669404) scaffold, and specifically compounds like this compound, represents a rich source of biologically active molecules with significant therapeutic potential. The data and protocols presented in this guide underscore the diverse pharmacological profile of these compounds and provide a framework for their further investigation. Future research should focus on elucidating the precise molecular targets of this compound, optimizing its structure to enhance potency and selectivity, and conducting in vivo studies to validate its efficacy and safety in preclinical models. The continued exploration of pyranocoumarins holds great promise for the development of next-generation drugs for a range of human diseases.

References

In Vitro Mechanism of Action of trans-Khellactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

trans-Khellactone (B27147), a naturally occurring furanocoumarin, is a compound of growing interest within the scientific community. While its precise in vitro mechanism of action is still under active investigation, this technical guide synthesizes the current understanding by examining the well-documented activities of its isomer, cis-khellactone, and related compounds. This document outlines the putative anti-inflammatory and vasodilatory mechanisms of this compound, provides detailed experimental protocols for their investigation, and presents quantitative data from relevant studies to guide future research and drug development efforts. The primary hypothesized mechanisms include the inhibition of soluble epoxide hydrolase (sEH) and the modulation of key inflammatory signaling pathways, namely NF-κB and MAPK, as well as a potential role in regulating vascular smooth muscle contractility through calcium channel modulation.

Introduction

Khellactones are a class of pyranocoumarins found in various medicinal plants. The trans- and cis-isomers of khellactone (B107364) represent stereoisomers that may exhibit distinct pharmacological profiles. While a significant body of research has focused on the in vitro activities of cis-khellactone and its derivatives, direct experimental data on the mechanism of action of this compound is limited. This guide, therefore, presents a putative mechanism of action for this compound based on the established activities of its closely related analogs. The primary focus will be on its potential anti-inflammatory and vasodilatory properties, which are of significant interest for therapeutic development.

Putative Anti-Inflammatory Mechanism of Action

The anti-inflammatory effects of cis-khellactone are well-documented and are proposed to be a strong indicator of the potential mechanism for the trans-isomer. The primary target identified is soluble epoxide hydrolase (sEH), an enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). By inhibiting sEH, khellactones can increase the levels of EETs, which in turn suppress inflammatory responses.

Furthermore, studies on cis-khellactone derivatives have demonstrated a downstream inhibitory effect on major inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways (specifically p38 and JNK).

Inhibition of Soluble Epoxide Hydrolase (sEH)

Cis-khellactone has been identified as a competitive inhibitor of sEH[1]. Inhibition of sEH by this compound would be expected to increase the bioavailability of EETs, which have known anti-inflammatory properties.

Downregulation of Pro-Inflammatory Mediators

The inhibition of the NF-κB and MAPK signaling pathways by cis-khellactone derivatives leads to the reduced expression of several key pro-inflammatory mediators[2][3]:

  • Nitric Oxide (NO) and Inducible Nitric Oxide Synthase (iNOS): Overproduction of NO by iNOS is a hallmark of inflammation.

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of pro-inflammatory prostaglandins.

  • Pro-inflammatory Cytokines: Including Interleukin-1β (IL-1β), Interleukin-4 (IL-4), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).

  • Chemokines: Such as Monocyte Chemoattractant Protein-1 (MCP-1).

Signaling Pathway Diagrams

anti_inflammatory_pathway cluster_trans_khellactone This compound cluster_seh sEH Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_mediators Pro-inflammatory Mediators tk This compound sEH sEH tk->sEH Inhibits (putative) p38 p38 tk->p38 Inhibits (putative) JNK JNK tk->JNK Inhibits (putative) IKK IKK tk->IKK Inhibits (putative) DHETs DHETs (inactive) sEH->DHETs Metabolism EETs EETs EETs->sEH AP1 AP-1 p38->AP1 JNK->AP1 iNOS iNOS AP1->iNOS COX2 COX-2 AP1->COX2 Cytokines IL-1β, IL-6, TNF-α AP1->Cytokines IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB (nuclear) NFkB->NFkB_nuc Translocation NFkB_nuc->iNOS NFkB_nuc->COX2 NFkB_nuc->Cytokines NO NO iNOS->NO Produces

Putative anti-inflammatory signaling pathway of this compound.

Putative Vasodilatory Mechanism of Action

Direct studies on the vasorelaxant effects of this compound are not currently available. However, research on khellin (B1673630), a structurally related furanocoumarin, has shown vasorelaxant properties attributed to the inhibition of calcium influx and mobilization in vascular smooth muscle cells[4]. It is plausible that this compound may share a similar mechanism of action.

A potential vasodilatory mechanism for this compound could involve:

  • Blockade of Voltage-Operated Calcium Channels (VOCCs): Inhibition of L-type calcium channels in vascular smooth muscle cells would reduce calcium influx, leading to relaxation.

  • Inhibition of Intracellular Calcium Release: Interference with calcium release from the sarcoplasmic reticulum.

  • Endothelium-Dependent Vasodilation: Potential stimulation of nitric oxide (NO) production from endothelial cells, which would then act on smooth muscle cells to cause relaxation.

Signaling Pathway Diagram

vasodilation_pathway cluster_trans_khellactone This compound cluster_vsmc Vascular Smooth Muscle Cell cluster_ec Endothelial Cell tk This compound VOCC L-type Ca²⁺ Channel tk->VOCC Inhibits (putative) SR Sarcoplasmic Reticulum tk->SR Inhibits Ca²⁺ release (putative) eNOS eNOS tk->eNOS Stimulates (putative) Ca_influx Ca²⁺ Influx VOCC->Ca_influx Ca_cyto [Ca²⁺]i Ca_influx->Ca_cyto Ca_release Ca²⁺ Release SR->Ca_release Ca_release->Ca_cyto Contraction Contraction Ca_cyto->Contraction Relaxation Relaxation NO NO eNOS->NO Produces NO->Relaxation Stimulates

Putative vasodilatory mechanism of this compound.

Quantitative Data

The following tables summarize the available quantitative data for cis-khellactone and its derivatives. These values provide a benchmark for the potential potency of this compound.

Table 1: Inhibitory Activity of cis-Khellactone on Soluble Epoxide Hydrolase

CompoundTargetAssay SystemIC₅₀ (µM)Reference
(-)-cis-KhellactonesEHRecombinant sEH3.1 ± 2.5[1]

Table 2: Anti-inflammatory Activity of disenecionyl cis-khellactone (DK)

Mediator/PathwayCell LineStimulantConcentration of DK (µM)% Inhibition/ReductionReference
iNOS expressionRAW264.7LPS5058.7[2][3]
iNOS expressionRAW264.7LPS10044.6[2][3]
COX-2 expressionRAW264.7LPS100Significant reduction[2][3]
IL-1β expressionRAW264.7LPS2521.6[2][3]
IL-1β expressionRAW264.7LPS5050.4[2][3]
IL-1β expressionRAW264.7LPS10057.6[2][3]
TNF-α expressionRAW264.7LPS2510.8[2][3]
TNF-α expressionRAW264.7LPS5058.6[2][3]
TNF-α expressionRAW264.7LPS10071.1[2][3]
IL-6 expressionRAW264.7LPS2523.1[2][3]
IL-6 expressionRAW264.7LPS5051.6[2][3]
IL-6 expressionRAW264.7LPS10067.2[2][3]
MCP-1 expressionRAW264.7LPS100Significant reduction[2][3]
p-p38 phosphorylationRAW264.7LPS100Significant reduction[2][3]
p-JNK phosphorylationRAW264.7LPS100Significant reduction[2][3]
NF-κB nuclear translocationRAW264.7LPS100Significant reduction[2][3]

Detailed Experimental Protocols

The following protocols are provided as a guide for researchers wishing to investigate the putative in vitro mechanisms of action of this compound.

Ex Vivo Vasodilation Assay

This protocol describes the use of an organ bath or wire myograph to assess the vasorelaxant effects of this compound on isolated arterial rings.

vasodilation_workflow A 1. Isolate Thoracic Aorta from Euthanized Rat B 2. Clean and Cut into 2-3 mm Rings A->B C 3. Mount Rings in Organ Bath/Myograph B->C D 4. Equilibrate under Tension in Krebs-Henseleit Solution (95% O₂/5% CO₂) C->D E 5. Test Endothelium Integrity (Acetylcholine-induced relaxation of Phenylephrine pre-contracted rings) D->E F 6. Pre-contract Rings with Phenylephrine or KCl E->F G 7. Cumulative Addition of This compound F->G H 8. Record Changes in Tension G->H I 9. Data Analysis: Calculate EC₅₀ and Max Relaxation H->I

Experimental workflow for the ex vivo vasodilation assay.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit Solution (KHS)

  • Phenylephrine (PE) or Potassium Chloride (KCl)

  • Acetylcholine (ACh)

  • This compound

  • Organ bath or wire myograph system

Procedure:

  • Humanely euthanize a rat and excise the thoracic aorta.

  • Clean the aorta of adipose and connective tissue and cut into 2-3 mm rings.

  • Mount the aortic rings in an organ bath or wire myograph containing KHS bubbled with 95% O₂/5% CO₂ at 37°C.

  • Allow the rings to equilibrate under a resting tension of 1-2 g for 60-90 minutes.

  • Assess endothelium integrity by pre-contracting the rings with PE (1 µM) and then inducing relaxation with ACh (10 µM). A relaxation of >80% indicates intact endothelium.

  • After a washout period, induce a stable contraction with PE (1 µM) or KCl (60 mM).

  • Once a stable plateau is reached, add this compound in a cumulative manner (e.g., 1 nM to 100 µM).

  • Record the isometric tension continuously.

  • Express the relaxation at each concentration as a percentage of the pre-contraction and plot a concentration-response curve to determine the EC₅₀.

Intracellular Calcium Measurement

This protocol details the measurement of intracellular calcium concentration ([Ca²⁺]i) in vascular smooth muscle cells (VSMCs) using the fluorescent indicator Fura-2 AM.

Materials:

  • Primary cultured rat aortic smooth muscle cells

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Fluorescence spectrophotometer or microscope with ratiometric imaging capabilities

Procedure:

  • Culture VSMCs on glass coverslips.

  • Load the cells with Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (0.02%) in HBSS for 60 minutes at 37°C.

  • Wash the cells with HBSS to remove extracellular dye.

  • Place the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope.

  • Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.

  • Establish a baseline [Ca²⁺]i.

  • Stimulate the cells with a vasoconstrictor (e.g., PE or KCl) to induce an increase in [Ca²⁺]i.

  • In the presence of the vasoconstrictor, perfuse the cells with varying concentrations of this compound.

  • Record the changes in the 340/380 nm fluorescence ratio, which is proportional to [Ca²⁺]i.

Nitric Oxide Production Assay

This protocol describes the measurement of nitric oxide (NO) production in human umbilical vein endothelial cells (HUVECs) using the Griess reagent.

Materials:

  • HUVECs

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plate reader

Procedure:

  • Seed HUVECs in a 96-well plate and grow to confluence.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with a suitable agonist (e.g., bradykinin (B550075) or VEGF) to induce NO production.

  • After the desired incubation time (e.g., 24 hours), collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of the Griess reagent in a new 96-well plate.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Western Blot Analysis for NF-κB and MAPK Pathways

This protocol outlines the detection of key proteins in the NF-κB and MAPK signaling pathways by western blotting in RAW 264.7 macrophages.

western_blot_workflow A 1. Culture RAW 264.7 Macrophages B 2. Pre-treat with this compound A->B C 3. Stimulate with LPS B->C D 4. Lyse Cells and Quantify Protein C->D E 5. SDS-PAGE and Transfer to PVDF Membrane D->E F 6. Block Membrane and Incubate with Primary Antibodies (e.g., p-p65, p-p38, p-JNK) E->F G 7. Incubate with HRP-conjugated Secondary Antibody F->G H 8. Detect with Chemiluminescent Substrate G->H I 9. Image and Quantify Band Densities H->I

Experimental workflow for Western Blot analysis.

Materials:

  • RAW 264.7 macrophage cell line

  • LPS

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-p65, anti-phospho-p38, anti-phospho-JNK, and total protein antibodies)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Culture RAW 264.7 cells to near confluence.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate with LPS (e.g., 1 µg/mL) for the appropriate time to activate the desired pathway (e.g., 30 minutes for NF-κB, 15-60 minutes for MAPKs).

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

While direct evidence for the in vitro mechanism of action of this compound is currently lacking, the data from its cis-isomer and related compounds provide a strong foundation for a putative mechanism centered on anti-inflammatory and vasodilatory activities. The proposed inhibition of soluble epoxide hydrolase and the modulation of NF-κB and MAPK signaling pathways, along with potential effects on calcium homeostasis in vascular smooth muscle, present exciting avenues for future research. The experimental protocols detailed in this guide offer a clear roadmap for elucidating the precise molecular targets and signaling cascades affected by this compound. Such studies are crucial for unlocking the full therapeutic potential of this promising natural compound. Comparative studies between the cis and trans isomers are particularly warranted to understand any stereospecific effects on biological activity.

References

An In-depth Technical Guide to the Discovery and Natural Sources of Khellactone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Khellactone (B107364) isomers, a group of pyranocoumarins, have garnered significant scientific interest due to their diverse and potent biological activities. These activities include anti-inflammatory, anti-HIV, and anti-hypertensive properties, making them promising candidates for drug development. This technical guide provides a comprehensive overview of the discovery, natural sources, and key experimental methodologies related to khellactone isomers. It is designed to serve as a valuable resource for researchers actively engaged in the fields of natural product chemistry, pharmacology, and drug discovery.

Discovery and Natural Sources

Khellactone isomers are predominantly found in plants belonging to the Peucedanum genus of the Apiaceae family. The primary sources for these compounds are the roots of Peucedanum praeruptorum Dunn and Peucedanum japonicum Thunb.[1][2]. The term "praeruptorins" is often used to refer to the khellactone esters isolated from P. praeruptorum.

The core chemical structure is a dihydroseselin (B1632921) skeleton, and the isomers, primarily cis- and trans-khellactones, differ in the stereochemistry at the C-3' and C-4' positions of the dihydropyran ring. These are often found as esters with various acyl groups, such as angelic acid, tiglic acid, and senecioic acid, which contribute to the diversity and biological activity of these compounds.

Quantitative Distribution of Khellactone Isomers

The concentration of khellactone isomers can vary significantly depending on the plant species, the part of the plant, and even the developmental stage of the plant. The roots are generally the most concentrated source of these compounds. For instance, in Peucedanum praeruptorum, the content of praeruptorins A, B, and E has been observed to decrease significantly after the bolting stage[1].

Plant SpeciesPlant PartKhellactone IsomerYield/ConcentrationReference
Peucedanum praeruptorumRootsPraeruptorin ADecreases by 26.6% after bolting[1]
Peucedanum praeruptorumRootsPraeruptorin BDecreases by 52.1% after bolting[1]
Peucedanum praeruptorumRootsPraeruptorin EDecreases by 30.3% after bolting[1]
Peucedanum japonicumRootsTotal Pyranocoumarins> 100 mg/g in acetone (B3395972) extract[3]
Phlojodicarpus sibiricusRootsTotal Coumarins98.24 mg/g[4]
Phlojodicarpus sibiricusHerbTotal Coumarins36.16 mg/g[4]

Experimental Protocols

The isolation, purification, and characterization of khellactone isomers involve a series of sophisticated analytical techniques.

Extraction and Preliminary Fractionation

A common method for extracting khellactone isomers from plant material is through solvent extraction.

  • Grinding and Extraction: Dried and powdered plant roots are typically extracted with methanol (B129727) under reflux. This process is often repeated multiple times to ensure maximum yield[1].

  • Solvent Partitioning: The resulting methanol extract is then concentrated under vacuum. The residue is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. The khellactone isomers, being lipophilic, are typically concentrated in the ethyl acetate fraction[1].

Isolation and Purification: Recycling Preparative HPLC

Due to the presence of multiple isomers with similar polarities, their separation can be challenging. Recycling preparative High-Performance Liquid Chromatography (HPLC) has proven to be an effective technique for isolating pure isomers[5][6][7]. This method enhances separation by passing the sample through the same column multiple times[5][6][7].

  • System: A preparative HPLC system equipped with a recycling valve.

  • Column: A normal phase silica (B1680970) gel column or a reversed-phase C18 column can be used depending on the specific isomers.

  • Mobile Phase: A non-polar solvent system like dichloromethane/ethyl acetate for normal phase, or a polar system like methanol/water for reversed-phase is typically employed. The exact ratio is optimized for the best separation[8].

  • Detection: A UV detector is used to monitor the elution of the compounds.

  • Recycling Process: The eluent containing the unresolved isomers is redirected back to the column inlet. This process is repeated until a baseline separation is achieved, after which the pure isomers are collected[7].

Structure Elucidation

The definitive identification of the isolated khellactone isomers is achieved through a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to determine the molecular weight and fragmentation patterns of the compounds, providing clues about their structure and the nature of the ester side chains[2].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for elucidating the detailed chemical structure, including the carbon skeleton and the precise location of the ester groups. The coupling constants between H-3' and H-4' in the ¹H NMR spectrum are particularly useful for distinguishing between cis- and trans-isomers[1].

Signaling Pathways and Biological Activity

Khellactone isomers have been shown to modulate several key signaling pathways, which underlies their therapeutic potential.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of khellactone isomers are, in part, attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway[9][10]. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Proteasome Proteasome IkB->Proteasome Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Khellactone Khellactone Isomers Khellactone->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) DNA->Genes Transcription

Khellactone isomers inhibit the NF-κB signaling pathway.
Modulation of P-glycoprotein (P-gp)

Certain khellactone derivatives have demonstrated the ability to reverse multidrug resistance (MDR) in cancer cells by modulating the function of P-glycoprotein (P-gp)[11]. P-gp is an ATP-dependent efflux pump that can expel chemotherapeutic drugs from cancer cells, thereby reducing their efficacy. Khellactone derivatives can act as P-gp inhibitors, increasing the intracellular concentration of anticancer drugs.

P_glycoprotein_Modulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Drug_out Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Chemotherapeutic Drug Drug_in->Pgp Binding Khellactone Khellactone Derivatives Khellactone->Pgp Inhibition ATP ATP ATP->Pgp Hydrolysis

Khellactone derivatives inhibit P-gp mediated drug efflux.

Experimental Workflow for Assessing Anti-inflammatory Activity

A standard workflow to evaluate the anti-inflammatory potential of khellactone isomers involves in vitro cell-based assays.

Anti_inflammatory_Workflow Start Isolate Khellactone Isomers Cell_Culture Culture Macrophages (e.g., RAW 264.7) Start->Cell_Culture Treatment Pre-treat cells with Khellactone Isomers Cell_Culture->Treatment Stimulation Induce Inflammation with LPS Treatment->Stimulation Harvest Harvest Cell Supernatant and Cell Lysate Stimulation->Harvest NO_Assay Measure Nitric Oxide (Griess Assay) Harvest->NO_Assay Cytokine_Assay Measure Cytokines (ELISA) Harvest->Cytokine_Assay Western_Blot Analyze Protein Expression (Western Blot) Harvest->Western_Blot End Data Analysis and Conclusion NO_Assay->End Cytokine_Assay->End Western_Blot->End

Workflow for assessing the anti-inflammatory activity of khellactone isomers.
Detailed Protocol for Nitric Oxide (NO) Assay

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the khellactone isomer for 1-2 hours.

  • LPS Stimulation: Add lipopolysaccharide (LPS) to the wells to induce an inflammatory response and incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. The amount of nitrite (B80452), a stable product of NO, is proportional to the absorbance. A decrease in nitrite levels in the presence of the khellactone isomer indicates anti-inflammatory activity[12].

Detailed Protocol for Western Blot Analysis
  • Protein Extraction: After treatment and stimulation, lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for proteins in the NF-κB pathway (e.g., phospho-IκBα, p65) and pro-inflammatory enzymes (e.g., iNOS, COX-2).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. A reduction in the expression of these proteins confirms the anti-inflammatory effect at the molecular level[9].

Conclusion

Khellactone isomers represent a fascinating class of natural products with significant therapeutic potential. This guide has provided a detailed overview of their discovery, natural sources, and the key experimental techniques used for their study. The provided protocols and pathway diagrams offer a solid foundation for researchers to further explore the pharmacological properties of these promising compounds and to advance their development as potential drug candidates. The continued investigation into the structure-activity relationships and mechanisms of action of khellactone isomers is crucial for unlocking their full therapeutic potential.

References

The Enigmatic Path to a Plant-Derived Therapeutic: A Technical Guide to the Biosynthesis of trans-Khellactone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the molecular machinery behind a promising natural compound, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the biosynthetic pathway of trans-khellactone (B27147) in plants. This document outlines the key enzymatic players, reaction mechanisms, and potential avenues for biotechnological production of this valuable pyranocoumarin (B1669404).

This compound, a naturally occurring angular pyranocoumarin, has garnered significant interest within the scientific community for its diverse pharmacological activities. Understanding its biosynthesis is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This guide synthesizes the current knowledge of this intricate pathway, presenting it in a clear and accessible format for professionals in the field.

From a Simple Precursor to a Complex Scaffold: The Biosynthetic Journey

The journey to this compound begins with the common phenylpropanoid pathway precursor, umbelliferone (B1683723) . This foundational molecule undergoes a series of enzymatic transformations, primarily orchestrated by two key enzyme families: prenyltransferases (PTs) and cytochrome P450 monooxygenases (CYPs).

The biosynthesis can be broadly divided into two critical stages:

  • Prenylation: The addition of a dimethylallyl pyrophosphate (DMAPP) group to the umbelliferone backbone. This reaction is catalyzed by a prenyltransferase, a crucial step that dictates the eventual formation of the pyran ring.

  • Cyclization and Hydroxylation: A multi-step process catalyzed by cytochrome P450 enzymes. This stage involves the formation of the pyran ring and the stereospecific introduction of hydroxyl groups, ultimately leading to the characteristic trans-diol configuration of khellactone.

While the general outline of pyranocoumarin biosynthesis is established, the specific enzymes and the precise mechanism governing the stereochemistry of this compound are areas of active research. It is hypothesized that a specific cytochrome P450 enzyme is responsible for the epoxidation of a precursor followed by a stereospecific hydrolysis to yield the trans-diol.

Visualizing the Pathway: A Molecular Roadmap

To facilitate a deeper understanding of the intricate molecular events, the proposed biosynthetic pathway of this compound is illustrated below.

This compound Biosynthesis Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_pyranocoumarin Pyranocoumarin Biosynthesis Umbelliferone Umbelliferone Prenylated Intermediate Prenylated Intermediate Umbelliferone->Prenylated Intermediate Prenyltransferase (PT) Epoxide Intermediate Epoxide Intermediate Prenylated Intermediate->Epoxide Intermediate Cytochrome P450 (CYP) This compound This compound Epoxide Intermediate->this compound Epoxide Hydrolase (likely CYP activity)

Proposed biosynthetic pathway of this compound.

Quantitative Insights: Gauging the Efficiency of Biosynthesis

While comprehensive quantitative data for the entire this compound pathway remains to be fully elucidated, studies on related pyranocoumarin biosynthesis provide valuable benchmarks. The table below summarizes hypothetical, yet plausible, kinetic parameters for the key enzymatic steps, offering a framework for future experimental validation.

Enzyme ClassSubstrateProductApparent Km (µM)kcat (s-1)
PrenyltransferaseUmbelliferone, DMAPPPrenylated Intermediate10 - 500.1 - 1.0
Cytochrome P450Prenylated IntermediateEpoxide Intermediate5 - 200.5 - 5.0
Epoxide HydrolaseEpoxide IntermediateThis compound20 - 1000.05 - 0.5

Note: The values presented are hypothetical and intended for illustrative purposes. Actual values will vary depending on the specific enzymes and plant species.

Experimental Corner: Methodologies for Pathway Elucidation

The characterization of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experiments.

Heterologous Expression and Functional Characterization of Candidate Enzymes

This workflow is essential for identifying and characterizing the specific prenyltransferases and cytochrome P450s involved in the pathway.

Enzyme Characterization Workflow cluster_gene_discovery Gene Discovery cluster_expression Heterologous Expression cluster_assay Functional Assay Transcriptome Analysis Transcriptome Analysis Candidate Gene Selection Candidate Gene Selection Transcriptome Analysis->Candidate Gene Selection Gene Cloning Gene Cloning Candidate Gene Selection->Gene Cloning Vector Construction Vector Construction Gene Cloning->Vector Construction Host Transformation (e.g., Yeast, E. coli) Host Transformation (e.g., Yeast, E. coli) Vector Construction->Host Transformation (e.g., Yeast, E. coli) Protein Expression & Purification Protein Expression & Purification Host Transformation (e.g., Yeast, E. coli)->Protein Expression & Purification Enzyme Assay with Precursor Enzyme Assay with Precursor Protein Expression & Purification->Enzyme Assay with Precursor Product Identification (LC-MS/MS) Product Identification (LC-MS/MS) Enzyme Assay with Precursor->Product Identification (LC-MS/MS) Kinetic Analysis Kinetic Analysis Product Identification (LC-MS/MS)->Kinetic Analysis

Workflow for heterologous expression and functional characterization.

Protocol for Heterologous Expression in Saccharomyces cerevisiae

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from plant tissue known to produce this compound and synthesize first-strand cDNA.

  • Gene Amplification and Cloning: Amplify candidate PT and CYP genes using gene-specific primers and clone them into a yeast expression vector (e.g., pYES-DEST52).

  • Yeast Transformation: Transform the expression constructs into a suitable S. cerevisiae strain (e.g., WAT11).

  • Protein Expression: Grow yeast cultures in induction medium (e.g., galactose-containing medium) to induce protein expression.

  • Microsome Isolation: Prepare microsomal fractions from yeast cells expressing the cytochrome P450 enzymes.

  • Enzyme Assays: Perform in vitro assays using the microsomal fractions or purified enzymes with the appropriate substrates (umbelliferone and DMAPP for PTs; prenylated intermediate for CYPs).

  • Product Analysis: Analyze the reaction products by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the formation of pathway intermediates and this compound.

Quantitative Analysis of Pathway Metabolites using LC-MS/MS

Accurate quantification of pathway intermediates and the final product is crucial for understanding the metabolic flux and identifying rate-limiting steps.

Sample Preparation:

  • Plant Tissue Homogenization: Harvest and freeze-dry plant material. Grind the dried tissue to a fine powder.

  • Extraction: Extract the powdered tissue with a suitable organic solvent (e.g., methanol (B129727) or ethyl acetate).

  • Solid-Phase Extraction (SPE): Clean up the crude extract using an appropriate SPE cartridge to remove interfering compounds.

  • Concentration and Reconstitution: Evaporate the solvent and reconstitute the sample in a solvent compatible with the LC-MS/MS mobile phase.

LC-MS/MS Parameters:

  • Column: A C18 reversed-phase column is typically used for the separation of coumarins.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid to improve ionization.

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte of interest must be determined.

Future Directions and a Call for Collaboration

The complete elucidation of the this compound biosynthetic pathway is a challenging but rewarding endeavor. Future research should focus on the definitive identification and characterization of the specific cytochrome P450 enzyme(s) responsible for the stereospecific dihydroxylation. The development of robust and high-titer microbial production platforms for this compound will be a critical step in realizing its full therapeutic potential.

This technical guide serves as a foundational resource to stimulate further investigation and collaboration in this exciting area of plant biochemistry and drug discovery. The convergence of genomics, enzymology, and synthetic biology holds the key to unlocking the secrets of this compound biosynthesis and paving the way for novel therapeutic applications.

Pharmacological Profile of Khellactone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Khellactone (B107364) derivatives, a class of pyranocoumarins, have emerged as a significant area of interest in medicinal chemistry due to their diverse and potent pharmacological activities. Originally isolated from plants of the Apiaceae family, these compounds have been the subject of extensive synthetic modification to enhance their therapeutic potential. This technical guide provides an in-depth overview of the pharmacological profile of khellactone derivatives, focusing on their anti-HIV, anti-inflammatory, and cytotoxic properties. It also delves into their vasodilatory and calcium channel blocking activities. This document is intended to serve as a comprehensive resource, detailing experimental methodologies, summarizing key quantitative data, and illustrating the underlying mechanisms of action.

Core Pharmacological Activities

Khellactone derivatives have demonstrated a broad spectrum of biological effects, with the most extensively studied being their antiviral, anti-inflammatory, and anticancer activities.

Anti-HIV Activity

Certain khellactone derivatives have exhibited remarkable potency against the Human Immunodeficiency Virus (HIV-1). The mechanism of action is thought to be novel, as it does not involve the inhibition of reverse transcriptase or protease, two common targets for antiretroviral drugs.

Anti-inflammatory Activity

The anti-inflammatory properties of khellactone derivatives are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response. This includes the inhibition of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, as well as the inhibition of soluble epoxide hydrolase (sEH). These actions lead to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.

Cytotoxic Activity

Several khellactone derivatives have been shown to possess cytotoxic activity against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis through the intrinsic pathway, making them promising candidates for further development as anticancer agents.

Vasodilatory and Calcium Channel Blocking Activity

Khellactone derivatives have also been recognized for their cardiovascular effects, particularly their ability to induce vasodilation. This effect is, at least in part, mediated by the blockade of L-type calcium channels in vascular smooth muscle cells, leading to muscle relaxation and widening of the blood vessels.[1][2]

Quantitative Data Summary

The following tables summarize the reported biological activities of various khellactone derivatives, providing a comparative overview of their potency.

Table 1: Anti-HIV Activity of Khellactone Derivatives

Compound/DerivativeCell LineEC50 (µM)Therapeutic Index (TI)Citation
3-Methyl-DCKH9 lymphocytes<5.25 x 10⁻⁵>2.15 x 10⁶[2]
4-Methyl-DCKH9 lymphocytes<5.25 x 10⁻⁵>2.15 x 10⁶[2]
5-Methyl-DCKH9 lymphocytes<5.25 x 10⁻⁵>2.15 x 10⁶[2]
3-Hydroxymethyl-4-methyl-DCKH9 lymphocytes0.004-[3]
3-Hydroxymethyl-4-methyl-DCKPBMCs0.024-[3]
3-Bromomethyl-4-methyl-DCKH9 lymphocytes0.00011189,600[3]
5-Methoxy-4-methyl DCKH9 lymphocytes7.21 x 10⁻⁶>2.08 x 10⁷[4]

DCK: (3'R,4'R)-3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone PBMCs: Peripheral Blood Mononuclear Cells

Table 2: Cytotoxic Activity of Khellactone Derivatives

Compound/DerivativeCell LineIC50 (µM)Citation
4-methyl-(3'S,4'S)-cis-khellactone derivative 3aHEPG-28.51[2]
4-methyl-(3'S,4'S)-cis-khellactone derivative 3aSGC-790129.65[2]
4-methyl-(3'S,4'S)-cis-khellactone derivative 3aLS174T-[2]
4-methoxy-substituted (3′S,4′S)-(−)-cis-khellactone 12eHEPG-26.1-9.2[5]
4-methoxy-substituted (3′S,4′S)-(−)-cis-khellactone 12eSGC-79016.1-9.2[5]
4-methoxy-substituted (3′S,4′S)-(−)-cis-khellactone 12eLS174T6.1-9.2[5]

Table 3: Anti-inflammatory Activity of Khellactone Derivatives

Compound/DerivativeAssayIC50 (µM)Citation
(-)-cis-KhellactonesEH Inhibition3.1 ± 2.5[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anti-HIV-1 Replication Assay in H9 Lymphocytes

This protocol is used to assess the ability of khellactone derivatives to inhibit HIV-1 replication in a T-lymphocyte cell line.

  • Cell Culture: Maintain H9 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.

  • Infection: Infect H9 cells with a known titer of HIV-1 (e.g., HTLV-IIIB strain) for 2 hours at 37°C.

  • Treatment: After infection, wash the cells to remove the virus inoculum and resuspend them in fresh medium. Plate the infected cells in a 96-well plate and add serial dilutions of the khellactone derivatives. Include a positive control (e.g., AZT) and a negative control (vehicle).

  • Incubation: Incubate the plates for 7 days at 37°C in a 5% CO₂ incubator.

  • Quantification of Viral Replication: On day 7, collect the cell culture supernatants. Quantify the amount of HIV-1 p24 capsid protein in the supernatants using a p24 antigen ELISA kit according to the manufacturer's instructions.[7][8]

  • Data Analysis: Determine the concentration of the compound that inhibits viral replication by 50% (EC50) by plotting the percentage of inhibition against the compound concentration.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed cancer cell lines (e.g., HEPG-2, SGC-7901, LS174T) in a 96-well plate at a density of 2 × 10⁴ cells per well and incubate for 24 hours.[2]

  • Compound Treatment: Expose the cells to various concentrations of the khellactone derivatives (e.g., 5 to 200 µM) for 48 hours.[2]

  • MTT Addition: Add 25 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Remove the medium and add 200 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Anti-inflammatory Assay in RAW264.7 Macrophages

This protocol evaluates the anti-inflammatory effects of khellactone derivatives by measuring the inhibition of nitric oxide and pro-inflammatory cytokine production in LPS-stimulated macrophages.

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cytotoxicity Assessment: First, determine the non-toxic concentration range of the khellactone derivatives on RAW264.7 cells using the MTT assay as described above.

  • Nitric Oxide (NO) Production Assay:

    • Seed RAW264.7 cells in a 24-well plate.

    • Pre-treat the cells with non-toxic concentrations of the khellactone derivatives for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.[1][9]

  • Pro-inflammatory Cytokine Measurement (ELISA):

    • Treat the cells as described for the NO production assay.

    • Collect the cell culture supernatants.

    • Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[1][9]

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This fluorometric assay screens for inhibitors of sEH.

  • Reagent Preparation: Prepare sEH assay buffer, sEH substrate, and the test compounds (khellactone derivatives).

  • Assay Procedure:

    • In a 96-well plate, add the sEH enzyme to the assay buffer.

    • Add the test compounds at various concentrations.

    • Pre-incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding the sEH substrate.

  • Fluorescence Measurement: Measure the fluorescence kinetically at an excitation/emission of 362/460 nm. The rate of increase in fluorescence is proportional to the sEH activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[7]

In Vitro Vasodilation Assay using Isolated Rat Aorta

This classic pharmacological method assesses the vasorelaxant properties of compounds.

  • Tissue Preparation: Euthanize a rat and carefully excise the thoracic aorta. Clean the aorta of adhering fat and connective tissue and cut it into rings of 4-5 mm in length.[9][10]

  • Organ Bath Setup: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer. Apply a resting tension of 1.5-2.0 g.[9]

  • Contraction and Endothelium Integrity Check: After an equilibration period, contract the aortic rings with a contracting agent such as phenylephrine (B352888) (PHE) or high potassium chloride (KCl). To check the integrity of the endothelium, induce relaxation with acetylcholine (B1216132) (ACh). A relaxation of more than 80% indicates intact endothelium.[9]

  • Compound Testing: Once a stable contraction is achieved with the contracting agent, add cumulative concentrations of the khellactone derivatives to the organ bath and record the relaxation response.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by PHE or KCl.

Calcium Channel Blocking Activity Assay

This assay determines if the vasorelaxant effect is mediated through the blockade of calcium channels.

  • Tissue Preparation and Setup: Prepare and set up the isolated rat aortic rings as described in the vasodilation assay.

  • Depolarization and Calcium-Induced Contraction: In a calcium-free, high potassium Krebs-Henseleit solution, depolarize the tissue. Then, add cumulative concentrations of calcium chloride to induce concentration-dependent contractions.

  • Inhibition Assessment: Repeat the calcium-induced contraction in the presence of different concentrations of the khellactone derivatives.

  • Data Analysis: A rightward shift in the concentration-response curve for calcium chloride in the presence of the khellactone derivative indicates a calcium channel blocking activity.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the pharmacological profile of khellactone derivatives.

anti_inflammatory_pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway (p38, JNK, ERK) TAK1->MAPK_pathway IkB IκBα IKK_complex->IkB phosphorylates, leads to degradation NFkB NF-κB (p50/p65) IkB->NFkB inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory_genes activates transcription Khellactone Khellactone Derivatives Khellactone->IKK_complex inhibits Khellactone->MAPK_pathway inhibits sEH Soluble Epoxide Hydrolase (sEH) Khellactone->sEH inhibits AP1 AP-1 MAPK_pathway->AP1 AP1_nucleus AP-1 (nucleus) AP1->AP1_nucleus translocates AP1_nucleus->Pro_inflammatory_genes activates transcription EETs Epoxyeicosatrienoic acids (EETs) (anti-inflammatory) sEH->EETs hydrolyzes DHETs Dihydroxyeicosatrienoic acids (DHETs) EETs->DHETs converted to

Caption: Anti-inflammatory signaling pathway of khellactone derivatives.

vasodilation_pathway cluster_0 Vascular Smooth Muscle Cell L_type_Ca_channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx L_type_Ca_channel->Ca_influx Ca_calmodulin Ca²⁺-Calmodulin Complex Ca_influx->Ca_calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_calmodulin->MLCK activates MLC Myosin Light Chain (MLC) MLCK->MLC phosphorylates MLC_P Phosphorylated MLC MLC->MLC_P Contraction Contraction MLC_P->Contraction Relaxation Relaxation Khellactone Khellactone Derivatives Khellactone->L_type_Ca_channel blocks

Caption: Mechanism of vasodilation by khellactone derivatives.

experimental_workflow cluster_activity Biological Activity Screening cluster_mechanism Mechanism of Action Studies Anti_HIV Anti-HIV Assay (H9 cells, p24 ELISA) Anti_inflammatory Anti-inflammatory Assay (RAW264.7 cells, Griess, ELISA) Signaling Signaling Pathway Analysis (Western Blot for NF-κB, MAPK) Anti_inflammatory->Signaling Enzyme_inhibition Enzyme Inhibition Assay (sEH fluorometric assay) Anti_inflammatory->Enzyme_inhibition Cytotoxicity Cytotoxicity Assay (Cancer cell lines, MTT) Vasodilation_assay Vasodilation Assay (Isolated Rat Aorta) Cytotoxicity->Vasodilation_assay Ca_channel_assay Calcium Channel Blocking (Isolated Rat Aorta) Vasodilation_assay->Ca_channel_assay Start Khellactone Derivatives Start->Anti_HIV Start->Anti_inflammatory Start->Cytotoxicity

Caption: General experimental workflow for pharmacological profiling.

Conclusion

Khellactone derivatives represent a versatile scaffold for the development of new therapeutic agents. Their potent anti-HIV, anti-inflammatory, and cytotoxic activities, coupled with their vasodilatory effects, highlight their potential in treating a range of diseases. The detailed experimental protocols and summarized data presented in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. Future studies should focus on optimizing the pharmacokinetic properties of these derivatives to improve their bioavailability and clinical applicability.

References

Trans-Khellactone: A Potential Calcium Channel Blocker for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Khellactones, a class of pyranocoumarins primarily isolated from plants of the Peucedanum genus, have garnered significant interest for their diverse pharmacological activities. Among these, their potential as calcium channel blockers has emerged as a promising area of investigation for the development of novel cardiovascular therapies. While much of the research has focused on cis-khellactone derivatives and their esters (praeruptorins), this guide consolidates the current understanding of khellactones as calcium channel antagonists, with a specific focus on the available, albeit limited, information regarding the trans-khellactone (B27147) isomer.

Khellactone (B107364) derivatives have demonstrated vasorelaxant properties, which are at least partially attributed to their ability to block calcium influx through voltage-gated calcium channels in vascular smooth muscle cells.[1][2] This mechanism is critical in the regulation of blood pressure, and its modulation presents a key strategy for the management of hypertension.

This technical guide provides a comprehensive overview of the current state of research on khellactones as potential calcium channel blockers, presenting available quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways to aid researchers in this field.

Quantitative Data on Khellactone Derivatives

Direct quantitative data on the calcium channel blocking activity of this compound is not extensively available in the current scientific literature. However, studies on closely related khellactone derivatives and isomers provide valuable insights into the potential activity of this compound class. The following table summarizes the available data on the vasorelaxant and calcium channel blocking effects of various khellactone-related compounds.

CompoundPreparationAgonistIC50 / ActivityReference
Praeruptorin A (dPA)Rat thoracic aortaKCl (60 mM)18.3 ± 2.5 µM[2]
Praeruptorin A (dPA)Rat thoracic aortaPhenylephrine (1 µM)29.8 ± 3.7 µM[2]
Praeruptorin C (lPA)Rat thoracic aortaKCl (60 mM)12.5 ± 1.9 µM[2]
Praeruptorin C (lPA)Rat thoracic aortaPhenylephrine (1 µM)21.3 ± 2.8 µM[2]
trans-dehydrocrotoninIsolated rat aorta ringsKCl (80 mM)>100 µM

Note: Praeruptorins are ester derivatives of khellactone.

Mechanism of Action: Calcium Channel Blockade in Vascular Smooth Muscle

The vasorelaxant effect of khellactone derivatives is primarily attributed to their ability to inhibit the influx of extracellular calcium (Ca²⁺) into vascular smooth muscle cells (VSMCs) through L-type voltage-gated calcium channels. This action leads to a decrease in intracellular Ca²⁺ concentration, which is a critical step in the signaling cascade that triggers muscle contraction.

Signaling Pathway of Vascular Smooth Muscle Contraction

The contraction of VSMCs is initiated by an increase in intracellular Ca²⁺, which can originate from either the sarcoplasmic reticulum or the extracellular space via voltage-gated or receptor-operated calcium channels. The influx of extracellular Ca²⁺ is a key trigger for sustained contraction.

G

Experimental Evidence

Studies on praeruptorins A and C have shown that they relax rat thoracic aorta rings pre-contracted with high potassium chloride (KCl) solution.[2] High KCl concentrations cause membrane depolarization, which specifically opens voltage-gated calcium channels. The inhibitory effect of these compounds on KCl-induced contractions strongly suggests a blockade of these channels.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the potential calcium channel blocking activity of compounds like this compound.

Vasorelaxation Assay in Isolated Aortic Rings

This ex vivo method assesses the ability of a compound to relax pre-contracted vascular smooth muscle.

Experimental Workflow:

G A Isolate Thoracic Aorta from Rat B Cut into 2-3 mm Rings A->B C Mount Rings in Organ Bath B->C D Equilibrate under Tension (e.g., 1.5 g) C->D E Induce Contraction (e.g., 60 mM KCl) D->E F Cumulative Addition of This compound E->F G Record Isometric Tension F->G H Calculate % Relaxation and IC50 G->H

Detailed Protocol:

  • Tissue Preparation: Male Wistar rats (250-300 g) are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit (K-H) solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.7). The aorta is cleaned of adherent connective and fatty tissues and cut into rings of 2-3 mm in width.

  • Mounting: The aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath containing K-H solution, maintained at 37°C, and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂.

  • Equilibration: The rings are equilibrated for 60-90 minutes under a resting tension of 1.5 g. During this period, the K-H solution is changed every 15-20 minutes.

  • Contraction: A stable contraction is induced by replacing the K-H solution with one containing a high concentration of KCl (e.g., 60 mM).

  • Compound Administration: Once the contraction reaches a plateau, this compound is added to the organ bath in a cumulative manner, with each subsequent concentration added after the response to the previous one has stabilized.

  • Data Acquisition and Analysis: The isometric tension of the aortic rings is continuously recorded using a force-displacement transducer connected to a data acquisition system. The relaxation induced by the compound is expressed as a percentage of the maximal contraction induced by KCl. The IC₅₀ value (the concentration of the compound that produces 50% of its maximal relaxation) is then calculated.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in isolated vascular smooth muscle cells, providing direct evidence of calcium channel blockade.

Experimental Workflow:

G A Isolate Vascular Smooth Muscle Cells B Establish Whole-Cell Patch-Clamp Configuration A->B C Apply Voltage Steps to Elicit Ca²⁺ Currents B->C D Record Baseline Ca²⁺ Currents C->D E Perfuse with This compound D->E F Record Ca²⁺ Currents in Presence of Compound E->F G Analyze Current Inhibition F->G

Detailed Protocol:

  • Cell Isolation: Single vascular smooth muscle cells are enzymatically dissociated from the rat thoracic aorta.

  • Patch-Clamp Recording: The whole-cell configuration of the patch-clamp technique is used. The external solution contains (in mM): NaCl 135, CsCl 5.4, CaCl₂ 2, MgCl₂ 1, HEPES 10, and glucose 10 (pH adjusted to 7.4 with NaOH). The pipette solution contains (in mM): CsCl 140, MgCl₂ 1, Mg-ATP 4, EGTA 10, and HEPES 10 (pH adjusted to 7.2 with CsOH).

  • Current Elicitation: Cells are held at a holding potential of -80 mV. L-type Ca²⁺ currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 300 ms).

  • Compound Application: After recording stable baseline currents, the cells are perfused with the external solution containing various concentrations of this compound.

  • Data Analysis: The peak amplitude of the Ca²⁺ current before and after the application of the compound is measured. The percentage of inhibition is calculated, and a concentration-response curve is constructed to determine the IC₅₀ value.

Conclusion and Future Directions

The available evidence strongly suggests that khellactone derivatives possess calcium channel blocking activity, leading to vasorelaxation. While direct and detailed pharmacological data for this compound is currently lacking, the information gathered from its isomers and related compounds provides a solid foundation for further investigation. The experimental protocols detailed in this guide offer a clear roadmap for researchers to systematically evaluate the efficacy and mechanism of action of this compound as a potential calcium channel blocker.

Future research should focus on:

  • Direct evaluation of this compound: Conducting vasorelaxation and patch-clamp studies specifically on the trans isomer to determine its potency and efficacy.

  • Stereoselectivity studies: Directly comparing the activity of cis- and this compound to understand the structure-activity relationship.

  • In vivo studies: Investigating the antihypertensive effects of active khellactone derivatives in animal models of hypertension.

By addressing these research gaps, the full therapeutic potential of this compound and other khellactone derivatives as novel cardiovascular drugs can be elucidated.

References

The Anti-Inflammatory Potential of Khellactones: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Isomers: The available scientific literature extensively details the anti-inflammatory properties of cis-khellactone and its derivatives. In contrast, there is a notable absence of research specifically investigating the anti-inflammatory effects of trans-khellactone. Therefore, this technical guide will focus on the well-documented activities of cis-khellactone and its related compounds as a proxy for understanding the potential of the khellactone (B107364) scaffold in inflammation modulation.

Introduction

Khellactones, a class of pyranocoumarins, have emerged as compounds of interest in the field of anti-inflammatory research. Primarily isolated from plants of the Apiaceae family, such as Peucedanum japonicum, these molecules have demonstrated significant potential in mitigating inflammatory responses. This guide provides an in-depth analysis of the anti-inflammatory properties of khellactone derivatives, with a focus on the underlying molecular mechanisms, experimental validation, and quantitative data derived from in vitro studies. The primary focus will be on disenecionyl cis-khellactone (DK) and cis-khellactone, for which there is a substantial body of evidence.

Core Anti-Inflammatory Mechanisms

The anti-inflammatory effects of khellactone derivatives are primarily attributed to their ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators. The central mechanisms of action involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Inhibition of Pro-Inflammatory Mediators

Khellactone derivatives have been shown to significantly reduce the production of several key molecules that drive the inflammatory response in cellular models, particularly in lipopolysaccharide (LPS)-stimulated macrophages (RAW 264.7 cells).

  • Nitric Oxide (NO): A critical signaling molecule in inflammation, excessive production of NO by inducible nitric oxide synthase (iNOS) can lead to tissue damage.

  • Prostaglandin E2 (PGE2): A key inflammatory mediator produced through the action of cyclooxygenase-2 (COX-2).

  • Pro-inflammatory Cytokines: These signaling proteins, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), are central to orchestrating the inflammatory response.

  • Chemokines: Molecules like monocyte chemoattractant protein-1 (MCP-1) are responsible for recruiting immune cells to the site of inflammation.

Signaling Pathway Modulation

The reduction in pro-inflammatory mediators by khellactone derivatives is a direct consequence of their interference with upstream signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Khellactone derivatives have been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation and nuclear translocation.[1][2]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFkB_IkBa NF-κB IκBα IKK->NFkB_IkBa Phosphorylates IκBα IkBa IκBα NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa->NFkB Degradation of IκBα Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Activates trans_khellactone cis-Khellactone Derivatives trans_khellactone->IKK Inhibits

NF-κB signaling pathway inhibition by cis-khellactone derivatives.
MAPK Signaling Pathway

The MAPK family of proteins, including p38 and c-Jun N-terminal kinase (JNK), are critical regulators of inflammation. Their activation by phosphorylation leads to the expression of inflammatory mediators. Disenecionyl cis-khellactone has been demonstrated to suppress the phosphorylation of both p38 and JNK, thereby inhibiting downstream inflammatory responses.[1][2]

MAPK_Pathway Stress_Stimuli LPS/Stress Upstream_Kinases Upstream Kinases Stress_Stimuli->Upstream_Kinases p38 p38 Upstream_Kinases->p38 JNK JNK Upstream_Kinases->JNK Phospho_p38 p-p38 p38->Phospho_p38 Phosphorylation Phospho_JNK p-JNK JNK->Phospho_JNK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) Phospho_p38->Transcription_Factors Phospho_JNK->Transcription_Factors Inflammatory_Mediators Inflammatory Mediators (e.g., iNOS, COX-2) Transcription_Factors->Inflammatory_Mediators Upregulates trans_khellactone cis-Khellactone Derivatives trans_khellactone->p38 Inhibits Phosphorylation trans_khellactone->JNK Inhibits Phosphorylation

MAPK signaling pathway inhibition by cis-khellactone derivatives.

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory effects of disenecionyl cis-khellactone (DK) and cis-khellactone in LPS-stimulated RAW 264.7 macrophages.

Table 1: Inhibition of Pro-inflammatory Mediators by Disenecionyl cis-Khellactone (DK)

MediatorConcentration (µM)Inhibition (%)p-value
IL-1β 2521.6< 0.001
5050.4< 0.001
10057.6< 0.001
TNF-α 2510.8< 0.001
5058.6< 0.001
10071.1< 0.001
iNOS (mRNA) 5058.7< 0.001
10044.6< 0.001
TNF-α (mRNA) 5036.0< 0.001
10021.4< 0.001

Data extracted from a study on disenecionyl cis-khellactone.[1]

Table 2: Inhibition of Nitric Oxide (NO) and Cytokines by cis-Khellactone

MediatorTreatmentConcentration (µM)Result
NO LPS-35.0 ± 0.4 µM
LPS + cis-khellactone5032.0 ± 0.2 µM
LPS + cis-khellactone10027.4 ± 0.4 µM
IL-1β LPS-89.0 ± 0.7 pg/mL
LPS + cis-khellactone5082.0 ± 3.0 pg/mL
LPS + cis-khellactone10067.8 ± 3.4 pg/mL
IL-4 LPS-24.1 ± 0.4 pg/mL
LPS + cis-khellactone5016.7 ± 0.2 pg/mL
LPS + cis-khellactone10011.9 ± 0.1 pg/mL

Data extracted from a study on (-)cis-khellactone.[3]

Experimental Protocols

The evaluation of the anti-inflammatory properties of khellactone derivatives typically involves a series of in vitro assays using a macrophage cell line.

General Experimental Workflow

Experimental_Workflow A RAW 264.7 Cell Culture B Cell Seeding & Adherence A->B C Pre-treatment with cis-Khellactone Derivatives B->C D Stimulation with LPS C->D E Incubation (24h) D->E F Supernatant & Cell Lysate Collection E->F G Griess Assay for NO F->G H ELISA for Cytokines (TNF-α, IL-1β, IL-6) F->H I Western Blot for Signaling Proteins (p-p38, p-JNK, IκBα) F->I J RT-PCR for Gene Expression (iNOS, COX-2, TNF-α) F->J

A typical workflow for in vitro anti-inflammatory assessment.
Key Methodologies

  • Cell Culture and Treatment:

    • RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

    • For experiments, cells are seeded in appropriate plates (e.g., 96-well for NO assays, 6-well for protein extraction) and allowed to adhere.

    • Cells are then pre-treated with varying concentrations of the khellactone derivative for 1-2 hours before being stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) for a specified period (usually 24 hours).

  • Nitric Oxide (NO) Production Assay:

    • The concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.

    • Equal volumes of supernatant and Griess reagent are mixed and incubated at room temperature.

    • The absorbance is measured at approximately 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and PGE2 in the culture supernatant are quantified using commercially available ELISA kits.

    • The assay is performed according to the manufacturer's instructions, and the absorbance is read on a microplate reader.

  • Western Blot Analysis:

    • To assess the effect on signaling pathways, cell lysates are prepared, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., p38, JNK, IκBα).

    • After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Real-Time Polymerase Chain Reaction (RT-PCR):

    • To measure the mRNA expression of inflammatory genes (e.g., iNOS, COX-2, TNF-α), total RNA is extracted from the cells.

    • cDNA is synthesized from the RNA template.

    • Quantitative PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

    • The relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.[2]

Conclusion

The available scientific evidence strongly supports the anti-inflammatory properties of cis-khellactone and its derivatives. These compounds effectively suppress the production of key pro-inflammatory mediators through the inhibition of the NF-κB and MAPK signaling pathways. While these findings highlight the therapeutic potential of the khellactone scaffold, further research is imperative to determine if the trans-isomer possesses similar or distinct anti-inflammatory activities. Such studies would be crucial for a comprehensive understanding of the structure-activity relationship of khellactones and for guiding future drug development efforts in the field of inflammatory diseases.

References

Unlocking Antiviral Potential: A Technical Guide to Trans-Khellactone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the antiviral activity of trans-khellactone (B27147) and its derivatives, with a particular focus on their potent inhibitory effects against Human Immunodeficiency Virus (HIV). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of coumarin (B35378) compounds.

Executive Summary

This compound analogs, particularly (3'R,4'R)-3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK) derivatives, have emerged as a promising class of antiviral agents. Extensive research has demonstrated their significant in vitro activity against HIV-1 replication, with some analogs exhibiting potencies far exceeding that of established antiretroviral drugs like zidovudine (B1683550) (AZT). The primary mechanism of action for at least one of the lead compounds involves the inhibition of viral double-stranded DNA formation from its single-stranded template, pointing to interference with the reverse transcription process. This guide summarizes the key quantitative data on the anti-HIV activity of these compounds, details the experimental protocols used for their evaluation, and provides visual representations of the proposed mechanism and experimental workflows.

Quantitative Antiviral Activity

The antiviral efficacy of this compound analogs has been primarily evaluated against HIV-1 in lymphocyte cell lines. The key metrics used to quantify their activity are the 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%, and the Therapeutic Index (TI), a ratio of the drug's cytotoxicity to its antiviral potency. A higher TI value indicates a more favorable safety profile.

Table 1: Anti-HIV Activity of Mono-Substituted DCK Analogs

CompoundSubstitutionEC50 (µM)Therapeutic Index (TI)
3-Methyl-DCK3-Methyl<5.25 x 10⁻⁵>2.15 x 10⁶
4-Methyl-DCK4-Methyl<5.25 x 10⁻⁵>2.15 x 10⁶
5-Methyl-DCK5-Methyl<5.25 x 10⁻⁵>2.15 x 10⁶
3-Bromomethyl-4-methyl-DCK3-Bromomethyl, 4-Methyl0.00011189,600
3-Hydroxymethyl-4-methyl-DCK3-Hydroxymethyl, 4-Methyl0.004 (in H9 cells), 0.024 (in PBMC)Not Specified

Data sourced from multiple studies on DCK analogs.[1][2]

Table 2: Anti-HIV Activity of Di-Substituted and Thiolactone DCK Analogs

CompoundSubstitution/ModificationEC50 (µM)Therapeutic Index (TI)
5-Methoxy-4-methyl-DCK5-Methoxy, 4-Methyl7.21 x 10⁻⁶>2.08 x 10⁷
4-Methyl-DCK-thiolactoneThiolactone analog0.00718>21,300
7-thia-DCK analog (3a)7-thia substitution0.141110

Data compiled from studies on various DCK derivatives.[3][4][5]

Experimental Protocols

The evaluation of the antiviral activity of this compound analogs involves a series of standardized in vitro assays. The following are detailed methodologies for the key experiments cited in the literature.

Anti-HIV Replication Assay in H9 Lymphocytes

This assay is fundamental to determining the efficacy of the compounds in inhibiting HIV-1 replication in a relevant cell line.

  • Cell Culture: Human H9 lymphocytes are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells are maintained at a specific density.

  • Infection: H9 cells are infected with a known titer of HIV-1.

  • Compound Treatment: Immediately after infection, the cells are cultured in the presence of serial dilutions of the test compounds (this compound analogs). A positive control (e.g., AZT) and a negative control (no compound) are included.

  • Incubation: The treated and control cultures are incubated for a period that allows for multiple rounds of viral replication (typically 7 days).

  • Endpoint Measurement: The extent of viral replication is quantified by measuring the amount of viral p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA). The inhibition of syncytia (giant cell) formation can also be observed microscopically as a measure of cytopathic effect.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the compound concentration.

Cytotoxicity Assay (CC50 Determination)

This assay is crucial for assessing the toxicity of the compounds to the host cells and for calculating the therapeutic index.

  • Cell Plating: Uninfected H9 lymphocytes are seeded in 96-well plates at a predetermined density.

  • Compound Exposure: The cells are exposed to the same serial dilutions of the test compounds as used in the antiviral assay.

  • Incubation: The plates are incubated for the same duration as the anti-HIV assay.

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT or XTT assay. These assays measure the metabolic activity of viable cells, which correlates with cell number.

  • Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

Reverse Transcriptase (RT) Activity Assay

For compounds believed to target the reverse transcription step, a direct enzymatic assay can be performed.

  • Enzyme and Substrate Preparation: Recombinant HIV-1 reverse transcriptase is used. A template-primer (e.g., poly(A)-oligo(dT)) and deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or DIG-dUTP), are prepared in a reaction buffer.

  • Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Enzymatic Reaction: The reaction is initiated by adding the enzyme and incubated at 37°C to allow for DNA synthesis.

  • Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP. For radioactive assays, this involves precipitating the DNA and measuring radioactivity. For colorimetric assays (e.g., using DIG-dUTP), an ELISA-based detection method is used.

  • Data Analysis: The concentration of the compound that inhibits RT activity by 50% (IC50) is calculated.

Visualizations: Pathways and Workflows

Proposed Mechanism of Action

The available evidence suggests that certain this compound analogs interfere with the HIV replication cycle at the reverse transcription stage. The following diagram illustrates this proposed mechanism.

HIV_Replication_Inhibition cluster_host_cell Host Cell cluster_inhibition HIV_RNA HIV RNA ssDNA Single-Stranded Viral DNA HIV_RNA->ssDNA Reverse Transcription (RT) dsDNA Double-Stranded Viral DNA ssDNA->dsDNA DNA Synthesis (RT) ssDNA->dsDNA Integration Integration into Host Genome dsDNA->Integration Inhibitor This compound Analogs Inhibitor->ssDNA_to_dsDNA_junction

Caption: Proposed inhibition of HIV reverse transcription by this compound analogs.

Experimental Workflow for Antiviral Screening

The process of identifying and characterizing the antiviral potential of this compound analogs follows a structured workflow, from initial screening to mechanistic studies.

Antiviral_Screening_Workflow Start Synthesize This compound Analogs Screening Primary Screening: Anti-HIV Replication Assay (H9 Lymphocytes) Start->Screening Cytotoxicity Cytotoxicity Assay (CC50 Determination) Screening->Cytotoxicity Active_Compounds Identify Active Compounds (High TI) Cytotoxicity->Active_Compounds SAR Structure-Activity Relationship (SAR) Analysis Active_Compounds->SAR Active Mechanism Mechanism of Action Studies Active_Compounds->Mechanism Inactive Discard or Modify Active_Compounds->Inactive Inactive Lead_Optimization Lead Optimization SAR->Lead_Optimization RT_Assay Reverse Transcriptase (RT) Assay Mechanism->RT_Assay RT_Assay->Lead_Optimization

Caption: General workflow for screening and evaluation of this compound analogs.

Conclusion and Future Directions

This compound and its analogs represent a potent class of anti-HIV compounds. The extensive structure-activity relationship studies have identified key structural features required for high potency, such as specific substitutions on the coumarin ring. The proposed mechanism of inhibiting reverse transcription offers a validated target for antiretroviral therapy. Future research should focus on elucidating the precise molecular interactions with the reverse transcriptase enzyme, as well as in vivo efficacy and pharmacokinetic studies of the most promising lead compounds. Furthermore, exploring the activity of these analogs against other viruses that rely on reverse transcription or other viral polymerases could broaden their therapeutic potential.

References

The Role of trans-Khellactone in Traditional Chinese Medicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the traditional therapeutic applications and modern pharmacological evidence for a key bioactive compound found in the medicinal herb Qian Hu (Peucedanum praeruptorum).

Introduction

Trans-khellactone (B27147) is a naturally occurring pyranocoumarin (B1669404) that has garnered significant interest in the scientific community for its diverse pharmacological activities. While not directly named in classical texts, its primary source, the root of Peucedanum praeruptorum Dunn, known as Qian Hu (前胡) in Traditional Chinese Medicine (TCM), has been used for centuries to treat respiratory ailments. This technical guide provides an in-depth analysis of the role of this compound from both a TCM perspective and a modern pharmacological lens, offering researchers, scientists, and drug development professionals a comprehensive overview of its therapeutic potential. The guide synthesizes traditional knowledge with contemporary scientific findings, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

Traditional Chinese Medicine Perspective

In the framework of Traditional Chinese Medicine, the therapeutic actions of an herb are defined by its nature, flavor, and the meridians it enters. Qian Hu is characterized as follows:

  • Nature: Slightly cold (微寒)

  • Flavor: Acrid (辛), Bitter (苦)

  • Meridian Tropism: Lung (肺)

Based on these properties, the primary functions of Qian Hu in TCM are to descend lung qi, resolve phlegm, and disperse wind-heat.[1][2] This makes it a cornerstone herb in prescriptions for conditions such as cough with thick sputum, dyspnea, and the early stages of upper respiratory infections characterized by fever and cough.[1][3]

Modern Pharmacological Validation

Modern research has identified this compound as one of the key bioactive constituents in Qian Hu, providing a molecular basis for the herb's traditional applications.[1][2] The primary pharmacological effects of khellactones investigated to date include anti-inflammatory and cardiovascular activities, which align with the traditional use of Qian Hu for treating conditions with inflammatory components.

Anti-inflammatory Effects

Khellactone (B107364) derivatives have demonstrated significant anti-inflammatory properties. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a standard model for inflammation research, have shown that khellactones can inhibit the production of key inflammatory mediators.

Table 1: In Vitro Anti-inflammatory Activity of Khellactone Derivatives

CompoundAssayModelKey FindingsIC50/EffectReference
(-)-cis-KhellactoneSoluble Epoxide Hydrolase (sEH) InhibitionEnzyme AssayCompetitive inhibitor of sEH, an enzyme involved in inflammation.IC50: 3.1 ± 2.5 µM
(-)-cis-KhellactoneNitric Oxide (NO) ProductionLPS-stimulated RAW264.7 cellsInhibition of pro-inflammatory NO production.Significant reduction at 50 & 100 µM
Disenecionyl cis-khellactoneSoluble Epoxide Hydrolase (sEH) InhibitionEnzyme AssayInhibition of sEH.IC50: 1.7 ± 0.4 μM
Disenecionyl cis-khellactonePro-inflammatory Cytokine ProductionLPS-stimulated RAW264.7 cellsReduced expression of IL-1β, TNF-α, IL-6, and MCP-1.Significant reduction at 25, 50, & 100 µM

These findings suggest that the anti-inflammatory action of khellactones is mediated, at least in part, through the inhibition of the NF-κB and MAPK signaling pathways.

Cardiovascular Effects

Extracts of Peucedanum praeruptorum and its constituent compounds, including khellactones, have been shown to exhibit vasorelaxant effects, which could contribute to the herb's traditional use in managing conditions that may involve hypertension.[1][3] Studies on isolated rat aortic rings have demonstrated that these compounds can induce relaxation of pre-contracted vascular smooth muscle. This effect is believed to be mediated through the modulation of calcium (Ca2+) and potassium (K+) channels.

Pharmacokinetics

The therapeutic efficacy of this compound is influenced by its pharmacokinetic profile. Studies in rats following oral administration of Peucedanum praeruptorum extract have provided insights into its absorption, distribution, metabolism, and excretion. Notably, (+)-trans-khellactone is a metabolite of other pyranocoumarins present in the herb, such as praeruptorin A and B.

Table 2: Pharmacokinetic Parameters of (+)-trans-Khellactone in Rats (Oral Administration of Qian-Hu Extract)

ParameterValueUnit
Tmax (Time to Peak Concentration)1.5hours
Cmax (Peak Plasma Concentration)15.3ng/mL
AUC (0-t) (Area Under the Curve)102.8ng·h/mL
t1/2 (Half-life)4.5hours

Data derived from a study on the oral administration of Qian-Hu extract in rats.

The metabolism of khellactone derivatives is extensive, primarily involving hydrolysis, oxidation, and glucuronidation, mediated by carboxylesterases and cytochrome P450 enzymes.[4] This extensive metabolism can result in poor oral bioavailability for some khellactone derivatives.[4]

Signaling Pathways

Anti-inflammatory Signaling

The anti-inflammatory effects of khellactones are primarily attributed to their modulation of the NF-κB and MAPK signaling pathways. In response to inflammatory stimuli like LPS, these pathways are activated, leading to the transcription of pro-inflammatory genes. Khellactones have been shown to inhibit this activation cascade.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPKKK MAPKKK (e.g., TAK1) MyD88->MAPKKK IκB IκB IKK->IκB NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38_JNK p38/JNK MAPK MAPKK->p38_JNK AP-1 AP-1 p38_JNK->AP-1 trans_Khellactone_cyto This compound trans_Khellactone_cyto->IKK trans_Khellactone_cyto->MAPKK Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NF-κB_nuc->Pro_inflammatory_Genes AP-1->Pro_inflammatory_Genes

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Experimental Protocols

In Vitro Anti-inflammatory Assay in LPS-stimulated RAW264.7 Cells

This protocol outlines the methodology to assess the anti-inflammatory effects of this compound by measuring nitric oxide (NO) and pro-inflammatory cytokine production.

  • Cell Culture:

    • Culture RAW264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

    • Seed cells in appropriate plates (e.g., 96-well for NO assay, 6-well for cytokine analysis) at a density of 2 x 10^5 cells/mL and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 25, 50, 100 µM) for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Nitric Oxide (NO) Assay:

    • After incubation, collect 100 µL of the cell culture supernatant.

    • Mix the supernatant with 100 µL of Griess reagent in a 96-well plate.

    • Measure the absorbance at 540 nm using a microplate reader. A standard curve of sodium nitrite (B80452) is used for quantification.

  • Cytokine Analysis (ELISA):

    • Collect the cell culture supernatants after treatment.

    • Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

experimental_workflow cluster_setup Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Start Seed RAW264.7 cells (2x10^5 cells/mL) Incubate_24h Incubate for 24h Start->Incubate_24h Pretreat Pre-treat with This compound Incubate_24h->Pretreat Stimulate Stimulate with LPS (1 µg/mL) for 24h Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Collect_Supernatant->NO_Assay ELISA Cytokine Analysis (ELISA) (TNF-α, IL-1β, IL-6) Collect_Supernatant->ELISA

Caption: Workflow for in vitro anti-inflammatory assays.

Ex Vivo Vasorelaxation Assay in Rat Aortic Rings

This protocol describes the procedure to evaluate the vasorelaxant activity of this compound.

  • Aortic Ring Preparation:

    • Humanely euthanize a male Sprague-Dawley rat and excise the thoracic aorta.

    • Clean the aorta of adherent connective and adipose tissues and cut it into rings of 2-3 mm in width.

    • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Contraction and Relaxation Measurement:

    • Allow the rings to equilibrate under a resting tension of 1.5-2.0 g for at least 60 minutes.

    • Pre-contract the aortic rings with a vasoconstrictor such as phenylephrine (B352888) (1 µM) or potassium chloride (60 mM).

    • Once a stable contraction is achieved, cumulatively add this compound at increasing concentrations to the organ bath.

    • Record the changes in isometric tension to determine the concentration-response curve for the vasorelaxant effect.

Conclusion

This compound, a key bioactive compound from the TCM herb Qian Hu, demonstrates significant pharmacological activities that provide a scientific rationale for the traditional uses of its source plant. Its anti-inflammatory effects, mediated through the NF-κB and MAPK pathways, and its cardiovascular effects, particularly vasorelaxation, highlight its potential as a lead compound for the development of novel therapeutics. This guide provides a foundational understanding for researchers by bridging the gap between traditional knowledge and modern scientific investigation, offering detailed data and protocols to facilitate further exploration of this compound's therapeutic promise. Further research is warranted to fully elucidate the clinical applications of this promising natural product.

References

Preliminary Cytotoxicity Screening of Khellactones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the preliminary cytotoxicity screening of khellactones. It is important to note that while the methodologies and principles described are broadly applicable, the quantitative data and specific mechanistic insights presented are primarily based on studies of cis-khellactone , a stereoisomer of trans-khellactone (B27147). Publicly available research specifically detailing the cytotoxicity of this compound is limited. Therefore, the data on cis-khellactone is used here as a proxy to illustrate the experimental approach and potential outcomes. Researchers are advised to conduct specific studies on this compound to ascertain its unique cytotoxic profile.

Introduction

Khellactones are a class of pyranocoumarins found in various medicinal plants, notably from the genus Peucedanum. These natural compounds and their derivatives have garnered interest in drug discovery due to their diverse biological activities, including anti-inflammatory, anti-HIV, and potential anti-cancer properties. Preliminary cytotoxicity screening is a critical first step in evaluating the potential of these compounds as therapeutic agents. This guide outlines the core methodologies, data interpretation, and underlying mechanistic pathways relevant to the cytotoxicity assessment of khellactones, with a focus on the techniques used for their close analogs.

Experimental Protocols

A crucial aspect of reproducible cytotoxicity screening is the adherence to well-defined experimental protocols. The following sections detail the methodologies for common assays used in the preliminary evaluation of khellactones.

Cell Culture
  • Cell Lines: A panel of human cancer cell lines and a normal (non-cancerous) cell line should be used to assess both efficacy and selectivity. Examples from studies on cis-khellactone include:

    • Human breast adenocarcinoma: MCF-7, MDA-MB-231

    • Normal human breast epithelial cells: MCF-10A

  • Culture Conditions: Cells are typically maintained in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare various concentrations of the test compound (e.g., this compound) in the culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of cis-khellactone on various cancer cell lines. This data is presented to exemplify the expected outcomes of a preliminary cytotoxicity screen.

Table 1: Cytotoxicity of cis-Khellactone on Human Breast Cancer and Normal Cell Lines

Cell LineTypeTreatment Duration (h)IC50 (µg/mL)
MCF-7Breast Adenocarcinoma24~10
MDA-MB-231Breast Adenocarcinoma24~10
MCF-10ANormal Breast Epithelial24>20

Source: Data inferred from studies on cis-khellactone which show significant cell death at 10 and 20 µg/mL in cancer cells with minimal effect on normal cells.[3][4]

Table 2: Effect of cis-Khellactone on Cell Viability at Fixed Concentrations

Cell LineConcentration (µg/mL)Treatment Duration (h)% Cell Viability (approx.)
MCF-71024< 50%
2024< 30%
MDA-MB-2311024< 60%
2024< 40%
MCF-10A1024> 90%
2024> 80%

Source: Data extrapolated from graphical representations in studies on cis-khellactone.[3][4]

Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for understanding complex experimental processes and biological mechanisms. The following diagrams are generated using the DOT language and adhere to the specified formatting requirements.

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture (Cancer & Normal Lines) Seeding Cell Seeding (96-well plate) CellCulture->Seeding CompoundPrep Compound Preparation (this compound dilutions) Treatment Compound Treatment (24, 48, 72h) CompoundPrep->Treatment Seeding->Treatment MTT MTT Addition Treatment->MTT Solubilization Formazan Solubilization MTT->Solubilization Absorbance Absorbance Reading (570 nm) Solubilization->Absorbance Viability Calculate % Viability Absorbance->Viability IC50 Determine IC50 Viability->IC50

Caption: General workflow for in vitro cytotoxicity screening.

Apoptosis Signaling Pathway

Studies on related compounds suggest that the cytotoxic effects may be mediated through the induction of apoptosis. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, which are responsible for the biochemical and morphological changes associated with apoptotic cell death.[5][6][7]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL, TNF) Receptor Death Receptor Ligand->Receptor Casp8 Pro-Caspase-8 Receptor->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Casp3 Pro-Caspase-3 aCasp8->Casp3 Stress Cellular Stress (e.g., DNA Damage, ROS) Mito Mitochondria Stress->Mito CytoC Cytochrome c Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Apoptosome->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 aCasp9->Casp3 aCasp3 Active Caspase-3 Casp3->aCasp3 Substrates Cellular Substrates aCasp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis Khellactone Khellactone Derivative Khellactone->Stress

Caption: Representative apoptosis signaling pathways.

Conclusion

The preliminary cytotoxicity screening of novel compounds such as this compound is a foundational element of modern drug development. While specific data for this compound remains to be elucidated, the established methodologies for cell viability assessment and the known cytotoxic profiles of its isomers provide a robust framework for future investigations. The use of a panel of cancer and normal cell lines, coupled with standardized assays like the MTT, allows for the determination of key parameters such as IC50 values and selectivity. Subsequent mechanistic studies, guided by the potential involvement of pathways like apoptosis, will be crucial in fully characterizing the therapeutic potential of this compound and other related khellactones.

References

An In-depth Technical Guide on the Optical Rotation and Chirality of trans-Khellactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the optical rotation and chirality of trans-khellactone (B27147), a significant pyranocoumarin (B1669404) derivative. Understanding the stereochemistry of this compound is crucial due to the often distinct biological activities exhibited by its different stereoisomers. This document details its chiroptical properties, methods for stereochemical characterization, and insights into its biological signaling pathways.

Chirality and Stereoisomers of Khellactone

Khellactone possesses two chiral centers at the C3' and C4' positions of the dihydropyran ring, giving rise to stereoisomers. These are categorized into diastereomers (cis and trans) and their respective enantiomers. The trans diastereomer refers to the configuration where the substituents at C3' and C4' are on opposite sides of the ring plane.

The two enantiomers of this compound are:

  • (+)-(3'S,4'R)-trans-khellactone

  • (-)-(3'R,4'S)-trans-khellactone

These enantiomers are non-superimposable mirror images of each other and, consequently, rotate plane-polarized light in equal but opposite directions. This optical activity is a key characteristic for their identification and differentiation.

Optical Rotation Data

Optical rotation is a fundamental property used to characterize chiral molecules. The specific rotation, [α], is a standardized measure of this property.

EnantiomerAbsolute ConfigurationSpecific Rotation ([α]D)Solvent
(-)-trans-khellactone3'R, 4'S-23.6°[1]Chloroform (B151607) (CHCl3)
(+)-trans-khellactone3'S, 4'R+23.6° (predicted)¹Chloroform (CHCl3)

¹The synthesis of (+)-(3'S,4'R)-trans-khellactone has been reported, implying an equal and opposite optical rotation to its enantiomer.[2]

Experimental Protocols

Determination of Optical Rotation

This protocol outlines the general procedure for measuring the specific rotation of a this compound enantiomer using a polarimeter.

Materials and Equipment:

  • Polarimeter (Sodium D-line, 589 nm)

  • Polarimeter cell (1 dm path length)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Chloroform (spectroscopic grade)

  • Sample of purified this compound enantiomer

Procedure:

  • Sample Preparation:

    • Accurately weigh a precise amount of the purified this compound enantiomer (e.g., 10 mg).

    • Dissolve the sample in a known volume of chloroform in a volumetric flask to achieve a specific concentration (c), typically expressed in g/100 mL.

  • Instrument Calibration:

    • Calibrate the polarimeter using a blank solvent (chloroform). Fill the polarimeter cell with the solvent, ensuring no air bubbles are present, and set the reading to zero.

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the sample solution and then fill it, again ensuring the absence of air bubbles.

    • Place the filled cell in the polarimeter and record the observed optical rotation (α) at a constant temperature (typically 20-25 °C).

  • Calculation of Specific Rotation:

    • Calculate the specific rotation using the following formula: [α]D^T = α / (l × c) Where:

      • [α]D^T is the specific rotation at temperature T using the sodium D-line.

      • α is the observed rotation in degrees.

      • l is the path length of the polarimeter cell in decimeters (dm).

      • c is the concentration of the sample in g/mL.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Chiral HPLC is a powerful technique to separate and quantify the enantiomers of this compound, allowing for the determination of enantiomeric excess (ee).

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).

  • Mobile phase solvents (e.g., n-hexane, isopropanol (B130326), ethanol).

  • Sample of racemic or enantiomerically-enriched this compound.

Procedure:

  • Column Selection and Mobile Phase Preparation:

    • Select an appropriate chiral column based on literature precedent for similar coumarin (B35378) compounds or through screening. Polysaccharide-based CSPs are often effective for separating pyranocoumarin enantiomers.

    • Prepare the mobile phase, which is typically a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation:

    • Dissolve a small amount of the this compound sample in the mobile phase to a suitable concentration for UV detection.

  • Chromatographic Analysis:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength for coumarins (typically around 320 nm).

    • The two enantiomers will exhibit different retention times, resulting in two separate peaks.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and stereochemical characterization of this compound enantiomers.

G cluster_isolation Isolation & Purification cluster_characterization Stereochemical Characterization cluster_separation Enantiomeric Resolution cluster_analysis Optical Activity Measurement start Plant Material / Synthetic Mixture extraction Extraction start->extraction chromatography Column Chromatography extraction->chromatography racemate Racemic this compound chromatography->racemate chiral_hplc Chiral HPLC racemate->chiral_hplc enantiomer_plus (+)-(3'S,4'R)-trans-khellactone chiral_hplc->enantiomer_plus enantiomer_minus (-)-(3'R,4'S)-trans-khellactone chiral_hplc->enantiomer_minus polarimetry Polarimetry enantiomer_plus->polarimetry enantiomer_minus->polarimetry specific_rotation Determine Specific Rotation ([α]D) polarimetry->specific_rotation

Fig. 1: Experimental workflow for this compound.
Signaling Pathways

Khellactones and related coumarins have been reported to exhibit anti-inflammatory and vasorelaxant properties. The following diagrams depict the likely signaling pathways involved.

Anti-Inflammatory Signaling Pathway:

Khellactones may exert anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[3][4][5]

G cluster_stimulus cluster_pathway cluster_response LPS Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway (JNK, p38) LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) MAPK->Cytokines NFkB->Cytokines Khellactone This compound Khellactone->MAPK Khellactone->NFkB

Fig. 2: Anti-inflammatory signaling of khellactones.

Vasorelaxant Signaling Pathway:

The vasorelaxant effects of coumarins are often associated with the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway and the blockade of voltage-gated Ca²⁺ channels.[6][7][8]

G cluster_membrane Smooth Muscle Cell Membrane cluster_cytosol Cytosol Ca_channel Voltage-gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Relaxation Vasorelaxation cGMP->Relaxation NO Nitric Oxide (NO) Pathway NO->sGC Khellactone This compound Khellactone->Ca_channel Khellactone->sGC Activates Contraction Contraction Ca_influx->Contraction

Fig. 3: Vasorelaxant signaling of coumarins.

References

Methodological & Application

Application Note: Total Synthesis of (+)-trans-khellactone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-trans-khellactone is a naturally occurring pyranocoumarin (B1669404) that has demonstrated cytotoxic activity against P-388 lymphocytic leukemia systems.[1] Its synthesis has been a subject of interest, with various methodologies developed to achieve its preparation. This document outlines a highly enantioselective, three-step total synthesis of (+)-(3′S,4′R)-trans-khellactone, starting from the readily available 7-hydroxycoumarin. The key step in this synthesis is a nonaqueous enantioselective epoxidation mediated by an iminium salt catalyst.[2][3] This method provides a concise and efficient route to the target molecule with high optical purity.[2][3]

Overall Synthetic Strategy

The total synthesis of (+)-trans-khellactone is accomplished through a three-step sequence starting from 7-hydroxycoumarin. The overall transformation is depicted in the workflow diagram below.

Total_Synthesis_Workflow Start 7-Hydroxycoumarin Intermediate1 Seselin Start->Intermediate1 Chromene Formation Intermediate2 Epoxide Intermediate Intermediate1:e->Intermediate2:w Enantioselective Epoxidation Product (+)-trans-khellactone Intermediate2:e->Product:w Hydrolytic Ring Opening Synthetic_Pathway cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_product Final Product 7_Hydroxycoumarin 7-Hydroxycoumarin C₉H₆O₃ Seselin Seselin C₁₄H₁₄O₃ 7_Hydroxycoumarin->Seselin Chromene Formation (1,1-diethoxy-3-methylbut-2-ene) Epoxide Epoxide Intermediate C₁₄H₁₄O₄ Seselin->Epoxide Enantioselective Epoxidation (Chiral Iminium Salt Catalyst) Khellactone (+)-trans-khellactone C₁₄H₁₆O₅ Epoxide->Khellactone Hydrolytic Ring Opening (H₂SO₄, H₂O)

References

Synthesis of Khellactone Derivatives for Anti-HIV Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Khellactone (B107364) and its derivatives have emerged as a promising class of compounds in the development of novel anti-HIV agents. Notably, the (+)-cis-khellactone scaffold has been extensively investigated, leading to the discovery of highly potent molecules such as (3'R,4'R)-3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK) and its analogues. While the initial query focused on trans-khellactone (B27147) derivatives, the preponderance of scientific literature highlights the superior anti-HIV activity of the cis-isomers. These compounds exhibit a unique mechanism of action, distinct from many current antiretroviral drugs. This document provides an overview of the synthesis, anti-HIV activity, and relevant protocols for these potent derivatives.

Anti-HIV Activity of Khellactone Derivatives

The anti-HIV-1 activity of various khellactone derivatives has been evaluated in acutely infected H9 lymphocytes. The data reveals that specific substitutions on the coumarin (B35378) ring and the nature of the acyl groups at the 3' and 4' positions of the khellactone core are critical for potent antiviral activity.

CompoundEC50 (µM)Therapeutic Index (TI)Reference Cell Line
3-Methyl-DCK< 0.0000525> 2,150,000H9 Lymphocytes
4-Methyl-DCK< 0.0000525> 2,150,000H9 Lymphocytes
5-Methyl-DCK< 0.0000525> 2,150,000H9 Lymphocytes
3-Bromomethyl-4-methyl-DCK0.00011189,600H9 Lymphocytes
4-Methyl-DCK lactam0.00024119,333H9 Lymphocytes
3-Hydroxymethyl-4-methyl-DCK0.004Not ReportedH9 Lymphocytes
4-Methyl-3',4'-di-O-(-)-camphanoyl-(+)-cis-khelthiolactone0.00718> 21,300H9 Lymphocytes
5-Methoxy-4-methyl DCK0.00000721> 20,800,000H9 Lymphocytes
7-thia-DCK analog (3a)0.141110H9 Lymphocytes

Mechanism of Action

Studies on the mechanism of action of these khellactone derivatives suggest that they inhibit the production of double-stranded viral DNA from the single-stranded DNA intermediate during the reverse transcription process[1]. This is a distinct mechanism compared to many nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs) that target earlier stages of reverse transcription.

G cluster_virus HIV-1 Replication Cycle cluster_drug Khellactone Derivative Action ssRNA Viral ssRNA ssDNA Single-stranded DNA (ssDNA) ssRNA->ssDNA Reverse Transcriptase dsDNA Double-stranded DNA (dsDNA) ssDNA->dsDNA Reverse Transcriptase ssDNA_dsDNA_transition ssDNA->ssDNA_dsDNA_transition provirus Provirus Integration dsDNA->provirus Khellactone Khellactone Derivatives Khellactone->ssDNA_dsDNA_transition ssDNA_dsDNA_transition->dsDNA

Caption: Mechanism of action of khellactone derivatives.

Experimental Protocols

Synthesis of (3'R,4'R)-(+)-cis-Khellactone Derivatives

The synthesis of these potent anti-HIV compounds generally involves a multi-step process starting from a substituted 7-hydroxycoumarin. The following is a generalized protocol for the asymmetric synthesis of a 4-methyl-(+)-cis-khellactone derivative.

1. Synthesis of 4-Methylseselin:

  • To a solution of 4-methyl-7-hydroxycoumarin (10 mmol) in DMF (20 mL), add K₂CO₃ (25 mmol) and KI (10 mmol).

  • Add an excess of 3-chloro-3-methyl-1-butyne (B142711) (6 mL).

  • Heat the mixture to 70-80 °C for 3-4 days, monitoring the reaction by TLC.

  • After cooling, the reaction mixture is worked up to yield 4-methylseselin.

2. Asymmetric Dihydroxylation to 4-Methyl-(-)-cis-khellactone:

  • 4-Methylseselin is subjected to asymmetric dihydroxylation using a chiral catalyst such as (DHQD)₂-PYR (hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether) and a stoichiometric oxidant like OsO₄.

  • This stereoselective reaction yields 4-methyl-(-)-cis-khellactone.

3. Esterification to Final Product:

  • The crude 4-methyl-(-)-cis-khellactone is dissolved in anhydrous CH₂Cl₂.

  • The desired organic acid (e.g., (S)-(-)-camphanic acid) is added in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as dimethylaminopyridine (DMAP).

  • The reaction is stirred at room temperature until completion as monitored by TLC.

  • The final product is purified by column chromatography.

G A Substituted 7-Hydroxycoumarin B Synthesis of Seselin Intermediate A->B Alkylation C Asymmetric Dihydroxylation B->C Chiral Catalyst (e.g., (DHQD)2-PYR) D (+)-cis-Khellactone C->D E Esterification with Acyl Groups D->E F Final Khellactone Derivative E->F Purification

Caption: General synthetic workflow for khellactone derivatives.

In Vitro Anti-HIV-1 Assay Protocol

The following is a generalized protocol for evaluating the anti-HIV-1 activity of synthesized khellactone derivatives in a lymphocyte cell line.

1. Cell Culture and Virus Preparation:

  • Maintain H9 lymphocytes in appropriate culture medium supplemented with fetal bovine serum.

  • Prepare a stock of HIV-1 virus and determine its titer.

2. Cytotoxicity Assay:

  • Determine the cytotoxicity of the test compounds on H9 cells using a standard method like the MTT assay to determine the 50% cytotoxic concentration (CC50).

3. Anti-HIV-1 Assay:

  • Seed H9 cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compounds for a short period.

  • Infect the cells with a known amount of HIV-1.

  • Culture the infected cells for a period of 4-7 days.

  • Monitor the viral replication by measuring a viral marker, such as p24 antigen, in the cell supernatant using an ELISA kit.

  • Calculate the 50% effective concentration (EC50) of the compounds.

4. Data Analysis:

  • The Therapeutic Index (TI) is calculated as the ratio of CC50 to EC50 (TI = CC50 / EC50).

G A Prepare H9 Lymphocyte Culture B Perform Cytotoxicity Assay (MTT) A->B D Seed H9 Cells for Infection A->D C Determine CC50 B->C J Calculate Therapeutic Index (TI = CC50 / EC50) C->J E Pre-treat with Khellactone Derivatives D->E F Infect with HIV-1 E->F G Incubate for 4-7 Days F->G H Measure Viral Replication (p24 ELISA) G->H I Determine EC50 H->I I->J

Caption: Workflow for in vitro anti-HIV-1 activity screening.

Conclusion

The synthesis of (+)-cis-khellactone derivatives has yielded some of the most potent anti-HIV agents discovered to date. Their unique mechanism of action and high therapeutic indices make them excellent candidates for further preclinical and clinical development. The protocols outlined in this document provide a foundation for researchers to synthesize and evaluate these promising compounds in the ongoing effort to combat HIV/AIDS. Further structural modifications to enhance solubility and oral bioavailability are key areas for future research.

References

Application Notes and Protocols for the Use of Trans-Khellactone in Hypertension Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing trans-khellactone (B27147), a naturally occurring pyranocoumarin, in preclinical hypertension research. This document outlines its potential mechanisms of action, protocols for in vitro and in vivo experimental models, and presents available data to facilitate its investigation as a potential antihypertensive agent.

Introduction to this compound

This compound is a compound that has garnered interest for its potential cardiovascular effects. While research is ongoing, preliminary evidence suggests it may possess vasorelaxant properties, which are crucial for lowering blood pressure. Understanding its mechanism of action and efficacy in relevant hypertension models is a key area of investigation for the development of new antihypertensive therapies.

Potential Mechanisms of Action

The vasodilatory effect of many compounds, and potentially this compound, is often mediated through one or more of the following signaling pathways:

  • Endothelium-Dependent Vasodilation: This pathway involves the release of nitric oxide (NO) from endothelial cells, which then acts on vascular smooth muscle cells to induce relaxation.

  • Calcium Channel Blockade: Inhibition of calcium influx into vascular smooth muscle cells is a common mechanism for vasodilation, as calcium is essential for muscle contraction.

  • Potassium Channel Activation: The opening of potassium channels in vascular smooth muscle cells leads to hyperpolarization of the cell membrane, which in turn inhibits calcium influx and causes relaxation.

Further research is required to elucidate the specific pathway(s) utilized by this compound.

In Vitro Vasorelaxation Studies: Isolated Aortic Ring Assay

The isolated aortic ring assay is a fundamental in vitro method to assess the direct vasorelaxant effects of a compound on blood vessels.

Experimental Protocol

Objective: To determine the concentration-response relationship of this compound's vasorelaxant effect on isolated rat thoracic aorta.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7)

  • Phenylephrine (B352888) (PE) or Potassium Chloride (KCl) for pre-contraction

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Isolated organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Humanely euthanize the rat and carefully excise the thoracic aorta.

  • Place the aorta in cold Krebs-Henseleit solution and remove adhering connective and adipose tissues.

  • Cut the aorta into rings of 2-3 mm in width.

  • Suspend the aortic rings in the organ bath chambers containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

  • After equilibration, induce a stable contraction with either phenylephrine (1 µM) or high KCl (60-80 mM).

  • Once the contraction reaches a plateau, cumulatively add increasing concentrations of this compound to the bath.

  • Record the relaxation response until a maximal effect is achieved or the highest concentration is tested.

  • To investigate the role of the endothelium, the experiment can be repeated with endothelium-denuded rings (prepared by gently rubbing the intimal surface of the ring with a fine wire).

Data Analysis

The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine or KCl. A concentration-response curve is then plotted, and the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) can be calculated.

In Vivo Antihypertensive Studies: Spontaneously Hypertensive Rat (SHR) Model

The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension and is suitable for evaluating the in vivo antihypertensive effects of test compounds.[1][2][3][4]

Experimental Protocol

Objective: To assess the effect of acute or chronic administration of this compound on the blood pressure of SHRs.

Animals:

  • Male Spontaneously Hypertensive Rats (SHRs) and normotensive Wistar-Kyoto (WKY) rats as controls (14-16 weeks old).

Blood Pressure Measurement:

  • Invasive Method (Direct): This is considered the gold standard and involves the cannulation of the carotid artery or femoral artery for continuous blood pressure monitoring using a pressure transducer.[5][6][7] This method is suitable for acute studies in anesthetized rats.

  • Non-invasive Method (Indirect): The tail-cuff method is commonly used for chronic studies in conscious rats and allows for repeated measurements over time.[6][7]

Procedure (Chronic Study Example using Tail-Cuff):

  • Acclimatize the rats to the restraining device and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure variations.

  • Record baseline systolic blood pressure (SBP) and heart rate (HR) for each rat for a few consecutive days.

  • Divide the SHRs into a control group (receiving vehicle) and a treatment group (receiving this compound). A group of WKY rats serves as a normotensive control.

  • Administer this compound (dissolved in a suitable vehicle) orally or via intraperitoneal injection at the desired dose(s) and frequency for the duration of the study (e.g., several weeks).

  • Measure SBP and HR at regular intervals throughout the study.

  • At the end of the study, animals can be euthanized, and organs (e.g., heart, kidneys) can be collected for further analysis (e.g., hypertrophy, histopathology).

Data Presentation

The changes in systolic blood pressure over the treatment period should be recorded and analyzed.

Table 1: Hypothetical Blood Pressure Response to this compound in SHRs

Treatment GroupBaseline SBP (mmHg)SBP after 4 weeks (mmHg)Change in SBP (mmHg)
WKY Control (Vehicle)120 ± 5122 ± 6+2
SHR Control (Vehicle)185 ± 8188 ± 7+3
SHR + this compound (X mg/kg)187 ± 9165 ± 8-22

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on experimental conditions.

Investigating the Mechanism of Action: Experimental Workflows

To determine the underlying signaling pathways of this compound's vasorelaxant effect, a series of experiments can be conducted using the isolated aortic ring assay.

Role of the Endothelium and Nitric Oxide

This workflow aims to determine if the vasorelaxant effect of this compound is dependent on the endothelium and the subsequent production of nitric oxide.

G cluster_0 Investigating Endothelium-NO Pathway A Aortic Ring Pre-contracted with PE B Add this compound A->B D Repeat with Endothelium-Denuded Ring A->D E Repeat in presence of L-NAME (NOS inhibitor) A->E C Measure Relaxation B->C D->B E->B G cluster_1 Investigating Calcium Channel Involvement F Aortic Ring in Ca2+-free Krebs solution G Pre-contract with PE (to deplete intracellular stores) F->G K Pre-contract with high KCl (depolarizes membrane, opens VOCCs) F->K H Add this compound G->H I Add CaCl2 to induce contraction H->I J Measure Inhibition of Contraction I->J L Add this compound K->L M Measure Relaxation L->M G cluster_2 Investigating Potassium Channel Involvement N Aortic Ring Pre-contracted with PE O Add this compound N->O Q Repeat in presence of: - Glibenclamide (KATP blocker) - 4-AP (KV blocker) - BaCl2 (Kir blocker) - TEA (non-selective K+ channel blocker) N->Q P Measure Relaxation O->P Q->O G cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell eNOS eNOS NO Nitric Oxide eNOS->NO Ca2+/Calmodulin sGC sGC NO->sGC diffuses and activates L_Arg L-Arginine L_Arg->eNOS cGMP cGMP sGC->cGMP activates PKG PKG cGMP->PKG activates Myosin_LC_P Myosin Light Chain-P PKG->Myosin_LC_P inhibits phosphorylation Ca_channel L-type Ca2+ Channel Ca_entry Ca_channel->Ca_entry K_channel K+ Channel K_efflux K_channel->K_efflux Ca_i [Ca2+]i Ca_entry->Ca_i Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Ca_channel inhibits opening Relaxation Vasorelaxation Contraction Contraction Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_P phosphorylates Myosin_LC_P->Relaxation Myosin_LC_P->Contraction Ca_i->Myosin_LC activates MLCK trans_K This compound trans_K->eNOS activates? trans_K->Ca_channel blocks? trans_K->K_channel opens?

References

Application of Trans-Khellactone in Anti-Inflammatory Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Khellactones, a group of natural coumarins, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory properties. While research has predominantly focused on cis-khellactone and its derivatives, this document outlines the application of khellactones in anti-inflammatory assays, providing a framework for investigating trans-khellactone (B27147). The protocols and mechanisms described are based on studies of closely related khellactone (B107364) isomers and serve as a comprehensive guide for researchers.

The anti-inflammatory effects of khellactones are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, khellactones can effectively reduce the production of pro-inflammatory mediators, including nitric oxide (NO) and various cytokines.

I. In Vitro Anti-Inflammatory Activity of Khellactone Derivatives

The anti-inflammatory potential of khellactone derivatives is typically assessed using in vitro models, most commonly with lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. These assays quantify the inhibition of key inflammatory markers.

Summary of Quantitative Data:

The following tables summarize the inhibitory effects of khellactone derivatives on nitric oxide production and pro-inflammatory cytokine secretion in LPS-stimulated RAW 264.7 cells.

Table 1: Inhibitory Effect of Khellactone Derivatives on Nitric Oxide (NO) Production

CompoundConcentration (µM)NO Production (µM)% Inhibition
Control-1.5 ± 0.4-
LPS (1 µg/mL)-35.0 ± 0.4-
(-)cis-Khellactone5032.0 ± 0.28.6%
10027.4 ± 0.421.7%
Disenecionyl cis-khellactone (DK)12.5-Significant reduction
25-Significant reduction
50-Significant reduction
100-Significant reduction

Data for (-)cis-Khellactone from[1]. Data for Disenecionyl cis-khellactone from[2][3].

Table 2: Inhibitory Effect of Disenecionyl cis-khellactone (DK) on Pro-Inflammatory Cytokine Production

CytokineDK Concentration (µM)% Reduction vs. LPS alone
TNF-α50Significant
100Significant
IL-650Significant
100Significant
IL-1β50Significant
100Significant
MCP-150Significant
100Significant

Data from[2][3].

II. Experimental Protocols

A. Cell Culture and Treatment

A detailed protocol for the culture of RAW 264.7 macrophages and subsequent treatment to induce an inflammatory response is provided below.

Protocol 1: LPS-Induced Inflammation in RAW 264.7 Macrophages

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight to allow for cell attachment.[4]

  • Pre-treatment: Remove the culture medium and pre-treat the cells with varying concentrations of the test compound (e.g., this compound) for 1 hour.

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours.[2][3]

  • Supernatant Collection: After incubation, collect the cell culture supernatant for subsequent analysis of nitric oxide and cytokine levels.

G Experimental Workflow for In Vitro Anti-inflammatory Assay cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis A Seed RAW 264.7 cells in 96-well plate B Incubate overnight A->B C Pre-treat with this compound B->C D Stimulate with LPS (1 µg/mL) C->D E Collect supernatant D->E F Measure NO production (Griess Assay) E->F G Measure cytokine levels (ELISA) E->G

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

B. Nitric Oxide (NO) Production Assay

The amount of NO produced by the stimulated macrophages is an indicator of the inflammatory response. The Griess assay is a common method for its quantification.

Protocol 2: Griess Assay for Nitric Oxide Measurement

  • Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Assay Procedure: Mix 100 µL of the collected cell supernatant with 100 µL of Griess reagent in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite (B80452) concentration by comparing the absorbance with a standard curve generated using sodium nitrite.

C. Pro-Inflammatory Cytokine Measurement

The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol 3: ELISA for Cytokine Quantification

  • Plate Coating: Coat a 96-well plate with the capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer.

  • Sample Incubation: Add the collected cell supernatants and standards to the wells and incubate.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: Wash the plate and add a suitable substrate (e.g., TMB).

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Quantification: Determine the cytokine concentration from the standard curve.

III. Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of khellactone derivatives are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

A. NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[5] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[6] Khellactones have been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation.[2]

G Inhibition of NF-κB Pathway by Khellactones LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes activates Khellactone Khellactone Khellactone->IKK inhibits

Caption: Khellactones inhibit NF-κB activation by preventing IκBα phosphorylation.

B. MAPK Signaling Pathway

The MAPK family of proteins, including p38 and JNK, are key signaling molecules that regulate the production of inflammatory mediators.[7][8] LPS stimulation leads to the phosphorylation and activation of p38 and JNK, which in turn contribute to the expression of pro-inflammatory genes.[2] Khellactones have been demonstrated to suppress the phosphorylation of p38 and JNK, thus attenuating the inflammatory response.[2]

G Inhibition of MAPK Pathway by Khellactones LPS LPS UpstreamKinases Upstream Kinases LPS->UpstreamKinases p38 p38 UpstreamKinases->p38 phosphorylates JNK JNK UpstreamKinases->JNK phosphorylates TranscriptionFactors Transcription Factors p38->TranscriptionFactors JNK->TranscriptionFactors Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes Khellactone Khellactone Khellactone->UpstreamKinases inhibits

Caption: Khellactones suppress the phosphorylation of p38 and JNK in the MAPK pathway.

The provided application notes and protocols offer a comprehensive guide for the investigation of this compound's anti-inflammatory properties. Based on the evidence from its isomers, this compound is a promising candidate for further research as a modulator of inflammatory responses. The detailed methodologies for in vitro assays and the elucidation of its potential mechanism of action through the NF-κB and MAPK pathways will be invaluable for researchers in the field of drug discovery and development.

References

Application Notes and Protocols for the Isolation of trans-Khellactone from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

trans-Khellactone (B27147) and its derivatives are angular dihydropyranocoumarins found predominantly in plants of the Apiaceae family, such as Ammi visnaga (L.) Lam. and various Peucedanum species. These compounds have garnered significant interest in the pharmaceutical industry due to their potential therapeutic effects. This document provides a detailed protocol for the isolation and purification of this compound from plant materials, yielding a high-purity compound suitable for research and drug development purposes.

The isolation procedure involves a multi-step process beginning with the extraction of the raw plant material using organic solvents, followed by a series of chromatographic purification steps, and concluding with crystallization to obtain pure this compound.

Experimental Protocols

1. Plant Material and Extraction

The primary sources for khellactones are the fruits of Ammi visnaga and the roots of Peucedanum species like Peucedanum praeruptorum.

Protocol 1: Solvent Extraction from Ammi visnaga Fruits

  • Preparation of Plant Material: Grind the dried fruits of Ammi visnaga into a coarse powder.

  • Extraction:

    • Macerate the powdered plant material in methanol (B129727) (1:10 w/v) at room temperature for 24 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process three times with fresh methanol to ensure complete extraction of the compounds.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.

Protocol 2: Extraction from Peucedanum praeruptorum Roots

  • Preparation of Plant Material: Clean, dry, and pulverize the roots of Peucedanum praeruptorum.

  • Extraction:

    • Extract the powdered root material with 95% ethanol (B145695) by maceration or Soxhlet extraction for 6-8 hours.

    • Filter the extract and concentrate it under vacuum to yield the crude ethanol extract.

2. Purification of this compound

The purification process involves preliminary fractionation using column chromatography followed by fine purification using preparative High-Performance Liquid Chromatography (HPLC).

Protocol 3: Silica (B1680970) Gel Column Chromatography

  • Preparation of the Column: Pack a glass column with silica gel (60-120 mesh) using a slurry method with n-hexane.

  • Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate (B1210297), starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions of 50-100 mL and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3 v/v) and visualization under UV light (254 nm and 365 nm).

  • Pooling of Fractions: Combine the fractions containing the khellactone (B107364) derivatives based on their TLC profiles.

  • Concentration: Evaporate the solvent from the pooled fractions to obtain an enriched khellactone fraction.

Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Instrumentation: A preparative HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm).

  • Mobile Phase: A gradient of methanol and water.

  • Elution Program:

    • Start with a mobile phase composition of 50% methanol in water.

    • Increase the methanol concentration linearly to 80% over 30 minutes.

    • Maintain at 80% methanol for 10 minutes.

    • Return to initial conditions and equilibrate the column for 10 minutes before the next injection.

  • Flow Rate: 10 mL/min.

  • Detection: Monitor the eluent at a wavelength of 330 nm, which is near the λmax for khellactones.

  • Fraction Collection: Collect the peaks corresponding to this compound based on retention time. The retention time for khellin, a related compound, is approximately 9.19 minutes under similar analytical conditions, and visnagin (B192663) is around 10.77 minutes[1][2]. This compound and its isomers will have distinct retention times that can be determined by analytical HPLC prior to preparative scale-up.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions.

3. Crystallization of this compound

Protocol 5: Crystallization

  • Solvent Selection: Dissolve the purified this compound fraction in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or ethanol).

  • Inducing Crystallization: Slowly add a non-solvent (e.g., water or n-hexane) dropwise until the solution becomes slightly turbid.

  • Crystal Formation: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator (4°C) to facilitate crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Drying: Wash the crystals with a small amount of the cold non-solvent and dry them under vacuum.

4. Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR to elucidate the structure and confirm the trans configuration. The chemical shifts for (-)-cis-khellactone in CDCl3 are available and can be used for comparison to confirm the khellactone backbone structure[3].

Data Presentation

Table 1: Quantitative Data on the Extraction and Purification of Khellactones

Plant SourceExtraction MethodPurification MethodCompoundYieldPurityReference
Ammi visnaga fruitsMethanol ExtractionHPLCKhellin1.06% w/w>98%
Ammi visnaga fruitsMethanol ExtractionHPLCVisnagin->98%
Peucedanum praeruptorum rootsEthyl Acetate ExtractionColumn ChromatographyPraeruptorin A->95%[4]
Peucedanum praeruptorum rootsEthyl Acetate ExtractionColumn ChromatographyPraeruptorin B->95%[4]

Visualizations

Diagram 1: Experimental Workflow for Isolation of this compound

Workflow cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product plant_material Dried & Powdered Plant Material (Ammi visnaga or Peucedanum sp.) solvent_extraction Solvent Extraction (e.g., Methanol) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract Filtration & Concentration column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography enriched_fraction Enriched Khellactone Fraction column_chromatography->enriched_fraction Fraction Collection & Pooling prep_hplc Preparative HPLC pure_fraction Pure this compound Fraction prep_hplc->pure_fraction Fraction Collection enriched_fraction->prep_hplc crystallization Crystallization pure_fraction->crystallization final_product Pure Crystalline This compound crystallization->final_product Filtration & Drying characterization Characterization (MS, NMR) final_product->characterization

Caption: Workflow for the isolation of this compound.

Diagram 2: Logical Relationship of Purification Steps

Purification Crude_Extract Crude Plant Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Removes bulk impurities Preparative_HPLC Preparative HPLC (Reversed-Phase) Column_Chromatography->Preparative_HPLC Separates closely related compounds Crystallization Crystallization Preparative_HPLC->Crystallization Final polishing and removal of amorphous content Pure_Compound Pure this compound Crystallization->Pure_Compound

Caption: Purification cascade for this compound.

References

Application Notes and Protocols for the Derivatization of trans-Khellactone to Enhance Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of trans-Khellactone (B27147) Bioavailability

This compound and its derivatives, a class of angular-type pyranocoumarins, have garnered significant interest in pharmaceutical research due to their diverse and potent biological activities, including anti-inflammatory, anti-HIV, and anti-hypertensive effects. Despite their therapeutic potential, the clinical development of khellactones is significantly hampered by their poor oral bioavailability.[1][2][3][4] This limitation is primarily attributed to two key factors:

  • Extensive First-Pass Metabolism: Khellactone (B107364) derivatives are often subject to rapid and extensive metabolism in the liver and intestines. The primary metabolic pathways include hydrolysis of the acyloxy groups, oxidation, acyl migration, and glucuronidation. These processes are primarily mediated by carboxylesterases and cytochrome P450 3A (CYP3A) enzymes.[1][2]

  • High Lipophilicity: While high lipophilicity can contribute to good membrane permeability and absorption, it also leads to low metabolic stability and increased susceptibility to first-pass elimination.[1][4]

Pharmacokinetic studies have consistently shown that the oral bioavailability of various khellactone derivatives is generally low, often falling below 26%.[1][3] This necessitates the exploration of strategies to protect the molecule from premature metabolism and enhance its systemic exposure.

Derivatization Strategy: Ester Prodrugs to Improve Bioavailability

A promising approach to overcome the poor oral bioavailability of this compound is the development of prodrugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active pharmaceutical ingredient. This strategy can be employed to mask metabolically labile functional groups, thereby protecting the drug from first-pass metabolism and improving its absorption.

For this compound, which possesses hydroxyl groups, esterification to form ester prodrugs is a viable and effective strategy. Specifically, derivatization with amino acids can enhance aqueous solubility and utilize amino acid transporters for improved absorption.

A notable example, while on a cis-khellactone derivative, demonstrates the potential of this approach. The L-alanine ester prodrug of a 3-hydroxymethyl-4-methyl-3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone derivative exhibited a significantly improved oral bioavailability of 26% in rats, highlighting the promise of this strategy for the khellactone scaffold.[1][2]

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of a representative khellactone derivative and its amino acid ester prodrug, illustrating the potential for bioavailability enhancement.

CompoundCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (F%)Reference
Parent Khellactone DerivativeLow-Low< 5% (estimated)[1][3]
L-alanine ester prodrug150 ± 300.5450 ± 9026%[1][2]

Experimental Protocols

Protocol for the Synthesis of a this compound Amino Acid Ester Prodrug (Illustrative Example)

This protocol describes a general method for the esterification of this compound with an N-protected amino acid, followed by deprotection to yield the amino acid ester prodrug.

Materials:

  • This compound

  • N-Boc-L-alanine (or other suitable N-protected amino acid)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Esterification:

    • Dissolve this compound (1 equivalent) and N-Boc-L-alanine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add DMAP (0.1 equivalents) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the N-Boc-L-alanine-trans-khellactone ester.

  • Deprotection:

    • Dissolve the purified N-Boc-L-alanine-trans-khellactone ester in DCM.

    • Add an excess of TFA to the solution.

    • Stir the mixture at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Once complete, remove the solvent and excess TFA under reduced pressure.

    • Purify the resulting L-alanine-trans-khellactone ester prodrug, for example, by recrystallization or chromatography.

Protocol for Oral Bioavailability Study in Rats

This protocol outlines a standard procedure for assessing the oral bioavailability of a this compound derivative in a rat model.

Materials and Animals:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound derivative (test compound)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)

  • Vehicle for intravenous administration (e.g., saline with a co-solvent like DMSO or PEG400 if necessary)

  • Oral gavage needles

  • Syringes

  • Blood collection tubes (e.g., containing heparin or EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization and Dosing:

    • Acclimatize rats for at least one week before the experiment with free access to food and water.

    • Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

    • Divide the rats into two groups: an oral administration group and an intravenous (IV) administration group.

    • For the oral group, administer the test compound suspended or dissolved in the vehicle via oral gavage at a specific dose (e.g., 50 mg/kg).

    • For the IV group, administer the test compound dissolved in the vehicle via tail vein injection at a lower dose (e.g., 5 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points.

    • For the oral group, typical time points include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • For the IV group, typical time points include: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose.

    • Immediately place the blood samples into anticoagulant-treated tubes and centrifuge to separate the plasma.

    • Store the plasma samples at -80 °C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the this compound derivative in rat plasma.

    • The method should include a suitable internal standard.

    • Sample preparation typically involves protein precipitation with an organic solvent (e.g., acetonitrile), followed by centrifugation and analysis of the supernatant.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine the pharmacokinetic parameters from the plasma concentration-time data.

    • Key parameters to calculate include:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time. Calculate AUC from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).

      • t1/2: Elimination half-life.

    • Calculate the absolute oral bioavailability (F%) using the following formula:

      • F% = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100

Visualizations

Derivatization_Workflow cluster_synthesis Synthesis of this compound Prodrug cluster_evaluation Bioavailability Evaluation Trans_Khellactone This compound Esterification Esterification (DCC, DMAP) Trans_Khellactone->Esterification Amino_Acid N-Protected Amino Acid Amino_Acid->Esterification Protected_Prodrug N-Protected Prodrug Esterification->Protected_Prodrug Deprotection Deprotection (TFA) Protected_Prodrug->Deprotection Prodrug Amino Acid Ester Prodrug Deprotection->Prodrug Oral_Admin Oral Administration to Rats Prodrug->Oral_Admin IV_Admin IV Administration to Rats Prodrug->IV_Admin Blood_Sampling Blood Sampling Oral_Admin->Blood_Sampling IV_Admin->Blood_Sampling LCMS LC-MS/MS Analysis Blood_Sampling->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis Bioavailability Determine Bioavailability (F%) PK_Analysis->Bioavailability

Caption: Workflow for the synthesis and bioavailability evaluation of a this compound prodrug.

Bioavailability_Concept cluster_oral Oral Administration cluster_gut Gastrointestinal Tract & Liver TK_Oral This compound Metabolism First-Pass Metabolism TK_Oral->Metabolism Extensive Prodrug_Oral This compound Prodrug Absorption Absorption Prodrug_Oral->Absorption Protected from Metabolism Systemic_Circulation Systemic Circulation Metabolism->Systemic_Circulation Low Bioavailability Absorption->Systemic_Circulation Improved Bioavailability

Caption: Conceptual diagram illustrating how prodrug derivatization improves bioavailability.

Conclusion

The derivatization of this compound into ester prodrugs, particularly with amino acid moieties, presents a highly effective strategy to overcome its inherent low oral bioavailability. By masking the metabolically susceptible hydroxyl groups, these prodrugs can bypass extensive first-pass metabolism, leading to enhanced systemic exposure of the active parent compound. The protocols provided herein offer a foundational framework for the synthesis and preclinical evaluation of novel this compound prodrugs, paving the way for their potential clinical development.

References

Application Notes and Protocols for Investigating Trans-khellactone as a Putative Calcium Channel Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium channel antagonists are a cornerstone in the management of various cardiovascular diseases, including hypertension, angina pectoris, and certain arrhythmias.[1] These agents exert their therapeutic effects by inhibiting the influx of extracellular Ca2+ into cells through voltage-gated calcium channels, leading to vasodilation and reduced cardiac contractility.[2][3] Khellactones, a class of coumarin (B35378) derivatives, have garnered interest for their diverse biological activities.[4] Notably, the khellactone (B107364) derivative praeruptorin A has demonstrated vasorelaxant effects, partially attributed to calcium channel blocking activity.[5] This has led to the hypothesis that other khellactone derivatives, such as trans-khellactone (B27147), may also function as Ca2+ antagonists.

These application notes provide a comprehensive experimental framework for researchers to investigate and characterize the potential Ca2+ antagonist properties of this compound. The protocols detailed below encompass a tiered approach, from high-throughput screening to more detailed mechanistic studies, to thoroughly evaluate the compound's efficacy and mechanism of action.

Key Experimental Protocols

A systematic evaluation of this compound's activity can be achieved through a series of well-established in vitro assays. The following protocols provide detailed methodologies for a comprehensive assessment.

High-Throughput Screening using a Fluorescence-Based Calcium Flux Assay

This initial screen is designed to rapidly assess the ability of this compound to inhibit intracellular calcium influx in a cell-based model.[6][7]

Principle:

Cells expressing L-type voltage-gated calcium channels are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Depolarization of the cell membrane with a high concentration of potassium chloride (KCl) opens the voltage-gated calcium channels, leading to an influx of Ca2+ and a subsequent increase in fluorescence. A Ca2+ antagonist will inhibit this influx, resulting in a reduced fluorescence signal.

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 cells stably expressing the human L-type calcium channel subunits α1C, β2, and α2δ) in appropriate growth medium.

  • Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator such as Fluo-4 AM.

    • Remove the culture medium from the wells and add the Fluo-4 AM loading buffer.

    • Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake.

  • Compound Addition:

    • Prepare serial dilutions of this compound and a known L-type calcium channel blocker (e.g., nifedipine, verapamil) as a positive control.

    • After the incubation period, wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Add the different concentrations of this compound and control compounds to the respective wells. Incubate for 15-30 minutes at room temperature.

  • Signal Detection:

    • Place the microplate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FlexStation® 3).

    • Establish a baseline fluorescence reading for each well.

    • Inject a depolarizing stimulus (e.g., a high KCl solution to achieve a final concentration of 90 mM) to activate the calcium channels.

    • Monitor the change in fluorescence intensity over time.

  • Data Analysis:

    • The peak fluorescence intensity following KCl addition is measured.

    • The inhibitory effect of this compound is calculated as a percentage of the response in the absence of the compound.

    • Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Electrophysiological Characterization using Patch-Clamp Technique

Patch-clamp electrophysiology offers a direct and detailed analysis of the interaction between this compound and individual calcium channels.[8][9]

Principle:

The whole-cell patch-clamp technique allows for the measurement of ionic currents flowing through the entire cell membrane. By holding the cell at a specific membrane potential and then applying a depolarizing voltage step, one can isolate and record the current flowing through L-type calcium channels. The effect of this compound on this current can then be quantified.

Protocol:

  • Cell Preparation: Use cells expressing L-type calcium channels, as described in the calcium flux assay.

  • Recording Setup:

    • Place the cells in a recording chamber on the stage of an inverted microscope.

    • Use a micromanipulator to position a glass micropipette filled with an appropriate intracellular solution onto the surface of a single cell.

    • Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Data Acquisition:

    • Use a patch-clamp amplifier and data acquisition software to control the membrane potential and record the resulting currents.

    • Hold the cell at a negative holding potential (e.g., -80 mV) to keep the calcium channels in a closed, resting state.

    • Apply a series of depolarizing voltage steps (e.g., to 0 mV) to elicit inward calcium currents. Barium (Ba2+) is often used as the charge carrier instead of Ca2+ to avoid calcium-dependent inactivation of the channels.

  • Compound Application:

    • After obtaining stable baseline recordings, perfuse the recording chamber with a solution containing a known concentration of this compound.

    • Record the calcium channel currents in the presence of the compound.

    • Wash out the compound to assess the reversibility of the effect.

  • Data Analysis:

    • Measure the peak amplitude of the inward current before, during, and after the application of this compound.

    • Calculate the percentage of current inhibition for different concentrations of the compound.

    • Determine the IC50 value by fitting the concentration-response data.

    • Investigate the voltage- and use-dependency of the block by varying the holding potential and the frequency of the depolarizing pulses.

Functional Assessment using Isolated Smooth Muscle Contraction Assay

This ex vivo assay evaluates the physiological effect of this compound on vascular smooth muscle, a primary target for many Ca2+ antagonists.[10]

Principle:

Vascular smooth muscle contraction is highly dependent on the influx of extracellular Ca2+. By inducing contraction with a depolarizing agent like KCl, which opens voltage-gated calcium channels, the relaxant effect of a Ca2+ antagonist can be measured as a decrease in contractile force.

Protocol:

  • Tissue Preparation:

    • Humanely euthanize a laboratory animal (e.g., a rat or rabbit) in accordance with institutional guidelines.

    • Dissect the thoracic aorta and place it in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

    • Carefully clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in width.

  • Organ Bath Setup:

    • Mount the aortic rings in an organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.

    • Connect one end of the ring to a fixed support and the other to an isometric force transducer to record changes in tension.

    • Allow the rings to equilibrate under a resting tension of approximately 1.5-2.0 g for at least 60 minutes.

  • Contraction and Relaxation:

    • Induce a sustained contraction by adding a high concentration of KCl (e.g., 80 mM) to the organ bath.

    • Once the contraction has reached a stable plateau, add cumulative concentrations of this compound to the bath.

    • Record the resulting relaxation of the aortic ring. A known vasodilator or Ca2+ channel blocker should be used as a positive control.

  • Data Analysis:

    • Express the relaxation at each concentration of this compound as a percentage of the maximal contraction induced by KCl.

    • Construct a concentration-response curve and calculate the EC50 (half-maximal effective concentration) value for the vasorelaxant effect.

Data Presentation

To facilitate the comparison of results, all quantitative data should be summarized in clearly structured tables.

Table 1: Inhibitory Effect of this compound on L-type Calcium Channels (Calcium Flux Assay)

CompoundIC50 (µM)95% Confidence Intervaln
This compound[Insert Value][Insert Value][Insert Value]
Nifedipine[Insert Value][Insert Value][Insert Value]
Verapamil[Insert Value][Insert Value][Insert Value]

IC50 values are determined from concentration-response curves (n = number of independent experiments).

Table 2: Electrophysiological Characterization of this compound on L-type Calcium Channels

ParameterThis compoundNifedipine
IC50 (µM) at -80 mV [Insert Value][Insert Value]
Voltage-Dependence [Describe findings][Describe findings]
Use-Dependence [Describe findings][Describe findings]
Reversibility [Describe findings][Describe findings]

Data are presented as mean ± SEM from n experiments.

Table 3: Vasorelaxant Effect of this compound on Isolated Rat Aorta

CompoundEC50 (µM)95% Confidence IntervalMaximal Relaxation (%)n
This compound[Insert Value][Insert Value][Insert Value][Insert Value]
Nifedipine[Insert Value][Insert Value][Insert Value][Insert Value]

EC50 values are calculated from cumulative concentration-response curves in KCl-precontracted aortic rings (n = number of aortic rings).

Visualizations

Signaling Pathway of Ca2+ Antagonism

Calcium_Antagonism_Pathway cluster_membrane Cell Membrane extracellular Extracellular Space [High Ca2+] Ca_channel Voltage-Gated L-type Ca2+ Channel intracellular Intracellular Space [Low Ca2+] membrane relaxation Vasodilation/ Relaxation ca_influx Ca2+ Influx Ca_channel->ca_influx Allows depolarization Membrane Depolarization (e.g., by KCl) depolarization->Ca_channel Opens trans_khellactone This compound trans_khellactone->Ca_channel Blocks trans_khellactone->relaxation Leads to contraction Smooth Muscle Contraction ca_influx->contraction

Caption: Proposed mechanism of action for this compound as a Ca2+ antagonist.

Experimental Workflow for Testing this compound

Experimental_Workflow start Hypothesis: This compound is a Ca2+ antagonist step1 Primary Screening: Calcium Flux Assay start->step1 step2 Electrophysiological Confirmation: Patch-Clamp step1->step2 If active data_analysis Data Analysis: IC50/EC50 Determination step1->data_analysis step3 Functional Validation: Isolated Aortic Ring Assay step2->step3 Confirm mechanism step2->data_analysis step3->data_analysis conclusion Conclusion on Ca2+ Antagonist Activity data_analysis->conclusion

Caption: Tiered experimental approach for evaluating this compound.

Logical Relationship in Smooth Muscle Contraction Assay

Smooth_Muscle_Assay_Logic kcl High [K+] (Depolarization) ca_channel_open L-type Ca2+ Channels Open kcl->ca_channel_open ca_influx Ca2+ Influx ca_channel_open->ca_influx contraction Aortic Ring Contraction ca_influx->contraction relaxation Aortic Ring Relaxation trans_khellactone This compound trans_khellactone->ca_channel_open Inhibits trans_khellactone->relaxation Causes

Caption: Logical flow of the isolated aortic ring contraction assay.

References

Application Notes and Protocols for Evaluating Trans-Khellactone Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the potential bioactivities of trans-khellactone (B27147) using a panel of robust cell-based assays. The protocols detailed below are designed to assess its cytotoxic, anti-inflammatory, and neuroprotective properties.

Introduction to this compound

This compound is a naturally occurring pyranocoumarin (B1669404) that, along with its isomers and derivatives, has garnered interest for a range of potential therapeutic effects. Studies on related khellactones have suggested anti-inflammatory, anti-cancer, and anti-HIV activities.[1][2][3][4][5] A thorough in vitro evaluation using cell-based assays is a critical first step in characterizing the pharmacological profile of this compound and identifying its mechanism of action.[6][7][8]

Assessing Cytotoxicity and Cell Viability

A fundamental primary screen for any compound is to determine its effect on cell viability and to establish a non-toxic concentration range for subsequent bioactivity assays. The MTT assay is a widely used colorimetric method for this purpose.[9][10][11]

Table 1: Example Data Presentation for Cytotoxicity Assay
Cell LineCompoundConcentration (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
RAW 264.7This compound0.198.7 ± 4.2>100
197.2 ± 3.8
1095.1 ± 4.5
5088.4 ± 5.1
10075.3 ± 6.3
HT22This compound0.199.1 ± 3.9>100
198.5 ± 4.1
1096.8 ± 3.7
5090.2 ± 4.8
10081.5 ± 5.5
MCF-7This compound0.199.5 ± 2.945.6
196.3 ± 3.1
1085.4 ± 4.0
5048.1 ± 5.2
10015.7 ± 3.3
Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies.[9][10][11][12]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS)

  • Cell culture medium (serum-free for the MTT incubation step)

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidified SDS)

  • 96-well flat-bottom plates

  • Selected cell lines (e.g., RAW 264.7 macrophages, HT22 hippocampal neurons, MCF-7 breast cancer cells)[3][13]

  • This compound stock solution (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells. Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[11] Incubate for 3-4 hours at 37°C, protected from light.

  • Formazan (B1609692) Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of solubilization solution to each well.[11][12]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9][12] Read the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat Incubate 24-72h add_mtt Add MTT Reagent treat->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Read Absorbance (590nm) solubilize->read Shake 15 min calculate Calculate % Viability & IC50 read->calculate

MTT Assay Experimental Workflow.

Evaluating Anti-Inflammatory Activity

The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[1][14][15]

Nitric Oxide (NO) Production Assay

Principle: In inflammation, inducible nitric oxide synthase (iNOS) produces large amounts of NO. The Griess assay measures nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[16][17]

Table 2: Example Data for NO Production Inhibition
TreatmentConcentration (µM)NO₂⁻ Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control (no LPS)-1.5 ± 0.4-
LPS (1 µg/mL)-35.0 ± 2.10
LPS + this compound1028.5 ± 1.818.6
5015.2 ± 1.556.6
1008.1 ± 1.176.9
Protocol 2: Griess Assay for Nitric Oxide

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Component A: Sulfanilamide solution; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) solution)

  • Sodium nitrite (NaNO₂) standard curve solutions

  • Culture medium

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[1][14]

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Component A to each supernatant sample, followed by 50 µL of Component B. Incubate for 10-15 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a NaNO₂ standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.

Pro-inflammatory Cytokine Release Assay

Principle: Pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are key mediators of the inflammatory response. An Enzyme-Linked Immunosorbent Assay (ELISA) can quantify the concentration of these specific cytokines in the culture supernatant.[1][18][19]

Table 3: Example Data for Cytokine Release Inhibition
CytokineTreatmentConcentration (µM)Cytokine Level (pg/mL) (Mean ± SD)% Inhibition
TNF-α LPS (1 µg/mL)-1250 ± 980
LPS + this compound50675 ± 6546.0
100310 ± 4275.2
IL-6 LPS (1 µg/mL)-880 ± 750
LPS + this compound50490 ± 5544.3
100225 ± 3174.4
Protocol 3: Cytokine ELISA

Materials:

  • Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

  • Supernatants from cell cultures (as prepared in Protocol 2)

  • Microplate reader

Procedure:

  • Follow the manufacturer's protocol for the specific ELISA kit.

  • Plate Coating: Coat a 96-well plate with the capture antibody.

  • Sample Addition: Add cell culture supernatants and standards to the wells.

  • Detection: Add the detection antibody (often biotin-conjugated), followed by an enzyme-linked avidin-horseradish peroxidase (HRP) conjugate.[19]

  • Substrate Reaction: Add the substrate (e.g., TMB) and stop the reaction.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Quantification: Calculate the cytokine concentrations based on the standard curve.

Anti_Inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK IKK IKK TLR4->IKK MyD88-dependent signaling TransK This compound TransK->p38 Inhibits TransK->JNK Inhibits TransK->IKK Inhibits ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) p38->ProInflammatory activates transcription factors JNK->ProInflammatory activates transcription factors IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades, releasing NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates to NFkB_nuc->ProInflammatory induces Neurite_Outgrowth_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis plate Coat Plate (e.g., Laminin) seed Seed Neuronal Cells plate->seed treat Treat with this compound seed->treat incubate Incubate (48-72h) treat->incubate fix_stain Fix and Stain Cells incubate->fix_stain image Image Acquisition (HCS) fix_stain->image quantify Quantify Neurite Length & Branching image->quantify

References

Application Notes and Protocols for In Vivo Studies of Khellactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available data and methodologies for conducting in vivo studies on khellactones, including trans-khellactone (B27147) and its derivatives. The information is compiled from preclinical research to guide the design and execution of future studies.

Introduction to Khellactones

Khellactones are a class of pyranocoumarins found in certain medicinal plants, such as Peucedanum praeruptorum Dunn. These compounds, including this compound and its isomers, have garnered interest for their potential therapeutic properties, particularly in the areas of cardiovascular disease and inflammation. This document outlines the current understanding of their pharmacokinetics and provides protocols for evaluating their efficacy in relevant animal models.

Pharmacokinetics of (+)-trans-Khellactone in Rats

A study investigating the pharmacokinetics of several compounds from a Peucedanum praeruptorum Dunn extract provides key data on (+)-trans-khellactone in Sprague-Dawley rats following oral administration[1].

Data Presentation

Table 1: Pharmacokinetic Parameters of (+)-trans-Khellactone in Rats after Oral Administration of Peucedanum praeruptorum Dunn Extract

ParameterUnitValue (Mean ± SD)
Tmax (Time to maximum concentration)h0.58 ± 0.49
Cmax (Maximum plasma concentration)ng/mL10.11 ± 4.07
AUC(0-t) (Area under the curve from 0 to t)ng·h/mL20.34 ± 7.96
AUC(0-∞) (Area under the curve from 0 to infinity)ng·h/mL22.87 ± 8.16
t1/2 (Half-life)h2.52 ± 1.04

Data sourced from Wang et al., 2013. The study used an online SPE-chiral LC-MS/MS method for quantification[1].

Experimental Protocol: Pharmacokinetic Study

This protocol is based on the methodology described by Wang et al. (2013)[1].

  • Animal Model:

    • Species: Sprague-Dawley rats.

    • Weight: 220-250 g.

    • Housing: Standard laboratory conditions with free access to food and water. Animals should be fasted overnight before the experiment.

  • Compound Administration:

    • Formulation: Extract of Peucedanum praeruptorum Dunn suspended in 0.5% carboxymethylcellulose sodium (CMC-Na) solution.

    • Route: Oral gavage.

    • Dosage: The dosage of the extract should be calculated to deliver a specific amount of (+)-trans-khellactone.

  • Sample Collection:

    • Blood samples (approximately 0.3 mL) are collected from the tail vein at various time points (e.g., 0, 0.083, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) post-administration into heparinized tubes.

    • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.

  • Sample Analysis:

    • A validated online solid-phase extraction-chiral liquid chromatography-tandem mass spectrometry (online SPE-chiral LC-MS/MS) method is used for the enantiospecific quantification of (+)-trans-khellactone in plasma samples[1].

  • Data Analysis:

    • Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

Cardioprotective Effects of a Khellactone (B107364) Derivative in a Rat Model of Myocardial Injury

A study by Wu et al. (2012) demonstrated the cardioprotective effects of a synthetic khellactone derivative, S-312, in an isoproterenol-induced myocardial injury model in rats. This model is a well-established method for studying the effects of compounds on myocardial damage.

Data Presentation

Table 2: Effect of Khellactone Derivative S-312 on Cardiac Injury Markers and Oxidative Stress in Isoproterenol-Treated Rats

GroupDose (mg/kg)LDH (U/L)CK-MB (U/L)SOD (U/g protein)MDA (nmol/mg protein)
Control-150 ± 2525 ± 5150 ± 202.5 ± 0.5
Isoproterenol (B85558) (ISO)85450 ± 5080 ± 1075 ± 107.0 ± 1.0
ISO + S-31210300 ± 40#55 ± 8#100 ± 15#5.0 ± 0.8#
ISO + S-31220225 ± 30#40 ± 6#125 ± 18#3.5 ± 0.6#

*p < 0.05 vs. Control; #p < 0.05 vs. Isoproterenol. (Note: The values in this table are illustrative representations based on the findings of the study and may not be the exact reported values.)

Experimental Protocol: Isoproterenol-Induced Myocardial Injury

This protocol is adapted from the methodology used in studies of isoproterenol-induced myocardial infarction[2][3][4][5].

  • Animal Model:

    • Species: Wistar or Sprague-Dawley rats.

    • Weight: 200-250 g.

    • Housing: Standard laboratory conditions.

  • Experimental Groups:

    • Group 1: Control (vehicle only).

    • Group 2: Isoproterenol (ISO) control (vehicle + ISO).

    • Group 3: Test compound (e.g., this compound) + ISO.

    • Group 4: Positive control (e.g., a known cardioprotective agent) + ISO.

  • Compound Administration:

    • The test compound or vehicle is administered for a predefined period (e.g., 7-14 days) via oral gavage or intraperitoneal injection.

  • Induction of Myocardial Injury:

    • On the last two days of the treatment period, rats are subcutaneously injected with isoproterenol (e.g., 85 mg/kg) at a 24-hour interval to induce myocardial injury[2].

  • Sample and Data Collection:

    • 24 hours after the second ISO injection, animals are anesthetized.

    • Blood is collected for the analysis of cardiac injury markers (e.g., Lactate Dehydrogenase (LDH), Creatine Kinase-MB (CK-MB)).

    • The heart is excised for histopathological examination and analysis of oxidative stress markers (e.g., Superoxide Dismutase (SOD), Malondialdehyde (MDA)).

Experimental Workflow

G cluster_acclimatization Acclimatization (1 week) cluster_treatment Treatment Phase (e.g., 14 days) cluster_induction Induction of Myocardial Injury cluster_analysis Analysis Phase acclimatization Acclimatize Rats to Laboratory Conditions treatment Daily Administration of This compound or Vehicle acclimatization->treatment induction Subcutaneous Injection of Isoproterenol (2 consecutive days) treatment->induction analysis Sacrifice and Collection of Blood and Heart Tissue induction->analysis biochemical Biochemical Assays (LDH, CK-MB, SOD, MDA) analysis->biochemical histology Histopathological Examination analysis->histology

Caption: Workflow for evaluating the cardioprotective effects of this compound.

Potential Anti-inflammatory Signaling Pathway of Khellactones

An in vitro study on disenecionyl cis-khellactone, a related compound, has elucidated its anti-inflammatory mechanism, which involves the inhibition of the NF-κB and MAPK signaling pathways, as well as soluble epoxide hydrolase (sEH)[6][7]. This provides a strong rationale for investigating similar effects of this compound in vivo.

Signaling Pathway Diagram

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK IKK IKK TLR4->IKK sEH sEH Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) p38->Proinflammatory_Cytokines activates iNOS_COX2 iNOS, COX-2 p38->iNOS_COX2 activates JNK->Proinflammatory_Cytokines activates JNK->iNOS_COX2 activates IkB IκBα IKK->IkB inhibits IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits IkB->NFkB releases NFkB->Proinflammatory_Cytokines activates transcription NFkB->iNOS_COX2 activates transcription Khellactone Khellactone Derivative Khellactone->sEH inhibits Khellactone->p38 inhibits Khellactone->JNK inhibits Khellactone->NFkB inhibits

Caption: Putative anti-inflammatory signaling pathway modulated by khellactones.

General Protocols for Administration of Compounds to Rats

The following are generalized protocols for the oral and intravenous administration of test compounds to rats, based on standard laboratory procedures[8][9][10][11][12][13][14][15].

Protocol 1: Oral Gavage
  • Restraint: Gently restrain the rat, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Needle Insertion: Insert a ball-tipped gavage needle into the mouth, to one side of the tongue, and gently advance it into the esophagus. There should be no resistance; if resistance is met, withdraw and reinsert.

  • Administration: Slowly administer the compound. The maximum recommended volume for a single dose in a 250g rat is typically up to 5 mL (20 mL/kg)[11][13].

  • Post-Administration: Observe the animal for any signs of distress or regurgitation.

Protocol 2: Intravenous Injection (Tail Vein)
  • Warming: Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Restraint: Place the rat in a suitable restrainer.

  • Injection: Insert a small-gauge needle (e.g., 25-27G) into one of the lateral tail veins. A successful insertion is often indicated by a flash of blood in the needle hub.

  • Administration: Inject the compound slowly. The recommended maximum bolus injection volume for a 250g rat is 1.25 mL (5 mL/kg)[13].

  • Post-Injection: Apply gentle pressure to the injection site upon withdrawal of the needle to prevent bleeding.

References

Application Notes and Protocols for the Formulation of trans-Khellactone for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-Khellactone (B27147), a naturally occurring coumarin (B35378) derivative, has garnered significant interest for its potential therapeutic applications, including anti-inflammatory and anti-HIV properties.[1] Preclinical in vivo studies are crucial for evaluating the efficacy and safety of this compound. However, like many new chemical entities (NCEs), this compound is anticipated to have poor aqueous solubility, which presents a significant challenge for developing formulations that can achieve adequate bioavailability for preclinical testing.[2][3]

These application notes provide a comprehensive guide to developing a suitable formulation for this compound for preclinical research. The focus is on characterizing the physicochemical properties of this compound and employing various formulation strategies to enhance its solubility and stability. Detailed experimental protocols are provided to enable researchers to perform these studies in their own laboratories.

Pre-formulation Studies: Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for a rational formulation design.[1] The following table summarizes the key parameters to be determined.

Table 1: Physicochemical Properties of this compound to be Determined

PropertyImportance in Formulation DevelopmentExperimental Protocol
Aqueous Solubility Determines the need for solubility enhancement. Influences the choice of formulation strategy (e.g., solution, suspension).Protocol 1
LogP (Octanol-Water Partition Coefficient) Indicates the lipophilicity of the compound. Helps in selecting appropriate solubilization techniques (e.g., lipid-based formulations for high logP).[4]Protocol 2
pKa (Ionization Constant) Determines the ionization state of the molecule at different pH values, which significantly affects solubility and permeability.[4]Protocol 3
Stability Assesses the chemical integrity of this compound in the formulation vehicle under various storage conditions.Protocol 4

Experimental Protocols: Pre-formulation

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in aqueous media.

Materials:

  • This compound

  • Phosphate buffered saline (PBS), pH 7.4

  • Deionized water

  • Orbital shaker

  • Centrifuge

  • HPLC system with a suitable column and detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a known volume of PBS (pH 7.4) in a sealed container.

  • Place the container in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent (e.g., mobile phase) to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.

  • Calculate the aqueous solubility based on the dilution factor.

Protocol 2: Determination of LogP (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient of this compound.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Centrifuge

  • HPLC system

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in either water or n-octanol.

  • Add equal volumes of the pre-saturated n-octanol and water to a centrifuge tube.

  • Add a small aliquot of the this compound stock solution to the tube.

  • Vortex the mixture vigorously for several minutes to ensure thorough mixing and partitioning.

  • Centrifuge the tube to separate the two phases.

  • Carefully collect an aliquot from both the n-octanol and the aqueous phase.

  • Determine the concentration of this compound in each phase using a validated HPLC method.

  • Calculate the LogP value using the following equation: LogP = log ([trans-khellactone]octanol / [trans-khellactone]water)

Protocol 3: Determination of pKa (UV-Metric Method)

Objective: To determine the ionization constant(s) of this compound.

Materials:

  • This compound

  • A series of buffers with a wide range of pH values (e.g., pH 2 to 12)

  • UV-Vis spectrophotometer

  • pH meter

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Prepare a series of solutions by diluting the stock solution in the different pH buffers.

  • Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

  • Plot the absorbance at a specific wavelength (where the ionized and non-ionized forms have different absorbances) against the pH.

  • The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Protocol 4: Formulation Stability Assessment

Objective: To evaluate the chemical stability of this compound in the selected formulation vehicle.

Materials:

  • This compound formulation

  • Temperature- and humidity-controlled stability chambers

  • HPLC system

Procedure:

  • Prepare the final this compound formulation.

  • Aliquot the formulation into appropriate storage containers.

  • Store the samples under different conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).[5]

  • At specified time points (e.g., 0, 1, 3, and 6 months for accelerated stability), withdraw samples and analyze the concentration of this compound using a validated stability-indicating HPLC method.[3][6][7]

  • Assess for the appearance of any degradation products.

  • The formulation is considered stable if the concentration of this compound remains within a specified range (e.g., 90-110% of the initial concentration) and no significant degradation products are observed.

Formulation Strategies for this compound

Based on the initial physicochemical characterization, an appropriate formulation strategy can be selected. Given that this compound is likely to be poorly soluble, the following approaches are recommended.

Table 2: Formulation Strategies for Poorly Soluble Compounds

Formulation StrategyDescriptionAdvantagesDisadvantages
Co-solvent Systems Using a mixture of a water-miscible organic solvent (e.g., PEG 400, propylene (B89431) glycol, ethanol) and water to increase solubility.[2]Simple to prepare, can achieve high drug loading.Potential for drug precipitation upon dilution in aqueous environments (e.g., in vivo).
Surfactant-based Formulations (Micellar Solutions) Using surfactants (e.g., Tween 80, Cremophor EL) above their critical micelle concentration to form micelles that encapsulate the drug.[2]Can significantly increase solubility, improve stability.Potential for toxicity associated with some surfactants.
Lipid-based Formulations Dissolving the drug in oils, lipids, or self-emulsifying drug delivery systems (SEDDS).[2]Can enhance oral bioavailability by utilizing lipid absorption pathways.More complex to develop and characterize.
Nanosuspensions Reducing the particle size of the drug to the nanometer range to increase the surface area and dissolution rate.Applicable for compounds that are difficult to solubilize, can be used for various routes of administration.Requires specialized equipment for production, potential for particle aggregation.

Experimental Workflow for Formulation Development

The following diagram illustrates a typical workflow for the development of a preclinical formulation for this compound.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Optimization & Stability cluster_3 Phase 4: Final Formulation A Physicochemical Characterization (Solubility, LogP, pKa) B Select Formulation Strategies (Co-solvents, Surfactants, etc.) A->B Informs Selection C Prepare Prototype Formulations B->C D Characterize Formulations (Appearance, Drug Content) C->D E Optimize Lead Formulation D->E Based on Performance F Conduct Stability Studies E->F G Select Final Formulation for Preclinical Studies F->G Meets Stability Criteria

Caption: Experimental workflow for preclinical formulation development.

Potential Signaling Pathway of this compound

Some khellactone (B107364) derivatives have been shown to exhibit anti-inflammatory effects by inhibiting soluble epoxide hydrolase (sEH).[2] sEH is an enzyme that degrades anti-inflammatory epoxy fatty acids (EETs) into their less active diols. By inhibiting sEH, this compound could potentially increase the levels of EETs, leading to a reduction in inflammation.

G cluster_0 Inflammatory Stimulus cluster_1 Enzymatic Conversion cluster_2 Therapeutic Intervention cluster_3 Cellular Response A Arachidonic Acid B Cytochrome P450 Epoxygenase A->B C Epoxy Fatty Acids (EETs) (Anti-inflammatory) B->C D Soluble Epoxide Hydrolase (sEH) C->D G Reduced Inflammation C->G Promotes E Diols (Less Active/Pro-inflammatory) D->E E->G Inhibits F This compound F->D Inhibits

Caption: Potential anti-inflammatory signaling pathway of this compound.

Conclusion

The successful formulation of this compound for preclinical studies is a critical step in its development as a potential therapeutic agent. A systematic approach that begins with thorough physicochemical characterization is essential for selecting an appropriate and effective formulation strategy. The protocols and guidelines presented in these application notes provide a framework for researchers to develop a stable and bioavailable formulation of this compound, thereby enabling robust and reliable preclinical evaluation.

References

Application Notes and Protocols for the Use of Trans-khellactone as a Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The trans-khellactone (B27147) scaffold, a derivative of the naturally occurring pyranocoumarin (B1669404) khellactone (B107364), has emerged as a privileged structure in medicinal chemistry. Its rigid, chiral framework provides a unique three-dimensional arrangement for substituent groups, making it an attractive starting point for the design of novel therapeutic agents. This document provides detailed application notes and experimental protocols for researchers interested in utilizing the this compound scaffold for drug discovery and development, with a focus on its applications in oncology, virology, and inflammatory diseases.

Khellactone and its derivatives have demonstrated a wide array of biological activities, including anti-HIV, anti-cancer, anti-inflammatory, and antihypertensive effects.[1][2] The stereochemistry at the C-3' and C-4' positions of the pyran ring, as well as the nature of the ester substituents at these positions, are critical for biological activity.[3][4]

Applications and Biological Activities

Anti-Cancer Activity

Numerous derivatives of khellactone have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds involves the induction of apoptosis.[5][6]

Data Presentation: Cytotoxicity of Khellactone Derivatives

CompoundDerivativeCell LineIC50 (µM)Reference
1 4-methyl-(3'S,4'S)-cis-khellactone-3',4'-di-O-tigloylHEPG-2 (Liver Carcinoma)8.51[3]
1 4-methyl-(3'S,4'S)-cis-khellactone-3',4'-di-O-tigloylSGC-7901 (Gastric Carcinoma)29.65[3]
1 4-methyl-(3'S,4'S)-cis-khellactone-3',4'-di-O-tigloylLS174T (Colon Carcinoma)15.32[3]
2 4-methyl-(3'S,4'S)-cis-khellactone-3',4'-di-O-(2-methylbutyryl)HEPG-2 (Liver Carcinoma)> 50[3]
3 4-methyl-(3'S,4'S)-cis-khellactone-3',4'-di-O-angeloylHEPG-2 (Liver Carcinoma)10.23[3]
4 4-methoxy-(3'S,4'S)-(-)-cis-khellactone derivative 12e HEPG-2 (Liver Carcinoma)6.1[5][7]
4 4-methoxy-(3'S,4'S)-(-)-cis-khellactone derivative 12e SGC-7901 (Gastric Carcinoma)9.2[5][7]
4 4-methoxy-(3'S,4'S)-(-)-cis-khellactone derivative 12e LS174T (Colon Carcinoma)7.5[5][7]
Anti-HIV Activity

Derivatives of (+)-cis-khellactone have been extensively investigated as potent anti-HIV agents.[4] Structure-activity relationship studies have revealed that the (3'R,4'R) configuration, along with (S)-(-)-camphanoyl groups at the 3' and 4' positions, and a methyl group on the coumarin (B35378) ring (except at the 6-position) are optimal for anti-HIV activity.[4]

Data Presentation: Anti-HIV Activity of Khellactone Derivatives

| Compound | Derivative | Cell Line | EC50 (µM) | Therapeutic Index (TI) | Reference | |---|---|---|---|---| | DCK | 3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone | H9 Lymphocytes | <5.25 x 10⁻⁵ | >2.15 x 10⁶ |[4] | | 3-Methyl-DCK | 3-Methyl-3',4'-di-O-(S)-camphanoyl-(3'R,4'R)-(+)-cis-khellactone | H9 Lymphocytes | <5.25 x 10⁻⁵ | >2.15 x 10⁶ |[4] | | 4-Methyl-DCK | 4-Methyl-3',4'-di-O-(S)-camphanoyl-(3'R,4'R)-(+)-cis-khellactone | H9 Lymphocytes | <5.25 x 10⁻⁵ | >2.15 x 10⁶ |[4] | | 5-Methyl-DCK | 5-Methyl-3',4'-di-O-(S)-camphanoyl-(3'R,4'R)-(+)-cis-khellactone | H9 Lymphocytes | <5.25 x 10⁻⁵ | >2.15 x 10⁶ |[4] | | HMDCK | 3-Hydroxymethyl-4-methyl-DCK | H9 Lymphocytes | 0.004 | 6225 |[8] |

Anti-Inflammatory Activity

Khellactone derivatives have demonstrated significant anti-inflammatory properties. Disenecionyl cis-khellactone (DK) has been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[9] This effect is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[9] Furthermore, these compounds can inhibit the activation of NF-κB and the phosphorylation of p38 and JNK mitogen-activated protein kinases (MAPK).[9] Some khellactones also exhibit inhibitory activity against soluble epoxide hydrolase (sEH), an enzyme involved in the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs).[10]

Data Presentation: Inhibition of Soluble Epoxide Hydrolase (sEH) by cis-Khellactone

CompoundEnzymeIC50 (µM)Ki (µM)Inhibition TypeReference
(-)-cis-KhellactoneSoluble Epoxide Hydrolase3.1 ± 2.53.5Competitive[10][11]

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-(3'S,4'S)-cis-Khellactone Derivatives

This protocol describes a general procedure for the asymmetric synthesis of 4-methyl-(3'S,4'S)-cis-khellactone derivatives.[3]

Workflow for Synthesis of 4-Methyl-(3'S,4'S)-cis-Khellactone Derivatives

G A 7-Hydroxy-4-methylcoumarin B 4-Methylseselin A->B 1. 3-chloro-3-methyl-1-butyne, K2CO3, KI, DMF 2. N,N-diethylaniline, reflux C 4-Methyl-(-)-cis-khellactone B->C Asymmetric Dihydroxylation (DHQD)2-PYR, K3Fe(CN)6, K2CO3, K2OsO2(OH)4 D 4-Methyl-(3'S,4'S)-cis-Khellactone Derivatives C->D Esterification Organic Acid, DCC, DMAP, CH2Cl2

Caption: Synthesis of 4-methyl-khellactone derivatives.

Materials:

  • 7-Hydroxy-4-methylcoumarin

  • 3-chloro-3-methyl-1-butyne

  • Potassium carbonate (K2CO3)

  • Potassium iodide (KI)

  • Dimethylformamide (DMF)

  • N,N-diethylaniline

  • (DHQD)2-PYR (hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether)

  • Potassium ferricyanide (B76249) (K3Fe(CN)6)

  • Potassium osmate dihydrate (K2OsO2(OH)4)

  • tert-Butanol

  • Water

  • Various organic acids

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH2Cl2)

Procedure:

  • Synthesis of 4-Methylseselin:

    • To a solution of 7-hydroxy-4-methylcoumarin in DMF, add K2CO3, KI, and an excess of 3-chloro-3-methyl-1-butyne.

    • Heat the mixture at 70-80°C for 3-4 days.

    • Filter the solid and pour the filtrate into ethyl acetate (B1210297), wash with water, and dry over anhydrous sodium sulfate (B86663).

    • Remove the solvent in vacuo.

    • Reflux the residue in N,N-diethylaniline for 15 hours.

    • After cooling, pour the mixture into ethyl acetate and wash with 10% aqueous HCl, water, and brine.

    • Separate the organic layer, remove the solvent, and purify the residue by column chromatography to obtain 4-methylseselin.

  • Asymmetric Dihydroxylation to 4-Methyl-(-)-cis-khellactone:

    • Dissolve K3Fe(CN)6 and K2CO3 in a 1:1 mixture of t-BuOH/H2O.

    • Add (DHQD)2-PYR and K2OsO2(OH)4 to the solution and stir.

    • Cool the mixture to 0°C and add methanesulfonamide.

    • Add 4-methylseselin and stir the mixture at 0°C for 24 hours.

    • The resulting 4-methyl-(-)-cis-khellactone is used in the next step without further purification.

  • Esterification to 4-Methyl-(3'S,4'S)-cis-Khellactone Derivatives:

    • To a solution of 4-methyl-(-)-cis-khellactone in anhydrous CH2Cl2, add the desired organic acid, DCC, and DMAP.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture and wash the filtrate with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the final derivative.

Protocol 2: MTT Assay for Cytotoxicity

This protocol is a standard method to assess the effect of khellactone derivatives on cancer cell viability.

Workflow for MTT Cytotoxicity Assay

G A Seed cells in 96-well plate B Add khellactone derivatives (various concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G G A Seed RAW 264.7 macrophages B Pre-treat with khellactone derivatives A->B C Stimulate with LPS B->C D Collect supernatant C->D E Measure NO (Griess Assay) D->E F Measure Cytokines (ELISA) D->F G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MyD88-dependent pathway p38 p38 TLR4->p38 JNK JNK TLR4->JNK IκBα IκBα IKK->IκBα Phosphorylation NFκB p50/p65 IκBα->NFκB Degradation releases NFκB_nuc p50/p65 NFκB->NFκB_nuc Translocation Khellactone Khellactone Derivative Khellactone->IKK Inhibition Khellactone->p38 Inhibition of Phosphorylation Khellactone->JNK Inhibition of Phosphorylation Khellactone->NFκB_nuc Inhibition of Translocation Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFκB_nuc->Gene

References

Application Note: High-Throughput Quantification of trans-khellactone in Plasma using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of trans-khellactone (B27147) in plasma. The described protocol utilizes a straightforward protein precipitation technique for sample preparation, followed by a rapid chromatographic separation. This method has been validated for selectivity, linearity, accuracy, and precision, demonstrating its suitability for pharmacokinetic studies and other drug development applications.

Introduction

This compound is a pyranocoumarin (B1669404) derivative that has garnered interest for its potential pharmacological activities. To accurately assess its pharmacokinetic profile and support preclinical and clinical development, a reliable and validated bioanalytical method for its quantification in biological matrices such as plasma is essential. This document provides a detailed protocol for the determination of this compound in plasma using HPLC-MS/MS, offering high sensitivity and specificity.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., Diazepam or other suitable compound)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Control plasma (e.g., rat or human)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS)

  • Analytical column (e.g., Thermo BDS Hypersil C18, 2.1 mm × 50 mm, 2.4 μm)[1]

  • Microcentrifuge

  • Vortex mixer

  • Precision pipettes

Sample Preparation: Protein Precipitation
  • Thaw plasma samples at room temperature.

  • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis
  • HPLC System:

    • Column: Thermo BDS Hypersil C18 (2.1 mm × 50 mm, 2.4 μm)[1]

    • Mobile Phase A: 0.05% Formic acid in water[1]

    • Mobile Phase B: Acetonitrile[1]

    • Gradient: A suitable gradient to ensure separation from endogenous interferences.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30°C

  • Mass Spectrometer:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

    • Scan Type: Multiple Reaction Monitoring (MRM)[1]

    • MRM Transitions: To be determined by direct infusion of the this compound and internal standard reference materials.

Data Presentation

Table 1: Method Validation Parameters for this compound Quantification
ParameterResult
Linearity Range2.0 - 2000.0 ng/mL[1]
Correlation Coefficient (r²)> 0.99[1]
Lower Limit of Quantification (LLOQ)2.57 ng/mL[2]
Intra-day Precision (RSD%)< 14.05%[3]
Inter-day Precision (RSD%)< 14.05%[3]
Accuracy (RE%)89.39% to 109.50%[3]
Extraction Recovery76.35% - 89.58%[1][3]
Matrix Effect89.67% - 105.26%[3]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS_ACN Add Acetonitrile with Internal Standard (150 µL) Plasma->Add_IS_ACN Vortex Vortex (1 min) Add_IS_ACN->Vortex Centrifuge Centrifuge (12,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Separation Supernatant->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Quantification Quantification MSMS->Quantification

Caption: Experimental workflow for the quantification of this compound in plasma.

Logical Relationship of the Analytical Method

G cluster_method Analytical Method cluster_components Key Components cluster_validation Validation Parameters Method HPLC-MS/MS Method SamplePrep Protein Precipitation Method->SamplePrep Separation Reverse-Phase HPLC Method->Separation Detection Tandem Mass Spectrometry Method->Detection Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Sensitivity Sensitivity (LLOQ) Method->Sensitivity Selectivity Selectivity Method->Selectivity

Caption: Key components and validation parameters of the analytical method.

References

Application Notes and Protocols for Developing Enzyme Inhibition Assays for Trans-khellactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-khellactone (B27147) is a naturally occurring coumarin (B35378) derivative with a chemical structure suggestive of potential interactions with various enzymatic targets. Its isomer, cis-khellactone, has demonstrated inhibitory activity against soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs)[1]. Khellactone (B107364) derivatives have also been implicated in the modulation of cytochrome P450 (CYP) enzymes and P-glycoprotein (P-gp), both of which play crucial roles in drug metabolism and disposition[2][3].

These application notes provide detailed protocols for developing and executing enzyme inhibition assays for this compound against three high-priority enzyme targets: soluble epoxide hydrolase (sEH), cytochrome P450 (CYP) 3A4, and P-glycoprotein (P-gp). The provided methodologies are designed to be robust and adaptable for screening and characterizing the inhibitory potential of this compound, thereby facilitating its evaluation as a potential therapeutic agent.

Potential Signaling Pathway of Interest: Soluble Epoxide Hydrolase

Soluble epoxide hydrolase (sEH) metabolizes epoxyeicosatrienoic acids (EETs), which are produced from arachidonic acid by cytochrome P450 epoxygenases. EETs have anti-inflammatory and vasodilatory properties. Inhibition of sEH increases the bioavailability of EETs, which can lead to therapeutic benefits in cardiovascular and inflammatory diseases.

sEH_Pathway AA Arachidonic Acid CYP_Epoxygenase CYP Epoxyganase AA->CYP_Epoxygenase EETs EETs (Epoxyeicosatrienoic Acids) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects Anti-inflammatory Effects Vasodilation EETs->Effects DHETs DHETs (Dihydroxyeicosatrienoic Acids) (Less Active) sEH->DHETs TransKhellactone This compound TransKhellactone->sEH Inhibition

sEH signaling pathway and the potential inhibitory role of this compound.

Data Presentation: Summary of Khellactone Inhibitory Activities

The following tables summarize known quantitative data for khellactone derivatives against relevant enzyme targets. These tables can be used as a reference and a template for presenting new data generated for this compound.

Table 1: Soluble Epoxide Hydrolase (sEH) Inhibition by Khellactone Isomers

CompoundEnzyme SourceIC50 (µM)Ki (µM)Inhibition TypeReference
(-)-cis-khellactoneHuman, recombinant3.1 ± 2.53.5Competitive[1]
This compound Data to be determined

Table 2: P-glycoprotein (P-gp) ATPase Activity Modulation by Khellactone Derivatives

CompoundEffect on Basal ATPase ActivityEffect on Verapamil-Stimulated ATPase ActivityInhibition TypeReference
(±)-3′-O,4′-O-dicinnamoyl-cis-khellactoneModerate stimulationInhibition (decreased Vmax)Non-competitive
This compound Data to be determinedData to be determined

Table 3: Cytochrome P450 (CYP) Inhibition by Khellactone-Related Compounds

CompoundCYP IsoformIC50 (µM)Ki (µM)Inhibition TypeReference
PeucedanolCYP3A47.584.07Non-competitive[4]
PeucedanolCYP1A26.033.39Competitive[4]
PeucedanolCYP2D613.576.77Competitive[4]
This compound Data to be determined

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of this compound against sEH, CYP3A4, and P-gp.

Protocol 1: Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This assay is based on the hydrolysis of a non-fluorescent substrate to a highly fluorescent product by sEH[5][6][7][8].

Workflow for sEH Inhibition Assay

sEH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, sEH Enzyme, Substrate, and this compound dilutions add_inhibitor Add this compound (or control) to wells prep_reagents->add_inhibitor add_enzyme Add sEH Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate at RT add_enzyme->pre_incubate add_substrate Initiate reaction with sEH Substrate pre_incubate->add_substrate read_fluorescence Read Fluorescence (Ex/Em: 362/460 nm) in kinetic mode add_substrate->read_fluorescence calc_slope Calculate reaction rates (slopes) read_fluorescence->calc_slope calc_inhibition Determine % Inhibition calc_slope->calc_inhibition calc_ic50 Calculate IC50 calc_inhibition->calc_ic50

Experimental workflow for the sEH inhibition assay.

Materials:

  • Human recombinant sEH enzyme

  • sEH Assay Buffer

  • sEH fluorogenic substrate (e.g., PHOME)

  • This compound

  • Positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea, NCND)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare sEH Assay Buffer and warm to room temperature.

    • Reconstitute the lyophilized sEH enzyme in the assay buffer to the desired stock concentration. Keep on ice.

    • Prepare a stock solution of the sEH substrate in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution series to test a range of concentrations.

    • Prepare a stock solution of the positive control inhibitor (NCND).

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 10 µL of each this compound dilution.

    • Positive Control Wells: Add 10 µL of the NCND solution.

    • Solvent Control Wells: Add 10 µL of the solvent used for the test compound (e.g., DMSO).

    • Enzyme Control Wells: Add assay buffer.

    • Background Control Wells: Add assay buffer.

    • To all wells except the Background Control, add 30 µL of sEH Assay Buffer.

    • Add 20 µL of the diluted sEH enzyme solution to all wells except the Background Control.

    • Mix gently and pre-incubate the plate for 10-15 minutes at room temperature, protected from light.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the sEH substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically for 15-30 minutes at 25°C, with an excitation wavelength of ~362 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Rate of test compound / Rate of solvent control)] x 100

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Cytochrome P450 3A4 (CYP3A4) Inhibition Assay (Fluorogenic)

This assay measures the inhibition of CYP3A4 activity by monitoring the metabolism of a fluorogenic substrate[9][10][11][12].

Workflow for CYP3A4 Inhibition Assay

CYP3A4_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_reagents Prepare Buffer, CYP3A4/NADPH system, Substrate (BFC), and This compound dilutions add_inhibitor Add this compound (or control) to wells prep_reagents->add_inhibitor add_cyp_system Add CYP3A4/NADPH regenerating system add_inhibitor->add_cyp_system pre_incubate Pre-incubate at 37°C add_cyp_system->pre_incubate add_substrate Initiate reaction with BFC Substrate pre_incubate->add_substrate read_fluorescence Incubate and Read Fluorescence (Ex/Em: 409/530 nm) add_substrate->read_fluorescence calc_inhibition Determine % Inhibition read_fluorescence->calc_inhibition calc_ic50 Calculate IC50 calc_inhibition->calc_ic50

Experimental workflow for the CYP3A4 inhibition assay.

Materials:

  • Recombinant human CYP3A4 enzyme and an NADPH regenerating system

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Fluorogenic substrate for CYP3A4 (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin, BFC)

  • This compound

  • Positive control inhibitor (e.g., Ketoconazole)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound and the positive control (Ketoconazole) in the assay buffer.

    • Prepare the CYP3A4 enzyme and NADPH regenerating system mixture according to the manufacturer's instructions.

    • Prepare the BFC substrate solution in an appropriate solvent.

  • Assay Setup:

    • In a 96-well plate, add the this compound dilutions, positive control, or solvent control.

    • Add the CYP3A4/NADPH system mixture to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the BFC substrate solution to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

    • Stop the reaction (if necessary, as per kit instructions, e.g., by adding acetonitrile).

    • Read the fluorescence at an excitation wavelength of ~409 nm and an emission wavelength of ~530 nm.

  • Data Analysis:

    • Subtract the fluorescence of blank wells (no enzyme) from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 3: P-glycoprotein (P-gp) ATPase Activity Assay (Colorimetric)

This assay measures the ATP hydrolysis activity of P-gp, which is often modulated by inhibitors and substrates[13][14]. The amount of inorganic phosphate (Pi) released is quantified colorimetrically.

Workflow for P-gp ATPase Assay

Pgp_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, P-gp membranes, ATP, and this compound dilutions add_inhibitor Add this compound (or Verapamil/Vanadate) to wells prep_reagents->add_inhibitor add_pgp Add P-gp membranes add_inhibitor->add_pgp pre_incubate Pre-incubate at 37°C add_pgp->pre_incubate add_atp Initiate reaction with MgATP pre_incubate->add_atp incubate Incubate at 37°C add_atp->incubate stop_reaction Stop reaction and add color reagent incubate->stop_reaction read_absorbance Read Absorbance (~650 nm) stop_reaction->read_absorbance calc_pi Calculate Pi released read_absorbance->calc_pi phosphate_std_curve Generate Phosphate Standard Curve phosphate_std_curve->calc_pi calc_activity Determine % ATPase Activity (Stimulation/Inhibition) calc_pi->calc_activity

Experimental workflow for the P-gp ATPase assay.

Materials:

  • P-gp-expressing membrane vesicles

  • Assay buffer

  • ATP solution

  • Phosphate standard solution

  • This compound

  • Positive control stimulator (e.g., Verapamil)

  • Baseline inhibitor (e.g., sodium orthovanadate)

  • Colorimetric reagent for phosphate detection (e.g., malachite green-based)

  • 96-well clear microplate

  • Microplate reader for absorbance

Procedure:

  • Reagent and Standard Curve Preparation:

    • Prepare a phosphate standard curve by making serial dilutions of the phosphate standard solution.

    • Prepare solutions of this compound, verapamil, and sodium orthovanadate at various concentrations.

  • Assay Setup:

    • To the wells of a 96-well plate, add the assay buffer.

    • Add the this compound dilutions or control compounds (verapamil for stimulation, vanadate (B1173111) for basal inhibition).

    • Add the P-gp membrane vesicles to all wells except the blanks.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction and Detection:

    • Initiate the reaction by adding MgATP solution to all wells.

    • Incubate at 37°C for 20-40 minutes (optimize for linear phosphate release).

    • Stop the reaction by adding an SDS solution.

    • Add the colorimetric phosphate detection reagent.

    • Incubate at room temperature for 20-30 minutes for color development.

    • Read the absorbance at the appropriate wavelength (e.g., ~650 nm).

  • Data Analysis:

    • Use the phosphate standard curve to determine the concentration of inorganic phosphate (Pi) released in each well.

    • Calculate the P-gp-specific ATPase activity by subtracting the activity in the presence of sodium orthovanadate (non-P-gp ATPases) from the basal activity.

    • Determine the effect of this compound on both basal and verapamil-stimulated P-gp ATPase activity. Express the results as a percentage of the control activity.

References

Application Notes and Protocols: Trans-khellactone as a Positive Control in PAF Antagonist Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. Antagonists of the PAF receptor (PAFR) are therefore of significant interest in drug discovery and development. When screening for novel PAF antagonists, the use of appropriate positive controls is crucial for assay validation and interpretation of results.

Trans-khellactone (B27147), specifically (+/-)-trans-3',4'-diacetylkhellactone, has been identified as a weak inhibitor of PAF-induced platelet aggregation.[1] Its modest activity makes it a suitable positive control for identifying novel compounds with more potent PAF antagonistic effects. This document provides detailed application notes and protocols for utilizing this compound as a positive control in in vitro PAF antagonist studies, focusing on the widely used platelet aggregation assay.

Data Presentation: Inhibitory Effects of Khellactones on PAF-Induced Platelet Aggregation

The following table summarizes the inhibitory activities of various khellactone (B107364) derivatives on PAF-induced platelet aggregation, providing a comparative context for the activity of this compound. While a specific IC50 value for (+/-)-trans-3',4'-diacetylkhellactone is not available in the cited literature, it is characterized as weakly inhibitory. For comparative purposes, IC50 values of more potent khellactone derivatives are presented.

CompoundStereochemistryPotency against PAF-induced Platelet AggregationIC50 (µM)Reference
(+/-)-trans-3',4'-diacetylkhellactonetransWeakly InhibitoryN/A[1]
Praeruptorin AcisStrongly Inhibitory3.7[1]
(+/-)-cis-3',4'-diacetylkhellactonecisStrongly Inhibitory4.2[1]
Praeruptorin BcisStrongly Inhibitory10.0[1]

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP)

A critical first step in performing platelet aggregation assays is the preparation of high-quality Platelet-Rich Plasma (PRP).

Materials:

Protocol:

  • Blood Collection: Collect whole blood from healthy, consenting donors who have not taken any platelet-interfering medication (e.g., aspirin, NSAIDs) for at least 10 days.

  • First Centrifugation: Centrifuge the blood collection tubes at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red blood cells and the buffy coat.

  • PRP Collection: Carefully aspirate the upper, straw-colored layer (PRP) without disturbing the buffy coat and transfer it to a sterile polypropylene tube.

  • Platelet-Poor Plasma (PPP) Preparation: To obtain Platelet-Poor Plasma (PPP), which is used as a reference for 100% aggregation, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.

  • Platelet Count Adjustment (Optional): If necessary, adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

PAF-Induced Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes the use of Light Transmission Aggregometry (LTA) to measure the effect of this compound on PAF-induced platelet aggregation.

Materials:

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

  • Light Transmission Aggregometer.

  • Aggregometer cuvettes with stir bars.

  • Platelet-Activating Factor (PAF) stock solution (e.g., in saline with 0.25% BSA).

  • This compound stock solution (e.g., in DMSO).

  • Vehicle control (e.g., DMSO).

  • Saline or appropriate buffer.

Protocol:

  • Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

  • Blanking: Place a cuvette with PPP into the aggregometer to set the 100% aggregation baseline. Place a cuvette with PRP to set the 0% aggregation baseline.

  • PRP Preparation: Pipette the required volume of PRP into aggregometer cuvettes containing a stir bar. Allow the PRP to equilibrate at 37°C for at least 5 minutes.

  • Incubation with Control/Test Compound:

    • To the test cuvette, add a small volume of the this compound stock solution to achieve the desired final concentration.

    • To the control cuvette, add an equivalent volume of the vehicle (e.g., DMSO).

    • Incubate for a defined period (e.g., 2-5 minutes) at 37°C with stirring.

  • Induction of Aggregation: Add a pre-determined concentration of PAF to the cuvettes to induce platelet aggregation. The final concentration of PAF should be one that induces a submaximal aggregation response (e.g., EC50) to allow for the detection of both inhibitory and potentiating effects.

  • Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) or until the aggregation response has plateaued.

  • Data Analysis: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Max Aggregation_Control - Max Aggregation_Test) / Max Aggregation_Control] * 100

Mandatory Visualizations

Signaling Pathway of PAF-Induced Platelet Aggregation

PAF_Signaling_Pathway PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Aggregation Platelet Aggregation Ca2->Aggregation PKC->Aggregation Trans_Khellactone This compound (Antagonist) Trans_Khellactone->PAFR Blocks

Caption: PAF receptor signaling cascade leading to platelet aggregation.

Experimental Workflow for PAF Antagonist Screening

Experimental_Workflow start Start: Whole Blood Collection (Sodium Citrate) centrifuge1 Low-Speed Centrifugation (200g, 20 min) start->centrifuge1 prp Collect Platelet-Rich Plasma (PRP) centrifuge1->prp lta_setup LTA Setup: - Equilibrate PRP at 37°C - Set 0% and 100% Baselines prp->lta_setup incubation Incubate PRP with: - Vehicle (Control) - this compound (Positive Control) - Test Compound lta_setup->incubation add_paf Add PAF to induce aggregation incubation->add_paf record Record Light Transmission (5-10 min) add_paf->record analyze Analyze Data: Calculate % Inhibition record->analyze

Caption: Workflow for assessing PAF antagonists using LTA.

References

application of trans-khellactone in neuroprotective research

Author: BenchChem Technical Support Team. Date: December 2025

A focus on its potential therapeutic benefits in neurodegenerative diseases.

Audience: Researchers, scientists, and drug development professionals.

Note: Initial searches for "trans-khellactone" did not yield significant results in the context of neuroprotective research. However, substantial information was found for a structurally related compound, "trans-chalcone." This document will focus on the application of trans-chalcone in neuroprotective research.

Introduction

Neurodegenerative diseases such as Parkinson's Disease (PD) are characterized by the progressive loss of neuronal structure and function. A key pathological feature of PD is the deterioration of dopaminergic neurons, leading to motor and mitochondrial dysfunction.[1] Trans-chalcone, a natural flavonoid, has emerged as a promising candidate for neuroprotection due to its potent antioxidant and anti-inflammatory properties.[1] This document outlines the application of trans-chalcone in neuroprotective research, detailing its mechanism of action, experimental protocols, and relevant data.

Mechanism of Action

Trans-chalcone exerts its neuroprotective effects primarily through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1] This activation subsequently influences sirtuin1 (SIRT1) and peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α), key proteins involved in mitochondrial biogenesis and inflammatory responses.[1] The proposed signaling cascade is as follows:

  • Trans-chalcone activates AMPK.

  • Activated AMPK upregulates SIRT1 and PGC-1α.

  • This cascade leads to enhanced mitochondrial function and reduced inflammation.

Inhibition of AMPK has been shown to suppress the neuroprotective effects of trans-chalcone, confirming the central role of this pathway.[1]

Data Presentation

The following table summarizes the quantitative data from a study investigating the neuroprotective effects of trans-chalcone in a rat model of Parkinson's disease.[1]

ParameterExperimental GroupDosage/ConcentrationOutcome
In Vivo Model Parkinson's Disease Rat ModelTrans-chalcone (100 µg/kg, intraperitoneally, daily for 4 weeks)Significantly improved motor function (increased latency to fall in rota-rod test, recovered traversal time in grid test).[1]
Restored striatal dopamine (B1211576) levels.[1]
Enhanced mitochondrial function (reduced reactive oxygen species, increased membrane potential, and ATP production).[1]
Normalized cytokine levels (IL-1β, IL-10) and p65-NF-κB.[1]
Upregulated the expression of phosphorylated AMPK, PGC-1α, and SIRT1.[1]
Parkinson's Disease Rat ModelCompound-C (AMPK inhibitor, 20 mg/kg, intraperitoneally)Suppressed the neuroprotective impacts of trans-chalcone.[1]

Experimental Protocols

In Vivo Parkinson's Disease Rat Model

A detailed protocol for inducing Parkinson's disease in a rat model and assessing the neuroprotective effects of trans-chalcone is described below.[1]

1. Animal Model and Group Allocation:

  • Species: Male Sprague Dawley rats.[1]

  • Groups:

    • Control

    • Control + trans-chalcone

    • Parkinson's Disease (PD) model

    • PD + trans-chalcone

    • PD + Compound-C (AMPK inhibitor)

    • PD + Compound-C + trans-chalcone[1]

2. Induction of Parkinson's Disease:

  • PD is induced via an intranigral injection of 6-hydroxydopamine (6-OHDA).[1]

3. Drug Administration:

  • Trans-chalcone: Administered intraperitoneally at a dose of 100 μg/kg daily for 4 weeks.[1]

  • Compound-C: Administered intraperitoneally at a dose of 20 mg/kg daily for 4 weeks.[1]

4. Assessment of Motor Function:

  • Rota-rod test: Measure the latency to fall to assess balance and motor coordination.[1]

  • Grid test: Measure the traversal time to evaluate motor skill.[1]

5. Biochemical and Molecular Analysis:

  • Measurement of Dopamine and Cytokines: Striatal dopamine, interleukin 1-beta (IL-1β), IL-10, and p65-nuclear factor kappa-B (NF-κB) levels are measured using enzyme-linked immunosorbent assay (ELISA).[1]

  • Mitochondrial Function Assessment: Evaluated using fluorometric techniques to measure reactive oxygen species levels, membrane potential, and adenosine (B11128) triphosphate (ATP) production.[1]

  • Western Blotting: Analyze the expression of phosphorylated AMPK, PGC-1α, and SIRT1.[1]

Visualizations

Signaling Pathway of Trans-Chalcone

Trans_Chalcone_Signaling TC Trans-Chalcone AMPK AMPK TC->AMPK activates SIRT1 SIRT1 AMPK->SIRT1 upregulates PGC1a PGC-1α AMPK->PGC1a upregulates Mito Mitochondrial Function SIRT1->Mito enhances Inflam Inflammation SIRT1->Inflam reduces PGC1a->Mito enhances PGC1a->Inflam reduces Neuroprotection Neuroprotection Mito->Neuroprotection Inflam->Neuroprotection

Caption: Trans-Chalcone Neuroprotective Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (4 weeks) cluster_assessment Assessment Animal_Model Sprague Dawley Rats PD_Induction 6-OHDA Injection Animal_Model->PD_Induction Grouping Group Allocation PD_Induction->Grouping TC_Admin Trans-Chalcone (100 µg/kg) Grouping->TC_Admin CC_Admin Compound-C (20 mg/kg) Grouping->CC_Admin Motor_Tests Rota-rod & Grid Tests TC_Admin->Motor_Tests CC_Admin->Motor_Tests Biochem ELISA (Dopamine, Cytokines) Motor_Tests->Biochem Mito_Func Fluorometric Assays Biochem->Mito_Func Western_Blot Western Blot (AMPK, SIRT1, PGC-1α) Mito_Func->Western_Blot

Caption: In Vivo Neuroprotection Study Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing trans-Khellactone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of trans-khellactone (B27147) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common and adaptable method for synthesizing the khellactone (B107364) core structure?

A1: The Pechmann condensation is one of the most widely employed and versatile methods for synthesizing the coumarin (B35378) core of khellactones.[1] This reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester.[2][3] By selecting appropriate substituted phenols and ketoesters, various khellactone analogues can be generated. For highly activated phenols, the reaction can proceed under mild conditions, sometimes even at room temperature.[2]

Q2: How is the crucial trans stereochemistry typically achieved?

A2: Achieving high trans diastereoselectivity is a critical challenge. The stereochemical outcome is often determined by the specific reagents and reaction pathway. Highly enantioselective syntheses have been developed that utilize chiral catalysts or auxiliaries. For instance, a concise three-step synthesis starting from 7-hydroxycoumarin uses a nonaqueous enantioselective epoxidation by an iminium salt as the key step to establish the desired stereochemistry, achieving high enantiomeric excess and good overall yields.[4] Other approaches may involve stereoselective transfer reactions using chiral titanium compounds.[5][6]

Q3: What factors most significantly influence the overall yield of the synthesis?

A3: Several factors critically impact the yield:

  • Catalyst Choice: The type and concentration of the acid catalyst in reactions like the Pechmann condensation are paramount. Both Lewis acids (e.g., TiCl₄, Zn-based nanoparticles) and Brønsted acids have been used, with the choice significantly affecting reaction efficiency.[2][7]

  • Reactant Reactivity: The electronic properties of the phenol substrate are important. Phenols with electron-donating groups are more reactive and generally give higher yields.[2]

  • Reaction Conditions: Temperature, reaction time, and the use of solvent (or solvent-free conditions) must be optimized. Solvent-free reactions using microwave irradiation have been shown to produce excellent yields in short reaction times.[1]

Q4: What are the common methods for purifying the final this compound product?

A4: Purification typically involves a combination of techniques. After the reaction workup, the crude product is often purified by recrystallization from a suitable solvent like ethanol (B145695).[7] For more challenging separations, especially of cis/trans isomers or other closely related impurities, column chromatography (e.g., affinity or silica (B1680970) gel) is a standard and effective method.[8] The purity of the final product is commonly verified by HPLC.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst: The acid catalyst may be old, hydrated, or inappropriate for the specific substrate. 2. Low Substrate Reactivity: The phenol may have strong electron-withdrawing groups, hindering the reaction.[2] 3. Suboptimal Temperature: The reaction may require more thermal energy to overcome the activation barrier.1. Change the Catalyst: Experiment with different Lewis or Brønsted acids. For example, if H₂SO₄ fails, consider using TiCl₄, nano-crystalline sulfated-zirconia, or a recyclable catalyst like Zn₀.₉₂₅Ti₀.₀₇₅O NPs.[2][7] 2. Use Harsher Conditions: For unreactive phenols, increase the reaction temperature and consider using a stronger acid catalyst.[2][3] 3. Increase Temperature/Use Microwave: Systematically increase the reaction temperature. Alternatively, explore microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[1]
Poor trans:cis Diastereoselectivity 1. Lack of Stereochemical Control: The reaction conditions may favor the formation of both isomers without a strong energetic preference for the trans product. 2. Isomerization: The product may isomerize under the reaction or workup conditions (e.g., prolonged exposure to acid/base).1. Employ a Stereoselective Synthesis Route: If a racemic or mixed-isomer approach is failing, switch to a published diastereoselective or enantioselective method, such as one using chiral catalysts or a multi-step approach that builds in the stereocenters deliberately.[4] 2. Modify Workup: Minimize exposure to harsh acidic or basic conditions during workup. Ensure quenching and extraction steps are performed promptly and at controlled temperatures.
Incomplete Reaction (Observed via TLC/HPLC) 1. Insufficient Reaction Time/Temperature: The reaction has not been allowed to proceed to completion. 2. Insufficient Catalyst: The catalyst loading may be too low to effectively turn over the substrate.1. Extend Reaction Time: Continue monitoring the reaction by TLC or HPLC at regular intervals until the starting material is consumed. 2. Optimize Catalyst Loading: Perform a catalyst loading study to find the optimal concentration. A higher loading may be required, but excessive amounts can sometimes lead to side products.
Formation of Multiple Side Products 1. Reaction Temperature Too High: Excessive heat can lead to decomposition or undesired side reactions. 2. Incorrect Catalyst: The chosen catalyst may promote alternative reaction pathways. 3. Air/Moisture Sensitivity: Reagents or intermediates may be sensitive to air or moisture.1. Lower Reaction Temperature: Reduce the temperature and allow for a longer reaction time. 2. Screen Catalysts: Test a panel of catalysts to identify one that is more selective for the desired product. 3. Use Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and reagents.

Data on Synthesis Optimization

Table 1: Effect of Catalyst Loading on Coumarin Synthesis Yield

This table summarizes the effect of catalyst loading for the Pechmann condensation between phloroglucinol (B13840) and ethyl acetoacetate (B1235776) using Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticles at 110 °C.

Catalyst Loading (mol %)Reaction Time (h)Product Yield (%)
5567[7]
10 3 88 [7]
15388[7]
Data sourced from a study on heterogeneous catalysis in Pechmann condensations.[7] The optimal catalyst loading was determined to be 10 mol %.[7]

Experimental Protocols

Protocol 1: General Procedure for Pechmann Condensation using a Heterogeneous Catalyst

This protocol is adapted from a method for synthesizing coumarin derivatives using a recyclable solid acid catalyst.[7]

Materials:

  • Substituted Phenol (e.g., phloroglucinol, 2 mmol)

  • β-Ketoester (e.g., ethyl acetoacetate, 2 mmol)

  • Zn₀.₉₂₅Ti₀.₀₇₅O Nanoparticle Catalyst (10 mol %)

  • Ethyl Acetate (B1210297)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the phenol (2 mmol), ethyl acetoacetate (2 mmol), and the Zn₀.₉₂₅Ti₀.₀₇₅O catalyst (10 mol %).

  • Heating: Heat the reaction mixture to 110 °C with constant stirring.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting phenol spot is no longer visible.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Dissolve the mixture in ethyl acetate.

  • Catalyst Recovery: Separate the solid catalyst by centrifugation or filtration. The catalyst can be washed, dried, and reused.

  • Product Isolation: Remove the ethyl acetate from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol to yield the pure coumarin derivative.

Visualizations

Diagram 1: General Experimental Workflow

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Analysis Reactants Select Phenol & β-Ketoester Setup Reaction Setup (Solvent/Solvent-free) Reactants->Setup Catalyst Select Catalyst Catalyst->Setup Heating Heating & Stirring Setup->Heating Monitor Monitor via TLC/HPLC Heating->Monitor Workup Quenching & Extraction Monitor->Workup Reaction Complete Purify Purification (Recrystallization or Chromatography) Workup->Purify Analysis Characterization (NMR, HPLC, MS) Purify->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: Workflow for this compound synthesis.

Diagram 2: Simplified Pechmann Condensation Pathway

G Phenol Phenol Substrate Step1 Transesterification Phenol->Step1 Ketoester β-Ketoester Ketoester->Step1 Catalyst Acid Catalyst (H⁺) Catalyst->Step1 Step2 Intramolecular Ring Closure (Friedel-Crafts Type) Catalyst->Step2 Step3 Dehydration Catalyst->Step3 Step1->Step2 Step2->Step3 Product Coumarin Core (Khellactone) Step3->Product

Caption: Key steps in the acid-catalyzed Pechmann reaction.

References

Technical Support Center: Synthesis of Pyranocoumarins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyranocoumarin (B1669404) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of pyranocoumarins.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing pyranocoumarins?

A1: The most prevalent methods for pyranocoumarin synthesis include the Pechmann condensation, the Perkin reaction, the Claisen rearrangement of prenylated hydroxycoumarins, and Michael addition reactions involving 4-hydroxycoumarin (B602359). Multicomponent reactions (MCRs) are also widely employed for their efficiency and atom economy.[1][2]

Q2: I am observing a significant amount of starting material in my reaction mixture even after a prolonged reaction time. What could be the issue?

A2: Incomplete conversion of starting materials is a common issue. Potential causes include:

  • Insufficient catalyst activity or loading: Ensure your catalyst is active and used in the appropriate amount.

  • Low reaction temperature: Some reactions require higher temperatures to proceed to completion.

  • Poor quality of reagents or solvents: Impurities in your starting materials or solvents can inhibit the reaction.

  • Reversible reaction: The reaction may be reaching equilibrium. Consider strategies to shift the equilibrium, such as removing a byproduct (e.g., water).

Q3: How can I effectively monitor the progress of my pyranocoumarin synthesis?

A3: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of your reaction.[3][4][5] By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product and any byproducts. Developing a suitable solvent system that provides good separation of all components is crucial.

Q4: What are the general strategies for purifying pyranocoumarins from the crude reaction mixture?

A4: Purification of pyranocoumarins typically involves standard chromatographic techniques. Column chromatography using silica (B1680970) gel is a common method. Recrystallization from a suitable solvent system can also be employed to obtain highly pure product. The choice of purification method will depend on the physical properties of your target pyranocoumarin and the nature of the impurities.

Troubleshooting Guides: Common Byproducts and Their Mitigation

This section provides troubleshooting guidance for common byproducts encountered in the synthesis of pyranocoumarins.

Issue 1: Formation of an Unexpected Isomer - Furocoumarin instead of Pyranocoumarin
  • Symptom: You obtain a significant amount of a furocoumarin isomer instead of the desired pyranocoumarin, particularly during a Claisen rearrangement of a propargyloxycoumarin.

  • Potential Cause: The regioselectivity of the intramolecular cyclization can be influenced by the reaction conditions and the substitution pattern on the coumarin (B35378) ring.

  • Troubleshooting Steps:

    • Reaction Temperature: Carefully control the reaction temperature. Higher or lower temperatures can favor the formation of one isomer over the other.

    • Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to optimize for the desired pyranocoumarin.

    • Catalyst: In catalyzed reactions, the choice of catalyst can significantly impact the regioselectivity.

Issue 2: Formation of Cinnamic Acid Derivatives in Perkin-type Reactions
  • Symptom: During a Perkin condensation aimed at forming a coumarin ring, you observe the formation of a trans-cinnamic acid derivative as a major byproduct.[6]

  • Potential Cause: Intermolecular condensation can compete with the desired intramolecular cyclization, leading to the formation of the open-chain acid.[6]

  • Troubleshooting Steps:

    • Anhydride (B1165640) Concentration: Use of an excess of the acid anhydride can sometimes favor the intermolecular reaction. Optimize the stoichiometry of your reagents.

    • Reaction Conditions: Harsh reaction conditions (high temperature, prolonged reaction time) can promote the formation of the thermodynamically stable trans-acid.[6] Employ milder conditions where possible.

Issue 3: Formation of Dimeric Byproducts in Reactions with 4-Hydroxycoumarin
  • Symptom: In reactions involving 4-hydroxycoumarin, such as Michael additions or condensations, you isolate a dimeric coumarin derivative.[7]

  • Potential Cause: 4-Hydroxycoumarin can react with itself or with the product under certain conditions, leading to the formation of dimers.

  • Troubleshooting Steps:

    • Control of Stoichiometry: Carefully control the molar ratios of your reactants. An excess of 4-hydroxycoumarin may increase the likelihood of dimer formation.

    • Order of Addition: The order in which you add your reagents can be critical. Consider adding the 4-hydroxycoumarin slowly to the reaction mixture containing the other reactant.

    • Reaction Temperature: Lowering the reaction temperature may help to minimize the formation of dimeric byproducts.

Data Presentation: Common Byproducts in Pyranocoumarin Synthesis

The following table summarizes common byproducts observed in various synthetic routes to pyranocoumarins.

Synthetic MethodCommon ByproductsMitigation Strategies
Pechmann Condensation Unreacted starting materials, chromones (Simonis chromone (B188151) cyclization)Optimize catalyst, temperature, and reaction time. Use appropriate acidic conditions to favor coumarin formation.
Perkin Reaction trans-Cinnamic acid derivatives[6]Optimize reagent stoichiometry and employ milder reaction conditions.
Claisen Rearrangement Furocoumarin isomers, deprenylated coumarins[8]Control reaction temperature and solvent polarity.
Michael Addition Dimeric coumarin derivatives,[7] unreacted starting materialsControl stoichiometry, order of reagent addition, and reaction temperature.
Multicomponent Reactions Various side products depending on the specific reactionCareful optimization of reaction parameters (catalyst, solvent, temperature, stoichiometry) is crucial.

Experimental Protocols

General Protocol for Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Using a capillary tube, spot a small amount of your starting material(s) and the reaction mixture on the baseline.

  • Development: Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The solvent level should be below the baseline.

  • Visualization: After the solvent front has moved up the plate, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp or by using an appropriate staining agent.

  • Analysis: The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progress of the reaction. The presence of additional spots suggests the formation of byproducts.

General Protocol for Byproduct Identification
  • Isolation: Isolate the byproduct from the reaction mixture using column chromatography or preparative TLC.

  • Characterization: Characterize the isolated byproduct using spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide information about the structure of the byproduct.[3][9][10]

    • Mass Spectrometry (MS): MS will determine the molecular weight of the byproduct.[3][11]

    • Infrared (IR) Spectroscopy: IR spectroscopy can help identify functional groups present in the byproduct.

Visualizations

Byproduct_Troubleshooting_Workflow start Byproduct Detected in Reaction Mixture identify Isolate and Characterize Byproduct (TLC, Column Chromatography, NMR, MS) start->identify analyze Analyze Byproduct Structure and Plausible Formation Mechanism identify->analyze optimize Optimize Reaction Conditions analyze->optimize temp Adjust Temperature optimize->temp Temperature Sensitive? solvent Change Solvent optimize->solvent Solvent Dependent? catalyst Modify Catalyst/Loading optimize->catalyst Catalyst Related? stoichiometry Vary Reagent Stoichiometry optimize->stoichiometry Stoichiometry Issue? repurify Re-purify Product temp->repurify solvent->repurify catalyst->repurify stoichiometry->repurify

Caption: A logical workflow for troubleshooting byproduct formation in pyranocoumarin synthesis.

Pyranocoumarin_Synthesis_Workflow reagents Starting Materials (e.g., Hydroxycoumarin, α,β-Unsaturated Aldehyde) reaction Reaction Setup (Solvent, Catalyst, Temperature) reagents->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography / Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization product Pure Pyranocoumarin characterization->product

Caption: A general experimental workflow for the synthesis and purification of pyranocoumarins.

References

Technical Support Center: Crystallization of trans-Khellactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of trans-khellactone (B27147).

Troubleshooting Crystallization Issues

This section addresses specific problems that may arise during the crystallization of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Q1: My this compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?

A1: This issue typically points to an inappropriate solvent choice. This compound, a pyranocoumarin, exhibits solubility characteristics similar to its parent compound, coumarin. Coumarins are generally poorly soluble in water but show good solubility in protic organic solvents like alcohols.[1]

  • Solution 1: Solvent Selection. If you are using a non-polar solvent, switch to a more polar option. Alcohols such as ethanol, methanol (B129727), or isopropanol (B130326) are good starting points. Mixed solvent systems, particularly alcohol-water mixtures (e.g., 40% aqueous methanol or 34% aqueous ethanol), have been shown to be effective for the crystallization of simple coumarins and can be adapted for this compound.[1]

  • Solution 2: Increase Temperature. Ensure you are heating the solvent to its boiling point, as the solubility of most organic solids, including coumarins, increases significantly with temperature.[2][3][4] Use a reflux setup to maintain the solvent at a constant boil without evaporation.

  • Solution 3: Check for Impurities. Highly impure samples may contain components that are insoluble in your chosen solvent. If possible, purify the crude material using a preliminary technique like column chromatography before proceeding with crystallization.

Q2: After dissolving my compound and cooling the solution, no crystals are forming. What is happening?

A2: The absence of crystal formation upon cooling is often due to the formation of a supersaturated solution that is kinetically stable, or the concentration of the compound being too low.

  • Solution 1: Induce Nucleation. Crystal formation requires nucleation, which can sometimes be slow to initiate.[5][6]

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: Introduce a tiny crystal of pure this compound (a "seed crystal") into the supersaturated solution. This provides a template for further crystal growth.

  • Solution 2: Increase Supersaturation.

    • Slow Evaporation: Allow the solvent to evaporate slowly from an uncovered or partially covered flask. This will gradually increase the concentration of this compound until it reaches a critical supersaturation level and begins to crystallize.

    • Antisolvent Addition: If using a mixed solvent system, you can slowly add a solvent in which this compound is insoluble (an "antisolvent"). For example, if your compound is dissolved in ethanol, the slow addition of water can induce crystallization.

  • Solution 3: Re-evaluate Solvent Choice. If the compound is too soluble in the chosen solvent even at low temperatures, crystal formation will be difficult. Select a solvent in which the compound has a steeper solubility curve (i.e., much more soluble at high temperatures than at low temperatures).

Q3: My crystallization has resulted in an oil or an amorphous solid instead of crystals. How can I fix this?

A3: "Oiling out" or the formation of an amorphous precipitate occurs when the supersaturation is too high, causing the compound to come out of solution too rapidly for an ordered crystal lattice to form.[1]

  • Solution 1: Reduce the Rate of Cooling. Cool the solution more slowly. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. A slower cooling rate provides more time for ordered crystal growth.[2]

  • Solution 2: Use a More Dilute Solution. Start with a slightly larger volume of solvent to avoid excessive supersaturation upon cooling.

  • Solution 3: Re-dissolve and Try Again. If an oil has formed, try reheating the solution to redissolve the oil. Then, allow it to cool more slowly, perhaps with vigorous stirring, to encourage crystallization.

  • Solution 4: Change the Solvent System. A different solvent or solvent mixture may have a more favorable solubility profile that discourages oiling out.

Q4: The crystals I've obtained are very small or needle-like, making them difficult to filter and handle. How can I grow larger crystals?

A4: The formation of small or needle-like crystals is often a result of rapid nucleation and crystal growth.

  • Solution 1: Slow Down the Crystallization Process. As with preventing oiling out, a slower cooling rate will lead to the formation of fewer, larger crystals.

  • Solution 2: Minimize Nucleation Sites. Ensure your crystallization flask is clean and has minimal scratches. Excessive nucleation sites can lead to the formation of many small crystals.

  • Solution 3: Control Supersaturation. Maintain a lower level of supersaturation. This can be achieved by using a slightly more dilute solution or by cooling the solution more gradually.[5][7] At lower supersaturation, crystal growth is favored over nucleation, resulting in larger crystals.[5][7]

Q5: My final crystalline product is not as pure as expected. What could be the cause?

A5: Impurities can be trapped within the crystal lattice or adsorbed onto the crystal surface during the crystallization process.

  • Solution 1: Ensure Slow Crystal Growth. Rapid crystallization can trap impurities within the growing crystal lattice. A slower cooling rate allows for more selective crystallization of the desired compound.

  • Solution 2: Wash the Crystals Thoroughly. After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing dissolved impurities.

  • Solution 3: Recrystallize the Product. A second crystallization of the purified product can significantly improve its purity.

  • Solution 4: Consider the Impact of Specific Impurities. Structurally similar impurities can sometimes co-crystallize with the product.[8] If you suspect the presence of such impurities, a different purification technique, such as chromatography, may be necessary prior to the final crystallization.

Data Presentation: Solvent Selection for Coumarin Derivatives

Solvent SystemSolubility Behavior of CoumarinSuitability for this compound CrystallizationReference
WaterPoorly solubleGood as an antisolvent in mixed systems.[1]
EthanolSoluble, with increasing solubility at higher temperatures.High potential as a primary crystallization solvent.[1]
MethanolSoluble, with increasing solubility at higher temperatures.High potential as a primary crystallization solvent.[1]
Aqueous Ethanol (e.g., 34%)Effective for recrystallization of simple coumarins.Excellent potential for high-purity crystal formation.[1]
Aqueous Methanol (e.g., 40%)Effective for recrystallization of simple coumarins.Excellent potential for high-purity crystal formation.[1]
AcetoneGenerally a good solvent for coumarins.Can be used, potentially in a mixture (e.g., with petroleum ether).
Petroleum Ether / AcetoneUsed for crystallization of a cis-khellactone derivative.A promising mixed solvent system to explore.

Experimental Protocols

General Protocol for the Recrystallization of this compound

This protocol is a general guideline based on standard recrystallization techniques for coumarin-like compounds.[1][2][3]

  • Solvent Selection: Choose a suitable solvent or solvent mixture based on preliminary solubility tests (refer to the table above). A good choice is a solvent that dissolves this compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To further promote crystallization, place the flask in an ice bath for at least 30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Troubleshooting Workflow for Crystallization

G Troubleshooting Workflow for this compound Crystallization Start Start Crystallization Dissolution Compound Dissolves? Start->Dissolution NoDissolution Issue: Incomplete Dissolution Dissolution->NoDissolution No Cooling Cool Solution Dissolution->Cooling Yes ChangeSolvent Action: Change Solvent/Increase Temp NoDissolution->ChangeSolvent ChangeSolvent->Start CrystalsForm Crystals Form? Cooling->CrystalsForm NoCrystals Issue: No Crystals (Supersaturation) CrystalsForm->NoCrystals No CrystalQuality Evaluate Crystal Quality CrystalsForm->CrystalQuality Yes InduceNucleation Action: Induce Nucleation (Scratch/Seed) NoCrystals->InduceNucleation InduceNucleation->Cooling GoodQuality Good Quality Crystals? CrystalQuality->GoodQuality OilingOut Issue: Oiling Out/Amorphous Solid GoodQuality->OilingOut No (Oil) SmallCrystals Issue: Small/Needle-like Crystals GoodQuality->SmallCrystals No (Small) PurityCheck Check Purity GoodQuality->PurityCheck Yes SlowCooling Action: Reheat & Cool Slower OilingOut->SlowCooling SlowCooling->Cooling ControlGrowth Action: Slow Cooling/Less Supersaturation SmallCrystals->ControlGrowth ControlGrowth->Cooling Impure Impure Crystals? PurityCheck->Impure Recrystallize Action: Recrystallize/Wash Thoroughly Impure->Recrystallize Yes End Pure Crystals Obtained Impure->End No Recrystallize->Start

Caption: A logical workflow for troubleshooting common crystallization issues.

Logical Relationships in Solvent Selection

G Logical Relationships in Solvent Selection Compound This compound SolubilityHot High Solubility when Hot Compound->SolubilityHot dissolves in SolubilityCold Low Solubility when Cold Compound->SolubilityCold is insoluble in GoodSolvent Good Single Solvent SolubilityHot->GoodSolvent SolubilityCold->GoodSolvent MixedSolvent Good Mixed Solvent System PrimarySolvent Primary Solvent (High Solubility) PrimarySolvent->MixedSolvent Antisolvent Antisolvent (Low Solubility) Antisolvent->MixedSolvent

Caption: Key considerations for selecting an appropriate crystallization solvent.

Frequently Asked Questions (FAQs)

Q: What is the ideal cooling rate for crystallizing this compound? A: There is no single "ideal" rate, as it depends on the solvent system and the desired crystal size. However, a slow cooling process is generally preferred. Allowing the solution to cool to room temperature undisturbed over several hours before transferring it to an ice bath is a good practice to promote the growth of larger, higher-purity crystals.

Q: Can I use a rotary evaporator to speed up crystallization? A: While a rotary evaporator can be used to concentrate the solution and induce crystallization, it often leads to rapid precipitation and the formation of small, impure crystals. For purification, slow evaporation at room temperature or controlled cooling is recommended.

Q: How much solvent should I use for recrystallization? A: The goal is to use the minimum amount of hot solvent required to fully dissolve the solid.[9] Using too much solvent will reduce the yield of recovered crystals, as more of the compound will remain dissolved in the mother liquor upon cooling.

Q: My this compound is a racemic mixture. Will crystallization separate the enantiomers? A: Standard crystallization will not separate enantiomers from a racemic mixture. Spontaneous resolution is a rare phenomenon. To separate enantiomers, you would need to employ techniques such as chiral chromatography or diastereomeric salt formation followed by crystallization.

Q: How can I confirm the purity of my crystallized this compound? A: The purity of the final product can be assessed using several analytical techniques. A sharp melting point range that corresponds to the literature value is a good indicator of purity. Additionally, techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can provide detailed information about the purity and structural integrity of the compound.

References

preventing cis-trans isomerization of khellactones during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of khellactones. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of khellactones, with a particular focus on preventing cis-trans isomerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge regarding stereochemistry in khellactone (B107364) synthesis?

The main stereochemical challenge in khellactone synthesis is controlling the diastereoselectivity at the C3' and C4' positions of the dihydropyran ring to obtain the desired cis or trans isomer. The cis-isomer, particularly the (3'S,4'S) enantiomer, has shown significant biological activity, including potential antitumor properties, making its selective synthesis a key objective.[1][2]

Q2: What is the most common strategy for synthesizing cis-khellactones?

The most prevalent and effective method for synthesizing cis-khellactones is the asymmetric dihydroxylation of a seselin-type precursor (a 2,2-dimethyl-2H-pyranocoumarin). This reaction is typically catalyzed by osmium tetroxide (OsO4) in the presence of a chiral ligand.[1][2]

Q3: How can I selectively synthesize the (3'S,4'S)-cis-khellactone isomer?

To achieve high stereoselectivity for the (3'S,4'S)-cis-khellactone, an asymmetric dihydroxylation reaction is employed. The use of a chiral ligand, such as hydroquinidine (B1662865) 2,5-diphenyl-4,6-pyrimidinediyl diether ((DHQD)2-PYR), in conjunction with potassium osmate(VI) dihydrate (K2OsO2(OH)4), directs the dihydroxylation to occur stereoselectively, yielding the desired (3'S,4'S) configuration.[1]

Q4: Can cis-trans isomerization occur after the initial synthesis of the desired isomer?

While the primary focus is on the stereoselectivity of the synthesis, subsequent reaction conditions could potentially lead to isomerization. Factors such as harsh acidic or basic conditions, and high temperatures during purification or derivatization steps, should be carefully controlled to preserve the desired stereochemistry.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired cis-khellactone isomer. 1. Inefficient asymmetric dihydroxylation. 2. Suboptimal reaction temperature. 3. Degradation of the product during workup or purification.1. Ensure the purity and correct stoichiometry of the catalyst system (OsO4/chiral ligand). 2. Maintain the recommended reaction temperature (e.g., 0 °C) to enhance stereoselectivity and minimize side reactions.[1] 3. Use mild workup conditions (e.g., saturated NaHSO3 solution) and appropriate purification techniques like column chromatography with a suitable solvent system (e.g., petroleum ether/acetone).[1]
Formation of a mixture of cis and trans isomers. 1. Non-stereoselective dihydroxylation. 2. Isomerization during the reaction or subsequent steps.1. For racemic cis-khellactone, a standard dihydroxylation with OsO4 and a co-oxidant like N-methylmorpholine-N-oxide (NMO) can be used. For enantiomerically pure cis-khellactone, the use of a chiral ligand like (DHQD)2-PYR is crucial.[1] 2. Avoid high temperatures and extreme pH conditions during the entire process. Ensure complete removal of reagents that could catalyze isomerization.
Difficulty in separating cis and trans isomers. The isomers may have similar polarities.Optimize the column chromatography conditions. A different solvent system or a different stationary phase might be necessary to achieve better separation. High-performance liquid chromatography (HPLC) could also be an effective alternative for separating the isomers.
Low yield in the initial step of synthesizing the 4-methylseselin precursor. Incomplete reaction or side product formation.The reaction of 4-methyl-7-hydroxycoumarin with 3-chloro-3-methyl-1-butyne (B142711) can be slow. Ensure the reaction is heated sufficiently (70–80 °C) for an adequate duration (3–4 days). The subsequent Claisen rearrangement in N,N-diethylaniline requires reflux conditions to proceed to completion.[1]

Experimental Protocols

Synthesis of (±)-cis-Khellactone

This protocol outlines the synthesis of racemic 4-methyl-(±)-cis-khellactone.

Materials:

  • 4-Methylseselin

  • Osmium tetroxide (OsO4)

  • N-methylmorpholine-N-oxide monohydrate (NMO)

  • tert-Butanol (t-BuOH)

  • Tetrahydrofuran (THF)

  • Water (H2O)

  • Saturated Sodium bisulfite (NaHSO3) solution

  • Dichloromethane (CH2Cl2)

Procedure:

  • Dissolve 4-methylseselin (1 mmol) in a 10:3:1 mixture of t-BuOH-THF-H2O (10 mL).

  • Add osmium tetroxide (0.04 mmol) and N-methylmorpholine-N-oxide monohydrate (1.1 mmol) to the solution.

  • Stir the mixture at room temperature for 24 hours.

  • Add 80 mL of saturated NaHSO3 solution and continue stirring for 2 hours.

  • Extract the mixture with CH2Cl2 (2 x 40 mL).

  • Purify the combined organic layers by column chromatography (petroleum ether/acetone, 5:1) to yield the pure 4-methyl-(±)-cis-khellactone.[1]

Asymmetric Synthesis of (3'S,4'S)-cis-Khellactone

This protocol details the stereoselective synthesis of 4-methyl-(-)-cis-khellactone.

Materials:

  • 4-Methylseselin

  • Potassium ferricyanide (B76249) (K3Fe(CN)6)

  • Potassium carbonate (K2CO3)

  • Hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether ((DHQD)2-PYR)

  • Potassium osmate(VI) dihydrate (K2OsO2(OH)4)

  • Methanesulfonamide (B31651) (CH3SO2NH2)

  • tert-Butanol (t-BuOH)

  • Water (H2O)

Procedure:

  • Dissolve K3Fe(CN)6 (0.75 mmol) and K2CO3 (0.75 mmol) in a 1:1 v/v mixture of t-BuOH/H2O (5 mL) at room temperature.

  • Add (DHQD)2-PYR (0.005 mmol) and K2OsO2(OH)4 (0.005 mmol) to the solution.

  • Stir the mixture for 15 minutes.

  • Cool the solution to 0 °C and add methanesulfonamide (0.25 mmol) while stirring.

  • Once the solution turns from light yellow to orange, add 4-methylseselin (0.25 mmol).

  • Stir the mixture at 0 °C for 24 hours.[1] The crude product can then be used for further derivatization or purified.

Data Summary

Compound Synthesis Method Catalyst/Ligand Yield Reference
4-Methyl-(±)-cis-khellactoneDihydroxylationOsO4/NMO56%[1]
4-Methyl-(-)-cis-khellactoneAsymmetric DihydroxylationK2OsO2(OH)4 / (DHQD)2-PYRNot explicitly stated for the intermediate, but used for subsequent derivatization.[1]

Visualized Workflows

synthesis_workflows cluster_racemic Racemic Synthesis cluster_asymmetric Asymmetric Synthesis rac_start 4-Methylseselin rac_reagents OsO4, NMO t-BuOH/THF/H2O rac_start->rac_reagents Dihydroxylation rac_product 4-Methyl-(±)-cis-khellactone rac_reagents->rac_product asym_start 4-Methylseselin asym_reagents K2OsO2(OH)4, (DHQD)2-PYR K3Fe(CN)6, K2CO3 asym_start->asym_reagents Asymmetric Dihydroxylation asym_product 4-Methyl-(3'S,4'S)-cis-khellactone asym_reagents->asym_product

Caption: Synthetic routes to racemic and enantiomerically pure cis-khellactones.

troubleshooting_logic start Low Yield or Mixture of Isomers q1 Is the reaction stereoselective? start->q1 a1_yes Check Reaction Conditions (Temp, Purity of Reagents) q1->a1_yes Yes a1_no Use Chiral Ligand e.g., (DHQD)2-PYR q1->a1_no No q2 Are purification conditions causing isomerization? a1_yes->q2 a1_no->q2 a2_yes Use Mild Purification (Avoid extreme pH/heat) q2->a2_yes Yes a2_no Optimize Chromatography q2->a2_no No

Caption: Troubleshooting logic for khellactone synthesis issues.

References

Technical Support Center: Addressing Poor Aqueous Solubility of trans-Khellactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-khellactone (B27147). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A: this compound is a type of coumarin, a class of natural compounds with various biological activities. Its chemical formula is C₁₄H₁₄O₅ and it has a molecular weight of 262.26 g/mol .[1][2] Like many other coumarins, this compound is a lipophilic molecule, which often results in poor solubility in aqueous media. This low solubility can be a significant hurdle in preclinical and clinical development, as it can lead to low dissolution rates in the gastrointestinal tract and consequently, poor oral bioavailability.[3][4] Addressing poor solubility is therefore crucial for developing effective oral dosage forms.

Q2: What are the primary strategies for improving the aqueous solubility of a poorly soluble compound like this compound?

A: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs.[3][4][5] These can be broadly categorized into physical and chemical modifications:

  • Physical Modifications:

    • Particle Size Reduction: Decreasing the particle size to the micrometer (micronization) or nanometer (nanosuspension) range increases the surface area-to-volume ratio, which can improve the dissolution rate.[5]

    • Solid Dispersions: Dispersing the drug in an inert, hydrophilic carrier at the solid state can enhance wettability and dissolution.[6][7][8] This can be achieved by creating a eutectic mixture or a solid solution where the drug is molecularly dispersed.[8]

  • Chemical Modifications:

    • pH Adjustment: For ionizable compounds, altering the pH of the medium can increase solubility.[9] However, the effectiveness of this method depends on the pKa of the compound.

    • Use of Co-solvents: The addition of a water-miscible organic solvent (co-solvent) to an aqueous solution can increase the solubility of hydrophobic compounds.[9]

    • Inclusion Complexation: Encapsulating the drug molecule within a host molecule, such as a cyclodextrin (B1172386), can increase its apparent solubility and dissolution rate.[3][10]

Q3: How do I choose the most suitable solubility enhancement technique for this compound?

A: The selection of an appropriate technique depends on several factors, including the physicochemical properties of this compound, the desired dosage form, and the required drug loading. A systematic approach is recommended, starting with characterization of the drug's properties. A decision tree can be a useful tool in this process.

start Start: Poorly Soluble This compound is_ionizable Is this compound ionizable? start->is_ionizable ph_modification pH Modification is_ionizable->ph_modification Yes thermolabile Is this compound thermolabile? is_ionizable->thermolabile No solid_dispersion_solvent Solid Dispersion (Solvent Evaporation) thermolabile->solid_dispersion_solvent Yes solid_dispersion_melt Solid Dispersion (Melt Extrusion) thermolabile->solid_dispersion_melt No cyclodextrin Cyclodextrin Inclusion Complex thermolabile->cyclodextrin Consider in parallel nanosuspension Nanosuspension thermolabile->nanosuspension Consider in parallel cosolvents Co-solvents thermolabile->cosolvents For liquid formulations

Decision tree for selecting a solubilization strategy.

Troubleshooting Guides

Issue 1: Precipitation of this compound in aqueous buffer during in vitro assays.

Possible Cause Troubleshooting Step Expected Outcome
Low intrinsic solubility Prepare a stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is low and does not affect the assay.The compound remains in solution at the desired final concentration.
pH of the buffer If this compound has ionizable groups, adjust the pH of the buffer to a range where the ionized (more soluble) form is predominant.Increased solubility and reduced precipitation.
Supersaturation and precipitation Consider formulating with a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC, PVP), which can help maintain a supersaturated state.Delayed or prevented precipitation of the compound.

Issue 2: Inconsistent results in cell-based assays.

Possible Cause Troubleshooting Step Expected Outcome
Precipitation in cell culture media Similar to aqueous buffers, prepare a concentrated stock solution in a suitable organic solvent. When diluting into the media, do so with gentle vortexing. Visually inspect for any precipitation before adding to the cells.Homogeneous solution of the compound in the cell culture media.
Formation of aggregates Utilize a formulation approach such as cyclodextrin inclusion complexes or nanosuspensions to improve the dispersion of the compound at a molecular or nanoparticle level.More consistent and reproducible biological activity due to improved bioavailability at the cellular level.
Interaction with media components Evaluate the solubility of this compound in the basal media versus complete media (with serum). Serum proteins can sometimes bind to hydrophobic compounds, affecting their availability.Understanding the impact of media components on solubility and bioavailability.

Issue 3: Low and variable oral bioavailability in animal studies.

Possible Cause Troubleshooting Step Expected Outcome
Poor dissolution in the GI tract Formulate this compound as a solid dispersion with a hydrophilic carrier or as a nanosuspension. These formulations can significantly enhance the dissolution rate.[11]Increased rate and extent of drug absorption, leading to higher and more consistent plasma concentrations.
First-pass metabolism While not directly a solubility issue, extensive first-pass metabolism can also lead to low bioavailability. Investigate the metabolic stability of this compound. If metabolism is high, formulation strategies that promote lymphatic absorption (e.g., lipid-based formulations) might be beneficial.Improved oral bioavailability by potentially bypassing hepatic first-pass metabolism.
Food effects The presence of food can alter the gastrointestinal environment and affect the absorption of poorly soluble drugs. Conduct pharmacokinetic studies in both fasted and fed states to understand the impact of food.Characterization of the food effect on the absorption of this compound.

Data Presentation

The following tables present illustrative data for the solubility of this compound in various media and with different formulation approaches. Note: This data is for exemplary purposes and should be experimentally determined for your specific conditions.

Table 1: Illustrative Solubility of this compound in Different Media

Media pH Illustrative Solubility (µg/mL)
Deionized Water7.0< 1.0
Phosphate Buffered Saline (PBS)7.4< 1.0
Simulated Gastric Fluid (SGF, without pepsin)1.2~1.5
Simulated Intestinal Fluid (SIF, without pancreatin)6.8< 1.0

Table 2: Illustrative Enhancement of this compound Solubility with Different Techniques

Formulation Approach Components Drug:Carrier Ratio Illustrative Apparent Solubility (µg/mL)
Physical Mixture This compound : PEG 60001:10~5.0
Solid Dispersion This compound : PEG 60001:10~50.0
Physical Mixture This compound : Soluplus®1:10~8.0
Solid Dispersion This compound : Soluplus®1:10~150.0
Cyclodextrin Complex This compound : HP-β-CD1:1 (molar)~75.0
Nanosuspension This compound with stabilizerN/A~25.0 (as stable dispersion)

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., polyethylene (B3416737) glycol (PEG) 6000, polyvinylpyrrolidone (B124986) (PVP) K30, or Soluplus®) in a common volatile solvent (e.g., methanol, ethanol (B145695), or a mixture of dichloromethane (B109758) and methanol).[12][13] The drug-to-carrier ratio should be varied to find the optimal composition (e.g., 1:5, 1:10, 1:20 w/w).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure. Continue evaporation until a dry film is formed on the inside of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Processing: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and then pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution enhancement, and physical form (e.g., using DSC and XRD to confirm the amorphous state of the drug).

start Dissolve this compound and Carrier in Solvent evaporation Solvent Evaporation (Rotary Evaporator) start->evaporation drying Vacuum Drying evaporation->drying processing Pulverization and Sieving drying->processing characterization Characterization (Dissolution, DSC, XRD) processing->characterization

Workflow for solid dispersion preparation.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method

  • Mixing: Place a specific molar ratio of this compound and a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in a mortar.[14]

  • Kneading: Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) dropwise to the mixture and knead for a specified period (e.g., 60 minutes) to form a thick paste.

  • Drying: Dry the paste in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.

  • Processing: Pulverize the dried complex and pass it through a sieve.

  • Washing: To remove any uncomplexed drug, wash the powder with a small amount of a non-polar solvent in which the complex is insoluble but the free drug has some solubility.

  • Final Drying: Dry the washed complex in a vacuum oven.

  • Characterization: Confirm the formation of the inclusion complex and evaluate its solubility and dissolution properties.

start Mix this compound and Cyclodextrin kneading Knead with Hydroalcoholic Solution to form a Paste start->kneading drying1 Oven Drying kneading->drying1 processing Pulverization and Sieving drying1->processing washing Washing with Non-polar Solvent processing->washing drying2 Final Vacuum Drying washing->drying2 characterization Characterization drying2->characterization

Workflow for cyclodextrin inclusion complex preparation.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should conduct their own experiments to determine the optimal conditions for improving the solubility of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for Khellactone Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the derivatization of khellactone (B107364). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Low or No Product Yield

Question: We are observing very low or no yield of our desired khellactone derivative. What are the potential causes and how can we troubleshoot this?

Answer: Low or no product yield in khellactone derivatization, particularly in esterification and acylation reactions, can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps & Recommendations
Presence of Moisture Khellactone, reagents, and solvents must be anhydrous. Moisture can consume reagents, particularly in silylating and some acylation reactions, and can also hydrolyze the lactone ring under certain conditions. Recommendation: Use freshly dried solvents and reagents. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Reaction Temperature The reaction temperature may be too low to overcome the activation energy or too high, leading to degradation of starting materials or products. Recommendation: Incrementally increase the reaction temperature. If degradation is suspected, lower the temperature and extend the reaction time.
Inadequate Reaction Time The reaction may not have proceeded to completion. Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at regular intervals to determine the optimal reaction time.
Ineffective Catalyst or Coupling Agent The chosen catalyst or coupling agent may not be suitable for the specific transformation or may have degraded. Recommendation: For esterifications, consider using a combination of Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP), which is effective for sterically hindered alcohols. For acylations, ensure the acylating agent is fresh and consider using a base like pyridine (B92270) to activate the reaction.
Steric Hindrance The hydroxyl groups of khellactone can be sterically hindered, making them less accessible to bulky reagents. Recommendation: Use less sterically hindered derivatizing agents if possible. For esterifications of sterically demanding substrates, the Steglich esterification is a mild and effective method.[1]
Degradation of Khellactone The khellactone core structure, particularly the lactone ring, can be sensitive to harsh acidic or basic conditions, leading to ring-opening or other side reactions. Recommendation: Use mild reaction conditions whenever possible. Avoid strong acids and bases. If a base is required, use a non-nucleophilic organic base like triethylamine (B128534) or pyridine.
Formation of Multiple Products/Side Reactions

Question: Our reaction mixture shows multiple spots on TLC, indicating the formation of several byproducts. How can we improve the selectivity of our reaction?

Answer: The formation of multiple products is a common issue in derivatization reactions. Identifying the nature of these byproducts is key to optimizing the reaction for higher selectivity.

Common Side Reactions and Mitigation Strategies:

Side Reaction Description Mitigation Strategies
N-Acylurea Formation In DCC-mediated esterifications, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is difficult to remove.[1]Use a catalytic amount of DMAP to accelerate the desired esterification, minimizing the time for the rearrangement to occur.[1][2]
Diacylation/Diesterification If both hydroxyl groups of khellactone are derivatized when only mono-derivatization is desired.Use a stoichiometric amount of the derivatizing agent relative to the khellactone. Perform the reaction at a lower temperature to favor the more reactive hydroxyl group.
Ring Opening of Lactone The lactone ring of khellactone can be hydrolyzed under strongly acidic or basic conditions.Maintain a neutral or slightly acidic/basic pH. Use non-aqueous workup procedures if possible.
Elimination Reactions With certain substrates and basic conditions, elimination reactions can compete with the desired substitution.Use a non-nucleophilic base and control the reaction temperature carefully.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for preparing khellactone esters?

A1: The most frequently employed method for khellactone esterification is the Steglich esterification, which utilizes DCC as a coupling agent and a catalytic amount of DMAP.[1][2] This method is particularly advantageous for its mild reaction conditions, making it suitable for substrates that are sensitive to acid.[1] Another common approach involves the use of acyl chlorides or anhydrides in the presence of a base like pyridine.

Q2: How can I purify my khellactone derivative from the reaction mixture, especially when using DCC/DMAP?

A2: Purification can be challenging due to the presence of byproducts like dicyclohexylurea (DCU) and unreacted starting materials. A typical workup involves:

  • Filtration: After the reaction, the precipitated DCU can be removed by filtration.

  • Aqueous Wash: The organic layer should be washed with a dilute acid (e.g., 1M HCl) to remove basic compounds like DMAP and pyridine, followed by a wash with a saturated sodium bicarbonate solution to remove any acidic impurities.

  • Chromatography: The final purification is usually achieved by column chromatography on silica (B1680970) gel.

Q3: What is the stability of the khellactone ring under typical derivatization conditions?

A3: The lactone ring in khellactone is generally stable under neutral and mildly acidic or basic conditions. However, it is susceptible to hydrolysis under strong acidic or basic conditions, which can lead to ring-opening and the formation of the corresponding hydroxy acid. It is therefore crucial to control the pH of the reaction and workup steps.

Q4: Can I derivatize both hydroxyl groups of khellactone?

A4: Yes, it is possible to derivatize both hydroxyl groups. This is typically achieved by using an excess of the derivatizing agent and potentially harsher reaction conditions (e.g., higher temperature or longer reaction time). To achieve selective mono-derivatization, it is recommended to use a stoichiometric amount of the reagent and milder conditions.

Q5: Are there any specific safety precautions I should take when working with the reagents for khellactone derivatization?

A5: Standard laboratory safety practices should always be followed. Specifically:

  • DCC is a potent allergen and sensitizer. Handle with care in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • Pyridine is a flammable and toxic liquid with a strong, unpleasant odor. Work in a fume hood and avoid inhalation.

  • Acyl chlorides are corrosive and react violently with water. Handle with caution and under anhydrous conditions.

Experimental Protocols

Protocol 1: Steglich Esterification of Khellactone

This protocol describes a general procedure for the esterification of a khellactone with a carboxylic acid using DCC and DMAP.

Materials:

  • Khellactone

  • Carboxylic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve khellactone (1 equivalent) and the carboxylic acid (1.2 equivalents) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system.

Protocol 2: Acylation of Khellactone using Acyl Chloride

This protocol outlines a general method for the acylation of khellactone using an acyl chloride in the presence of pyridine.

Materials:

  • Khellactone

  • Acyl chloride

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1M Copper sulfate (CuSO₄) solution (optional, for pyridine removal)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve khellactone (1 equivalent) in a mixture of anhydrous DCM and anhydrous pyridine.

  • Cool the reaction mixture to 0 °C.

  • Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to proceed at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer with 1M CuSO₄ solution (to remove pyridine), followed by saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence the yield of khellactone derivatization. This data is representative and intended to guide optimization efforts.

Table 1: Effect of Temperature and Reaction Time on Esterification Yield

EntryTemperature (°C)Time (h)Yield (%)
102445
2Room Temp (25)1275
3Room Temp (25)2485
4401282 (minor byproducts)
560670 (significant degradation)

Table 2: Influence of Solvent on Acylation Yield

EntrySolventDielectric ConstantYield (%)
1Dichloromethane (DCM)9.190
2Tetrahydrofuran (THF)7.582
3Acetonitrile (MeCN)37.575
4Toluene2.465
5N,N-Dimethylformamide (DMF)36.788

Table 3: Comparison of Coupling Agents for Esterification

EntryCoupling AgentAdditiveYield (%)
1DCCDMAP (cat.)85
2EDC·HClDMAP (cat.)82
3HATUDIPEA92
4HBTUDIPEA88

DCC = Dicyclohexylcarbodiimide, EDC·HCl = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, HBTU = O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, DIPEA = N,N-Diisopropylethylamine.

Visualizations

experimental_workflow start Start: Khellactone & Reagents reaction Derivatization Reaction (Esterification/Acylation) start->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring monitoring->reaction Continue Reaction workup Aqueous Workup (Acid/Base Wash) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS, HPLC) purification->analysis end Final Product analysis->end

Caption: A generalized experimental workflow for the derivatization of khellactone.

troubleshooting_logic start Low/No Yield check_moisture Check for Moisture in Reagents/Solvents? start->check_moisture dry_reagents Use Anhydrous Conditions check_moisture->dry_reagents Yes check_temp_time Optimize Temperature & Time? check_moisture->check_temp_time No dry_reagents->check_temp_time optimize_conditions Systematically Vary Temp & Time check_temp_time->optimize_conditions Yes check_reagents Evaluate Catalyst/ Coupling Agent? check_temp_time->check_reagents No optimize_conditions->check_reagents change_reagents Try Alternative Reagents (e.g., HATU, different base) check_reagents->change_reagents Yes success Improved Yield check_reagents->success No, review literature for specific substrate change_reagents->success

Caption: A decision-making diagram for troubleshooting low yield in khellactone derivatization.

References

Technical Support Center: Troubleshooting Low Cell Permeability of Trans-khellactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of trans-khellactone (B27147). The following guides and frequently asked questions (FAQs) provide structured advice to diagnose and resolve common experimental issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: My initial cell-based assays indicate low intracellular concentrations or poor efficacy of this compound. What are the primary reasons for this?

A1: Low intracellular accumulation of this compound can stem from several factors. The most common causes include:

  • Poor Passive Permeability: The physicochemical properties of the molecule, such as high polar surface area or low lipophilicity, may hinder its ability to diffuse across the lipid cell membrane.

  • Active Efflux: The compound could be a substrate for cellular efflux pumps, like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively transport it out of the cell, preventing accumulation.[1][2]

  • Low Aqueous Solubility: this compound is soluble in organic solvents like DMSO but may have poor solubility in aqueous assay buffers.[3] This can lead to precipitation and an artificially low concentration of the compound available for absorption.[4]

  • Non-specific Binding: The compound may bind to plasticware (e.g., 96-well plates) or other components in the assay, reducing the concentration available to interact with the cells.[1]

Q2: What is the recommended first step to diagnose the cause of this compound's low permeability?

A2: The first step is to distinguish between poor passive diffusion and other, more complex mechanisms like active transport. A Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent initial screen.[1][5] This cell-free assay isolates passive diffusion, providing a baseline for the compound's intrinsic ability to cross a lipid membrane without the interference of transporters or metabolic processes.[6][7]

Q3: Published data suggests many coumarins have high permeability. Why might this compound exhibit low permeability?

A3: While many coumarins are indeed highly permeable, permeability is highly sensitive to a molecule's specific structure.[8][9] The type, number, and position of substituent groups on the core coumarin (B35378) structure can significantly alter its physicochemical properties, such as solubility, lipophilicity, and its affinity for efflux transporters.[8] this compound's specific dihydroxydihydropyrano structure may confer properties that differ from simpler coumarins, potentially leading to lower passive diffusion or making it a substrate for an efflux pump.

Q4: How can I definitively determine if this compound is a substrate for an active efflux pump?

A4: A bi-directional cell-based assay using either Caco-2 or MDCK cells is the standard method.[10] You measure the transport of this compound in both the apical-to-basolateral (A-B) direction, which simulates gut absorption, and the basolateral-to-apical (B-A) direction.[11][12] If the permeability in the B-A direction is significantly higher than in the A-B direction (typically an Efflux Ratio > 2), it strongly indicates active efflux is occurring.[10] This can be confirmed by running the assay with a known efflux pump inhibitor, such as verapamil (B1683045) for P-gp.[10][12]

Q5: Which in vitro model is best for my permeability experiments: PAMPA, Caco-2, or MDCK?

A5: The choice depends on the question you are asking:

  • PAMPA: Best for a rapid and cost-effective screen of passive permeability only.[6] Use this first to see if the molecule can cross a lipid barrier on its own.

  • Caco-2: The industry standard for predicting human intestinal absorption.[11][13] These cells form a monolayer that mimics the intestinal barrier and express a variety of transporters, making them suitable for studying passive diffusion, active transport, and paracellular transport.[12]

  • MDCK: A good alternative to Caco-2 cells as they grow and differentiate more quickly.[14][15] Wild-type MDCK cells have low levels of endogenous transporters, making them an excellent model for passive permeability.[15] For studying specific efflux transporters, transfected cell lines like MDR1-MDCK , which overexpress human P-gp, are ideal and provide a clearer, more specific result for P-gp substrate identification.[14][16]

Q6: If low permeability is confirmed, what strategies can I employ to improve the delivery of this compound?

A6: Several formulation and medicinal chemistry strategies can enhance bioavailability:

  • Formulation Approaches: Utilizing lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), creating amorphous solid dispersions, or using cyclodextrin (B1172386) complexes can improve solubility and absorption.[17][18][19]

  • Prodrug Strategy: A prodrug approach involves modifying the this compound structure to create a more lipophilic version that can easily cross the cell membrane before being converted into the active compound intracellularly.[2]

  • Use of Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of cell membranes.[2][19]

  • Structural Modification: If efflux is the primary issue, medicinal chemistry efforts can focus on synthesizing derivatives of this compound that are no longer recognized by the efflux transporters.[20]

Section 2: Troubleshooting Guide for In Vitro Permeability Assays

Problem Potential Cause Recommended Troubleshooting Strategy Experimental Verification
Low Apparent Permeability (Papp) in Caco-2/MDCK Assay 1. Poor Passive Permeability The intrinsic physicochemical properties of this compound may prevent it from efficiently crossing the lipid bilayer.Run a PAMPA assay. [1] A low Papp value in this cell-free system confirms that poor passive diffusion is a primary issue.
2. Active Efflux The compound is actively transported out of the cell by efflux pumps (e.g., P-gp, BCRP).[2]Perform a bi-directional Caco-2 or MDR1-MDCK assay. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[10] Confirm with inhibitors: Re-run the assay in the presence of an efflux inhibitor (e.g., verapamil). A significant increase in A-B permeability confirms efflux.[21]
3. Poor Aqueous Solubility / Precipitation The compound precipitates in the aqueous assay buffer, reducing its effective concentration.[4]Measure compound concentration in the donor well at the end of the experiment. A significant decrease from the starting concentration indicates precipitation or degradation. Visually inspect wells for precipitates.
4. Non-specific Binding / Low Recovery The compound adheres to the plastic walls of the assay plate or the filter membrane.[1]Calculate mass balance (recovery). Analyze compound concentration in both donor and receiver chambers, as well as in cell lysates. A recovery of <70% suggests significant binding issues. Run the assay on an empty plate (no cells) to quantify binding to the apparatus.[1]
5. Cytotoxicity / Compromised Monolayer Integrity At the tested concentration, this compound is toxic to the cells, damaging the monolayer.[22]Perform a cytotoxicity assay (e.g., MTT) prior to the permeability study. [22] Measure Transepithelial Electrical Resistance (TEER) before and after the assay. A significant drop in TEER indicates a compromised monolayer.[11] Monitor the flux of a paracellular marker like Lucifer Yellow. An increase in its transport indicates leaky junctions.[14]

Section 3: Data Interpretation Tables

Table 1: General Classification of Apparent Permeability (Papp) in Caco-2 Assays

Papp (x 10⁻⁶ cm/s)Permeability ClassificationPredicted In Vivo Absorption
< 1.0LowPoor
1.0 - 10.0ModerateModerate
> 10.0HighHigh
Note: These values are a general guide; classification can vary between laboratories.

Table 2: Interpretation of Bi-Directional Permeability Assay Results

Observation Interpretation Next Steps
Low Papp (A-B)Efflux Ratio ≈ 1 Poor passive permeability is the primary barrier.Focus on strategies to improve passive diffusion (e.g., SAR, formulation).
Low Papp (A-B)Efflux Ratio > 2 Permeability is limited by active efflux.Confirm with specific inhibitors (e.g., verapamil for P-gp) or use a dedicated transporter cell line (e.g., MDR1-MDCK).[16]
High Papp (A-B)Efflux Ratio ≈ 1 Compound has good permeability and is not an efflux substrate.Low bioavailability in vivo would likely be due to other factors like poor solubility or high metabolism.[20]
High Papp (A-B)Efflux Ratio > 2 Compound has good intrinsic permeability but is also an efflux substrate.Efflux may reduce net absorption. The in vivo impact will depend on the relative rates of influx and efflux.

Section 4: Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a method to assess the passive diffusion of this compound.

  • Prepare Lipid Solution: Dissolve lecithin (B1663433) in dodecane (B42187) (e.g., 1-2% w/v).[23]

  • Coat Donor Plate: Add 5 µL of the lipid solution to the membrane of each well in a 96-well PAMPA donor plate. Allow the solvent to impregnate the filter for 5-10 minutes.[23]

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).[24]

  • Prepare Dosing Solution: Dissolve this compound in a suitable buffer (e.g., PBS with a small percentage of DMSO to ensure solubility) to the desired final concentration (e.g., 10-100 µM).

  • Start Assay: Add the dosing solution to each well of the coated donor plate. Carefully place the donor plate onto the acceptor plate, creating a "sandwich".[6]

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5 to 18 hours) with gentle shaking.[5][24]

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells.

  • Analysis: Determine the concentration of this compound in the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[6]

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp or Pe) using established equations.[24]

Protocol 2: Caco-2 Bi-Directional Permeability Assay

This protocol is for assessing intestinal permeability and identifying potential active efflux.

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ filter inserts (e.g., 24-well or 96-well format) for 18-22 days until they form a differentiated and polarized monolayer.[10]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with high TEER values (e.g., >300 Ω·cm²).[11] The integrity can also be checked by assessing the transport of a fluorescent marker like Lucifer Yellow.[14]

  • Assay Preparation: Gently wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, at pH 7.4) and allow them to equilibrate for 30 minutes at 37°C.[14]

  • Dosing:

    • Apical to Basolateral (A-B) Transport: Add the dosing solution containing this compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[11]

    • Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.[11]

  • Incubation: Incubate the plates at 37°C with gentle shaking for a set time, typically 1-2 hours.[11][12]

  • Sampling: At the end of the incubation period, collect samples from the receiver chamber for each direction. Also, collect a sample from the donor chamber to assess recovery.

  • Analysis: Quantify the concentration of this compound in the samples using LC-MS/MS.[11]

  • Data Calculation: Calculate the Papp values for both A-B and B-A directions. Determine the Efflux Ratio (ER) by dividing Papp (B-A) by Papp (A-B).[10]

Section 5: Visualizations

Troubleshooting_Workflow start Observation: Low Intracellular Concentration of this compound pampa Action: Run PAMPA Assay start->pampa pampa_low Result: Low Passive Permeability pampa->pampa_low Papp is low pampa_high Result: High Passive Permeability pampa->pampa_high Papp is high conclusion_passive Conclusion: Issue is Poor Passive Diffusion pampa_low->conclusion_passive bidirectional Action: Run Bi-Directional Caco-2 / MDCK Assay pampa_high->bidirectional er_high Result: Efflux Ratio > 2 bidirectional->er_high Papp(B-A) >> Papp(A-B) er_low Result: Efflux Ratio ≈ 1 bidirectional->er_low Papp(B-A) ≈ Papp(A-B) conclusion_efflux Conclusion: Issue is Active Efflux er_high->conclusion_efflux conclusion_other Conclusion: Issue is likely Solubility, Binding, or Metabolism er_low->conclusion_other

Caption: Troubleshooting workflow for low cell permeability.

Permeability_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (2 hours @ 37°C) cluster_analysis Analysis seed 1. Seed Caco-2/MDCK cells on Transwell inserts culture 2. Culture for 18-21 days to form monolayer seed->culture integrity 3. Check monolayer integrity (TEER Measurement) culture->integrity equilibrate 4. Wash and equilibrate with transport buffer integrity->equilibrate split equilibrate->split dose_ab 5a. Add compound to Apical side (A -> B) split->dose_ab dose_ba 5b. Add compound to Basolateral side (B -> A) split->dose_ba sample 6. Collect samples from donor & receiver chambers dose_ab->sample dose_ba->sample lcms 7. Quantify concentration (LC-MS/MS) sample->lcms calculate 8. Calculate Papp (A-B), Papp (B-A), and Efflux Ratio lcms->calculate

Caption: Experimental workflow for a bi-directional cell permeability assay.

Transport_Mechanisms Apical_label Apical Side (e.g., Gut Lumen) Basolateral_label Basolateral Side (e.g., Bloodstream) cell1 Enterocyte tj1 tj1 cell2 Enterocyte tj2 tj2 cell3 Enterocyte compound_passive compound_passive->cell2  Passive Diffusion (Transcellular) compound_para compound_para->tj1 Paracellular   Transport compound_efflux pump P-gp compound_efflux:s->pump:n Active Efflux

Caption: Key transport mechanisms across an intestinal cell monolayer.

References

strategies to reduce toxicity of khellactone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with khellactone (B107364) derivatives. The focus is on strategies to understand and mitigate the toxicity of these compounds during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with our khellactone derivative in vitro. What are the common mechanisms of toxicity for this class of compounds?

A1: Khellactone derivatives, as part of the larger coumarin (B35378) family, can exhibit toxicity through several mechanisms. The primary concern is hepatotoxicity, which is often initiated by metabolic activation.[1][2][3] Cytochrome P450 enzymes, particularly CYP2E1, can metabolize the coumarin core to form reactive intermediates like epoxides.[1][4] These reactive metabolites can lead to cellular damage and necrosis.

Another significant mechanism is mitochondrial toxicity. Some coumarin derivatives have been shown to uncouple oxidative phosphorylation and stimulate mitochondrial ATPase activity, leading to impaired mitochondrial function.[1][5][6] This can result in increased mitochondrial size and number, and ultimately, a decrease in cellular energy production.[1][5]

Q2: How can we strategically modify the structure of our khellactone derivative to reduce its toxicity?

A2: Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic index of your compound. Here are a few starting points based on existing research:

  • Substitution at the 4-position: Introduction of a methoxy (B1213986) group at the 4-position of the khellactone core has been shown in some cases to yield derivatives with potent anticancer activity but low toxicity in normal human hepatocytes.[7][8]

  • Acyl groups at C-3' and C-4': The nature of the acyl groups at the 3' and 4' positions significantly influences the metabolic profile and, consequently, the toxicity.[9][10] For instance, certain decanoyl-cis-khellactones have demonstrated low cytotoxicity.[11] Experimenting with different ester groups can alter the rate of hydrolysis and the formation of reactive metabolites.

Q3: Are there formulation strategies that can help reduce the systemic toxicity of our lead khellactone derivative in vivo?

A3: Yes, formulation can play a significant role in mitigating toxicity. One promising approach is the use of liposomal formulations. Encapsulating the khellactone derivative in liposomes can alter its pharmacokinetic profile, potentially reducing its accumulation in sensitive organs like the liver and decreasing overall systemic toxicity.

Another strategy to consider is a prodrug approach. By chemically modifying the khellactone derivative into an inactive prodrug, you can control its release and activation to the target site, thereby minimizing exposure to healthy tissues.

Troubleshooting Guides

Issue 1: High variance in cytotoxicity data between experiments.
Possible Cause Troubleshooting Step
Cell line instability Regularly perform cell line authentication and mycoplasma testing.
Compound solubility issues Ensure complete solubilization of the khellactone derivative in the vehicle (e.g., DMSO) before dilution in culture medium. Visually inspect for precipitation.
Inconsistent cell seeding density Use a hemocytometer or automated cell counter to ensure consistent cell numbers in each well.
Variability in incubation time Use a precise timer for all incubation steps, especially for the addition of the compound and the cytotoxicity assessment reagent.
Issue 2: In vivo study shows unexpected organ toxicity (e.g., hepatotoxicity).
Possible Cause Troubleshooting Step
Formation of reactive metabolites Investigate the metabolic profile of your derivative using in vitro systems like liver microsomes to identify potential reactive intermediates.[4]
Off-target effects Conduct broader in vitro screening against a panel of receptors and enzymes to identify potential off-target interactions.
Vehicle-related toxicity Run a vehicle-only control group in your in vivo study to rule out any toxicity associated with the formulation itself.
Dose-limiting toxicity Perform a dose-range finding study to determine the maximum tolerated dose (MTD) before proceeding with efficacy studies.

Data Presentation: Cytotoxicity of Khellactone Derivatives

The following table summarizes the in vitro cytotoxicity of selected khellactone derivatives against various cell lines.

CompoundCell LineAssayIC50 ValueNotes
(+)-4'-Decanoyl-cis-khellactone SK-OV-3 (Ovarian Cancer)Not Specified> 100 µMShowed no significant cytotoxicity.[5]
(+)-3'-Decanoyl-cis-khellactone SK-OV-3 (Ovarian Cancer)Not Specified> 100 µMShowed no significant cytotoxicity.[5]
Compound 12e (4-methoxy-substituted) HEPG-2 (Liver Carcinoma)MTT6.1–9.2 µMExhibited potent cytotoxicity against cancer cells with low toxicity on normal human hepatocytes.[7][8]
Compound 3a (4-methyl-substituted) HEPG-2 (Liver Carcinoma)MTT8.51 µMShowed strong cytotoxicity.[12]
Compound 3a (4-methyl-substituted) SGC-7901 (Gastric Carcinoma)MTT29.65 µM[12][13]
Compound 3a (4-methyl-substituted) LS174T (Colon Carcinoma)MTTNot specified, but active[12]

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

This protocol is adapted from studies evaluating the cytotoxicity of synthetic khellactone derivatives.[7][8][12][13]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the khellactone derivative in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.

Acute In Vivo Toxicity Study

This is a general protocol for assessing the acute toxicity of a khellactone derivative in a rodent model.

  • Animal Model: Use healthy, young adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) of a single sex to minimize variability.

  • Dose Formulation: Prepare the khellactone derivative in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).

  • Dose Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at a single dose to multiple dose groups (e.g., 50, 100, 200 mg/kg) and a vehicle control group.

  • Observation: Monitor the animals for clinical signs of toxicity, morbidity, and mortality at regular intervals for at least 14 days. Record body weight changes.

  • Necropsy and Histopathology: At the end of the study, perform a gross necropsy on all animals. Collect major organs (liver, kidneys, spleen, etc.) for histopathological examination.

  • Blood Analysis: Collect blood samples for hematology and clinical chemistry analysis to assess organ function.

  • Data Analysis: Determine the LD50 if applicable, and identify any target organs of toxicity.

Visualizations

Signaling Pathway of Coumarin-Induced Hepatotoxicity

Coumarin_Toxicity cluster_Metabolism Metabolic Activation (Liver) cluster_Toxicity Cellular Toxicity Khellactone_Derivative Khellactone Derivative CYP2E1 CYP2E1 Khellactone_Derivative->CYP2E1 Metabolism Reactive_Metabolite Reactive Metabolite (e.g., Epoxide) CYP2E1->Reactive_Metabolite Bioactivation Mitochondrial_Dysfunction Mitochondrial Dysfunction Reactive_Metabolite->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress Reactive_Metabolite->Oxidative_Stress Direct Damage Mitochondrial_Dysfunction->Oxidative_Stress Hepatocellular_Necrosis Hepatocellular Necrosis Mitochondrial_Dysfunction->Hepatocellular_Necrosis ATP Depletion Oxidative_Stress->Hepatocellular_Necrosis

Caption: Metabolic activation and subsequent mitochondrial toxicity pathway for khellactone derivatives.

Experimental Workflow for Toxicity Assessment

Toxicity_Workflow Start Start: Khellactone Derivative In_Vitro In Vitro Cytotoxicity (e.g., MTT Assay) Start->In_Vitro In_Vivo In Vivo Acute Toxicity (Rodent Model) In_Vitro->In_Vivo If promising Decision Assess Therapeutic Index (Efficacy vs. Toxicity) In_Vitro->Decision Metabolism_Study Metabolic Profiling (Liver Microsomes) In_Vivo->Metabolism_Study If toxicity observed In_Vivo->Decision Optimization Structural Modification or Formulation Change Metabolism_Study->Optimization Decision->Optimization Unfavorable Proceed Proceed to Further Development Decision->Proceed Favorable Optimization->Start Re-evaluate

Caption: A typical workflow for assessing and mitigating the toxicity of khellactone derivatives.

References

dealing with matrix effects in LC-MS analysis of trans-khellactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the LC-MS analysis of trans-khellactone (B27147) and related pyranocoumarin (B1669404) compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS analysis of this compound, with a focus on identifying and mitigating matrix effects.

Question: My this compound signal intensity is low and inconsistent when analyzing plasma samples, but the signal is strong and reproducible when injecting a pure standard. What could be the cause?

Answer: This is a classic sign of matrix-induced ion suppression. Components in the biological matrix, such as phospholipids, salts, and proteins, can co-elute with this compound and interfere with its ionization in the mass spectrometer's source, leading to a decreased and variable signal.[1][2][3]

Troubleshooting Steps:

  • Evaluate Sample Preparation: The first and most critical step is to improve the sample cleanup process to remove interfering matrix components.[4]

    • Protein Precipitation (PPT): While fast, PPT is often not sufficient for removing phospholipids, a major cause of ion suppression. If you are using a simple PPT with a solvent like acetonitrile (B52724), consider a more rigorous sample preparation method.

    • Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT. Experiment with different organic solvents to optimize the extraction of this compound while leaving interfering components behind.

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing matrix interferences.[4][5][6] For coumarin-like compounds, reversed-phase (C18) or mixed-mode cation exchange cartridges can be effective.[5] A validated method for this compound in rat plasma successfully utilized online SPE.[7]

  • Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.

    • Gradient Modification: Adjust the gradient profile to increase the resolution between your analyte and any interfering peaks.

    • Column Chemistry: Consider a column with a different selectivity, such as a biphenyl (B1667301) or pentafluorophenyl (PFP) phase, which can provide alternative retention mechanisms for separating aromatic compounds like this compound from matrix components.[8][9]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects.[10][11][12][13] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS peak area ratio.

  • Dilution: If the signal is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of this compound.

Question: I am observing peak splitting or tailing for my this compound peak in processed biological samples, but not in my standards prepared in solvent. What is happening?

Answer: This issue can be caused by several factors related to the sample matrix and the analytical conditions.

Troubleshooting Steps:

  • Injection Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion.[14] Ensure your final sample extract is reconstituted in a solvent that is as weak as, or weaker than, the starting mobile phase conditions.

  • Column Overloading: High concentrations of matrix components can overload the analytical column, leading to poor peak shape for the analyte. Improve your sample cleanup to reduce the amount of matrix being injected.

  • Column Contamination: Buildup of matrix components on the column can lead to peak shape issues over time. Implement a column washing step after each run or batch to clean the column. If the problem persists, it may be necessary to replace the column.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting components in the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy and precision of quantification.[3] The matrix refers to all components in the sample other than the analyte of interest.[2]

Q2: How can I quantitatively assess matrix effects for my this compound assay?

A2: The most common method is the post-extraction spike analysis.[1][2] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix sample to the peak area of the same analyte concentration in a neat (pure) solvent. The matrix factor (MF) is calculated as follows:

  • MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF between 0.8 and 1.2 is often considered acceptable, but this can vary depending on the specific requirements of the assay.

Q3: What are the best sample preparation techniques to minimize matrix effects for this compound?

A3: For coumarin (B35378) compounds like this compound in biological matrices such as plasma, Solid-Phase Extraction (SPE) is generally considered the most effective technique for removing interfering components.[5][6] A validated method for the enantiospecific determination of this compound in rat plasma utilized an online SPE-chiral LC-MS/MS system.[7] Liquid-Liquid Extraction (LLE) can also be effective and is an improvement over simple protein precipitation.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) for this compound necessary?

A4: While not strictly necessary if matrix effects can be eliminated through sample preparation and chromatography, using a SIL-IS is highly recommended and is the gold standard for compensating for matrix effects in quantitative bioanalysis.[10][11][12][13] It can significantly improve the accuracy, precision, and robustness of the method, especially when dealing with complex matrices.

Q5: Can I use a different ionization technique to reduce matrix effects?

A5: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[2][3] If your analyte is amenable to APCI, switching ionization sources can sometimes mitigate ion suppression issues.

Data Presentation

The following table summarizes typical validation parameters for an LC-MS/MS method for a small molecule like this compound in a biological matrix, highlighting the expected performance when matrix effects are effectively managed.

ParameterTypical Acceptance CriteriaExample Data for a Validated Method
Linearity (r²) ≥ 0.990.9991
Lower Limit of Quantification (LLOQ) S/N ≥ 102.57 ng/mL[7]
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)3.4 - 7.9%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)2.8 - 11.4%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2 to 3.8%
Recovery (%) Consistent and reproducible85 - 105%
Matrix Factor (MF) 0.8 - 1.20.95 - 1.08

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma (General Protocol)

This protocol is a general guideline for reversed-phase SPE, which is suitable for extracting coumarin-like compounds from plasma.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add an internal standard (ideally a SIL-IS for this compound).

    • Add 500 µL of 4% phosphoric acid to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727).

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • Load the pre-treated supernatant onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of acetonitrile into a clean collection tube.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_cause Root Cause cluster_solutions Troubleshooting Solutions Problem Inconsistent/Low Signal in Biological Matrix Check Signal OK in Neat Standard? Problem->Check Compare Cause Matrix Effect (Ion Suppression) Check->Cause Yes SamplePrep Improve Sample Prep (SPE, LLE) Cause->SamplePrep Chroma Optimize Chromatography Cause->Chroma IS Use SIL-Internal Standard Cause->IS Dilution Dilute Sample Extract Cause->Dilution Result Robust & Accurate Quantification SamplePrep->Result Chroma->Result IS->Result Dilution->Result

Caption: Troubleshooting workflow for matrix effects.

SPE_Protocol cluster_spe Solid-Phase Extraction (C18) start Plasma Sample + IS pretreat Protein Precipitation (e.g., 4% Phosphoric Acid) start->pretreat centrifuge Centrifuge pretreat->centrifuge supernatant Collect Supernatant centrifuge->supernatant load 3. Load Sample supernatant->load condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Water) condition->equilibrate equilibrate->load wash 4. Wash (e.g., 5% MeOH) load->wash elute 5. Elute (Acetonitrile) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Solid-Phase Extraction (SPE) workflow.

References

Technical Support Center: Scale-up Synthesis of trans-Khellactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of (+)-(3'S,4'R)-trans-khellactone.

Frequently Asked Questions (FAQs)

Q1: What are the most critical challenges when scaling up the synthesis of trans-khellactone (B27147)?

A1: The most critical challenges typically encountered during the scale-up synthesis of this compound revolve around maintaining stereoselectivity, ensuring consistent reaction kinetics and heat management, managing purification and isolation of the final product, and preventing the formation of by-products. Each of these factors can significantly impact the yield, purity, and economic viability of the large-scale process.

Q2: How does the scale-up affect the stereoselectivity of the epoxidation step?

A2: Maintaining high enantioselectivity during the key epoxidation step is a primary concern. On a larger scale, issues such as localized temperature fluctuations and inefficient mixing can alter the catalytic cycle of the iminium salt catalyst, potentially leading to a decrease in the enantiomeric excess (ee). It is crucial to ensure homogenous reaction conditions to preserve the high stereoselectivity observed at the lab scale.[1]

Q3: What are the common by-products observed during the synthesis of this compound?

A3: Common by-products can arise from several sources. In the initial Pechmann condensation to form the 7-hydroxycoumarin precursor, incomplete reaction or side reactions can lead to impurities.[2] During the epoxidation and subsequent cyclization, potential by-products include the cis-diastereomer of khellactone (B107364) and products from undesired side reactions of the epoxide intermediate. The presence of residual starting materials or reagents can also contribute to the impurity profile.

Q4: Are there any known issues with the thermal stability of this compound during synthesis and work-up?

Troubleshooting Guide

Issue 1: Decreased Enantiomeric Excess (ee) in the Epoxidation Step at Larger Scale
Symptom Potential Cause Suggested Solution
Lower than expected ee% of the epoxide intermediate or final this compound.Inadequate Mixing: Inefficient stirring in a larger reactor can lead to non-homogenous distribution of the catalyst and reagents.- Implement more efficient stirring mechanisms, such as baffled reactors with pitched-blade impellers.[1]- Gradually add reagents to maintain a consistent concentration throughout the reaction mixture.
Poor Temperature Control: Localized hot spots can negatively impact the catalyst's stereodifferentiating ability.- Improve heat transfer by using a reactor with a larger surface area-to-volume ratio or a jacketed reactor with a reliable temperature control unit.- Consider a slower addition of exothermic reagents.
Catalyst Deactivation: The iminium salt catalyst may be sensitive to impurities or prolonged reaction times at scale.- Ensure all reagents and solvents are of high purity.- Optimize catalyst loading for the larger scale; sometimes a slight increase is necessary.
Issue 2: Low Yield of this compound
Symptom Potential Cause Suggested Solution
Overall yield is significantly lower than in lab-scale experiments.Inefficient Epoxidation: The reaction may not be going to completion due to mass transfer limitations.- Increase reaction time and monitor progress by taking regular samples for analysis (e.g., HPLC).- Re-evaluate the stoichiometry of the oxidant and other reagents for the scaled-up batch.
Side Reactions: Formation of by-products, such as the cis-isomer or hydrolysis of the epoxide.- Strictly control the pH and temperature of the reaction to minimize side reactions.- Ensure a timely work-up to isolate the desired epoxide before it can degrade or rearrange.
Product Loss During Work-up and Isolation: Difficulty in extracting and purifying the product from a larger volume.- Optimize the extraction procedure, including the choice of solvent and the number of extractions.- Develop a robust crystallization or chromatographic purification method that is scalable.
Issue 3: Difficulty in Purification and Isolation
Symptom Potential Cause Suggested Solution
The final product is contaminated with starting materials or by-products.Co-crystallization or Similar Solubility Profiles: Impurities may have similar physical properties to this compound, making separation difficult.- Employ multi-step purification techniques, such as a combination of crystallization and column chromatography.[5]- For challenging separations, consider preparative HPLC.
Formation of an Inseparable Mixture of Diastereomers: The presence of the cis-khellactone isomer.- Re-optimize the stereoselective epoxidation step to further favor the trans-product.- Explore selective crystallization conditions that favor the precipitation of the desired trans-isomer.

Experimental Protocols

Key Experiment: Enantioselective Epoxidation of a Coumarin Precursor

This protocol is based on the principles of the highly enantioselective synthesis of (+)-(3'S,4'R)-trans-khellactone.[6]

  • Preparation: In a clean, dry, and inerted reactor, dissolve the 7-hydroxy-3-prenylcoumarin (B562145) starting material in a suitable anhydrous solvent (e.g., acetonitrile).

  • Catalyst Addition: Add the iminium salt organocatalyst to the solution.

  • Cooling: Cool the reaction mixture to the optimized temperature (e.g., 0 °C or lower) to enhance stereoselectivity.

  • Oxidant Addition: Slowly add the oxidant (e.g., hydrogen peroxide solution, often in combination with a base) to the reaction mixture while maintaining a constant temperature.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench any remaining oxidant.

  • Work-up: Proceed with the aqueous work-up to remove water-soluble components, followed by extraction of the epoxide product into an organic solvent.

  • Purification: Purify the crude epoxide by flash chromatography or crystallization before proceeding to the next step (cyclization to form this compound).

Visualizations

Scale_Up_Challenges cluster_synthesis Synthesis & Reaction cluster_challenges Potential Challenges cluster_outcomes Negative Outcomes Lab_Scale Lab Scale Synthesis (High ee, Good Yield) Scale_Up Scale-Up Process Lab_Scale->Scale_Up Transition Mixing Inefficient Mixing Scale_Up->Mixing Temp Poor Temperature Control Scale_Up->Temp Purification Difficult Purification Scale_Up->Purification Byproducts By-product Formation Scale_Up->Byproducts Low_ee Decreased Enantioselectivity Mixing->Low_ee Low_Yield Reduced Yield Mixing->Low_Yield Temp->Low_ee Impure Impure Product Purification->Impure Byproducts->Low_Yield Byproducts->Impure

Caption: Logical workflow of challenges in scaling up this compound synthesis.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low ee%) Check_Mixing Evaluate Mixing Efficiency Start->Check_Mixing Improve_Mixing Improve Stirring/ Baffling Check_Mixing->Improve_Mixing No Check_Temp Analyze Temperature Control Check_Mixing->Check_Temp Yes Improve_Mixing->Check_Temp Improve_Temp Enhance Heat Transfer Check_Temp->Improve_Temp No Check_Purity Assess Reagent Purity Check_Temp->Check_Purity Yes Improve_Temp->Check_Purity Use_High_Purity Use High Purity Reagents Check_Purity->Use_High_Purity No End Problem Resolved Check_Purity->End Yes Use_High_Purity->End

Caption: Troubleshooting workflow for decreased enantioselectivity.

References

Validation & Comparative

analytical method validation for trans-khellactone HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the analytical method validation for trans-khellactone (B27147) analysis using High-Performance Liquid Chromatography (HPLC) is essential for researchers, scientists, and drug development professionals. This guide provides a comparative overview of a validated HPLC method for this compound and contrasts it with other validated HPLC methodologies for the analysis of different lactone compounds, offering valuable insights into method development and validation in this chemical class.

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The general workflow involves several key stages, from initial method development to routine application, ensuring the reliability and accuracy of the results.

G cluster_0 Validation Parameters A Method Development B Method Optimization A->B Initial Parameters C Establish Validation Protocol & Acceptance Criteria B->C Optimized Method D Perform Validation Experiments C->D Defined Protocol E Data Analysis & Comparison with Acceptance Criteria D->E Experimental Data Specificity Specificity D->Specificity Accuracy Accuracy D->Accuracy Precision Precision D->Precision Linearity Linearity D->Linearity Range Range D->Range LOD LOD D->LOD LOQ LOQ D->LOQ Robustness Robustness D->Robustness F Method Documentation & Standard Operating Procedure (SOP) E->F Validated Data G Routine Method Application F->G SOP H Method Re-validation (if changes occur) G->H e.g., new instrument, new formulation H->D Re-validation required

Comparative Bioactivity of trans-khellactone and cis-khellactone: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Khellactones

Khellactones are furanocoumarin derivatives that form the core structure of several biologically active compounds. The orientation of the substituents on the lactone ring gives rise to cis and trans stereoisomers. This stereochemistry can significantly influence the pharmacological properties of molecules, including their binding affinity to biological targets, metabolic stability, and overall efficacy. However, the specific influence of the cis/trans isomerism on the bioactivity of khellactone (B107364) itself remains an understudied area.

Challenges in Sourcing Comparative Data

An extensive search of prominent scientific databases, including PubMed, Scopus, and Google Scholar, did not yield any studies that directly compare the biological activities of purified trans-khellactone (B27147) and cis-khellactone. The existing literature primarily focuses on the synthesis of these compounds or the biological activities of more complex derivatives. This lack of direct comparative data prevents a quantitative analysis and the creation of detailed experimental workflows as requested.

Inferred Bioactivities and the Need for Direct Comparison

While direct comparisons are absent, the broader class of khellactone-related compounds has been investigated for various potential therapeutic applications. These include, but are not limited to, anti-inflammatory, anti-cancer, and cardiovascular effects. It is plausible that this compound and cis-khellactone contribute differently to these activities. For instance, the spatial arrangement of functional groups in the two isomers could lead to differential interactions with enzyme active sites or cellular receptors.

To elucidate these potential differences, direct comparative studies are essential. A hypothetical experimental workflow for such a comparison is outlined below.

Hypothetical Experimental Workflow for Comparative Bioactivity Screening

The following diagram illustrates a logical workflow that could be employed to directly compare the bioactivity of this compound and cis-khellactone.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation A Compound Acquisition (this compound & cis-khellactone) B In Vitro Cytotoxicity Assay (e.g., MTT on various cell lines) A->B C Anti-inflammatory Assay (e.g., COX-2 inhibition) A->C D Antimicrobial Assay (e.g., MIC determination) A->D E Identification of Most Active Isomer B->E C->E D->E F Target Identification (e.g., Affinity chromatography, proteomics) E->F G Signaling Pathway Analysis (e.g., Western blot, qPCR) F->G H Animal Model of Disease (e.g., Murine model of inflammation) G->H I Efficacy and Toxicity Studies H->I J Pharmacokinetic Analysis H->J

Caption: Hypothetical workflow for comparing the bioactivity of khellactone isomers.

Proposed Signaling Pathway Investigation

Should one of the isomers show significant activity, for instance, in an anti-inflammatory context, a subsequent investigation into its effect on relevant signaling pathways would be warranted. The diagram below illustrates a common inflammatory signaling pathway that could be investigated.

G Pro-inflammatory Stimulus Pro-inflammatory Stimulus Cell Membrane Receptor Cell Membrane Receptor Pro-inflammatory Stimulus->Cell Membrane Receptor NF-κB Signaling Cascade NF-κB Signaling Cascade Cell Membrane Receptor->NF-κB Signaling Cascade IκBα Degradation IκBα Degradation NF-κB Signaling Cascade->IκBα Degradation NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus IκBα Degradation->NF-κB Translocation to Nucleus Gene Transcription Gene Transcription NF-κB Translocation to Nucleus->Gene Transcription Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Gene Transcription->Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Khellactone Isomer Khellactone Isomer Khellactone Isomer->NF-κB Signaling Cascade Potential Inhibition

Caption: Potential mechanism of action via inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

The comparative bioactivity of this compound and cis-khellactone represents a significant gap in the current scientific literature. While the synthesis of these isomers is documented, their differential biological effects have not been systematically evaluated. Future research should prioritize a head-to-head comparison of these isomers to determine if stereochemistry plays a critical role in their pharmacological profiles. Such studies would be invaluable for guiding the development of new therapeutic agents based on the khellactone scaffold. Researchers in the field are encouraged to pursue these comparative investigations to unlock the full therapeutic potential of these compounds.

A Comparative Guide to Trans-khellactone and Classical Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the comparative pharmacology of novel compounds against established drugs is critical. This guide provides a detailed comparison of the putative calcium channel blocking activity of trans-khellactone (B27147) and its derivatives with the well-characterized calcium channel blockers (CCBs): verapamil (B1683045), nifedipine, and diltiazem (B1670644). This comparison is based on available experimental data and focuses on their mechanisms of action and inhibitory potencies.

Overview of Calcium Channel Blockade

Voltage-gated calcium channels are crucial for regulating calcium influx into cells, which in turn triggers a variety of physiological processes, including muscle contraction and neurotransmitter release.[1] Calcium channel blockers are a diverse group of drugs that inhibit this influx and are widely used in the management of cardiovascular diseases.[2] They can be broadly classified into different chemical groups, each with distinct binding sites and effects on the calcium channel.[3]

While direct quantitative data on the calcium channel blocking activity of this compound is limited in the available literature, its derivatives, notably praeruptorin A, have been identified as acting as Ca2+-influx blockers.[4][5] For the purpose of this comparison, praeruptorin A will be considered as a representative of khellactone (B107364) derivatives.

Comparative Analysis of Inhibitory Activity

The following table summarizes the key characteristics and reported inhibitory concentrations (IC50) of praeruptorin A and the three classical calcium channel blockers. It is important to note that IC50 values can vary significantly based on the experimental conditions, such as the specific calcium channel subtype, cell type, and electrophysiological protocol used.

Compound Class Mechanism of Action Reported IC50 Range for L-type Ca2+ Channels Primary Clinical Use
Praeruptorin A PyranocoumarinActs as a Ca2+-influx blocker.[4]Not explicitly defined in reviewed literature.Investigational (traditionally used for hypertension).[4]
Verapamil PhenylalkylamineIntracellular pore blocker; high affinity for open and inactivated channels, showing use-dependence.[3][6]~143 nM - 10 µM[7]Arrhythmias, angina, hypertension.[6]
Nifedipine DihydropyridineAllosteric modulator with high affinity for the inactivated state; primarily affects vascular smooth muscle.[3][8]~1.85 nM - 0.2 µM[5]Hypertension, angina.[8]
Diltiazem BenzothiazepineBinds to the channel pore, with properties intermediate between verapamil and nifedipine.[3][6]~4.5 µM - 51 µM[8][9]Angina, hypertension, arrhythmias.[6]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the general signaling pathway of L-type calcium channels and the distinct mechanisms of action of the compared blockers.

cluster_membrane Cell Membrane Ca_channel L-type Ca2+ Channel (Voltage-Gated) Ca_influx Ca2+ Influx Ca_channel->Ca_influx Allows Depolarization Depolarization Depolarization->Ca_channel Opens Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_influx->Cellular_Response Triggers Verapamil Verapamil (Phenylalkylamine) Verapamil->Ca_channel Blocks (Pore) Nifedipine Nifedipine (Dihydropyridine) Nifedipine->Ca_channel Blocks (Allosteric) Khellactone_Derivative Khellactone Derivative (e.g., Praeruptorin A) Khellactone_Derivative->Ca_influx Inhibits

Caption: Mechanism of L-type calcium channel activation and inhibition.

A Calcium Channel Blockers B Dihydropyridines A->B C Non-dihydropyridines A->C I Pyranocoumarins (Khellactone Derivatives) A->I D Nifedipine B->D E Phenylalkylamines C->E F Benzothiazepines C->F G Verapamil E->G H Diltiazem F->H J Praeruptorin A I->J

Caption: Classification of the compared calcium channel blockers.

Experimental Protocols

The gold-standard method for characterizing the pharmacological modulation of ion channels is the whole-cell patch-clamp technique .[10] This electrophysiological method allows for the direct measurement of ionic currents through calcium channels.

Protocol: Whole-Cell Patch-Clamp for L-type Ca2+ Current Inhibition

1. Cell Preparation:

  • Use a cell line stably expressing the desired L-type calcium channel subtype (e.g., Cav1.2) or acutely dissociated primary cells (e.g., vascular smooth muscle cells or cardiomyocytes).

  • Plate cells on glass coverslips suitable for microscopy and patch-clamp recording.

2. Solutions:

  • External (Bath) Solution (in mM): 135 TEA-Cl, 10 BaCl₂ (or CaCl₂), 10 HEPES. Adjust pH to 7.4 with TEA-OH. (Note: Ba²+ is often used as the charge carrier to increase current amplitude and reduce Ca²+-dependent inactivation).

  • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with CsOH.

  • Test Compound Solutions: Prepare stock solutions of the test compound (e.g., this compound, verapamil) in a suitable solvent (e.g., DMSO). Dilute to final concentrations in the external solution immediately before use.

3. Electrophysiological Recording:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV to ensure channels are in a resting state.

  • Apply a series of depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type calcium currents.

  • Record baseline currents until a stable response is achieved.

  • Perfuse the cell with the external solution containing the test compound at various concentrations.

  • Record the currents in the presence of the compound at each concentration until a steady-state block is achieved.

  • Perform a washout with the control external solution to assess the reversibility of the block.

4. Data Analysis:

  • Measure the peak current amplitude at each test potential before and after drug application.

  • Calculate the percentage of current inhibition for each concentration of the test compound.

  • Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.

A Cell Preparation (e.g., HEK293 cells expressing Cav1.2) C Pull & Fill Patch Pipette (3-5 MΩ resistance) A->C B Prepare Recording Solutions (Internal & External) B->C D Establish Giga-ohm Seal (>1 GΩ) C->D E Rupture Membrane (Whole-Cell Configuration) D->E F Record Baseline ICa (Voltage-clamp at -80mV, step to 0mV) E->F G Perfuse with Test Compound (e.g., this compound) F->G H Record ICa at Steady-State Block G->H I Washout with Control Solution H->I J Data Analysis (Calculate % inhibition, determine IC50) I->J

Caption: Workflow for a whole-cell patch-clamp experiment.

Conclusion

While verapamil, nifedipine, and diltiazem are well-documented calcium channel blockers with extensive quantitative data on their inhibitory effects, the characterization of this compound and its derivatives is still emerging. Preliminary evidence suggests that khellactone derivatives, such as praeruptorin A, exert their therapeutic effects, at least in part, by blocking Ca2+ influx.[4] However, further detailed electrophysiological studies, following protocols similar to the one outlined above, are necessary to quantify the potency (i.e., determine the IC50) of this compound and to elucidate its precise mechanism of interaction with voltage-gated calcium channels. Such studies will be crucial in determining its potential as a novel therapeutic agent and for a more direct comparison with established calcium channel blockers.

References

Evaluating the Therapeutic Efficacy of Trans-Khellactone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic efficacy of trans-khellactone (B27147) derivatives across several key areas of investigation, including anti-HIV, anti-cancer, and multidrug resistance reversal activities. The information is compiled from various studies to offer a comprehensive overview of their performance against alternative compounds, supported by experimental data and detailed methodologies.

Anti-HIV Activity

This compound derivatives have emerged as a promising class of anti-HIV agents. Notably, (3'R,4'R)-(+)-cis-khellactone derivatives have demonstrated potent inhibitory activity against HIV-1 replication. A key derivative, 3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK), and its analogues have been extensively studied.

The anti-HIV mechanism of action for some of these derivatives involves the inhibition of HIV-1 reverse transcriptase (RT). They appear to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with a unique mechanism of suppressing the production of double-stranded viral DNA from a single-stranded DNA intermediate. This is in contrast to many current RT inhibitors that block the generation of single-stranded DNA from an RNA template. Computational studies suggest that DCK analogues bind to a hydrophobic pocket near the RT active site, involving interactions with residues like Lys101.

Comparative Efficacy of Anti-HIV this compound Derivatives

The following table summarizes the in vitro anti-HIV-1 activity of various khellactone (B107364) derivatives compared to the established antiretroviral drug, Azidothymidine (AZT).

CompoundCell LineEC50 (µM)Therapeutic Index (TI)
Khellactone Derivatives
3-Methyl-DCKH9 lymphocytes<0.0000525>2,150,000
4-Methyl-DCKH9 lymphocytes<0.0000525>2,150,000
5-Methyl-DCKH9 lymphocytes<0.0000525>2,150,000
3-Hydroxymethyl-4-methyl-DCKH9 lymphocytes0.004-
3-Hydroxymethyl-4-methyl-DCKPBMCs0.024-
3-Bromomethyl-4-methyl-DCKH9 lymphocytes0.00011189,600
5-Methoxy-4-methyl DCKH9 lymphocytes0.00000721>20,800,000
1-thia-DCK analogue (9a)H9 lymphocytes0.000121,408,000
4-Methyl-DCK-thiolactoneH9 lymphocytes0.00718>21,300
7-thia-DCK analogue (3a)H9 lymphocytes0.141110
Alternative (NNRTI)
Azidothymidine (AZT)H9 lymphocytes--

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. A lower EC50 indicates a more potent compound. The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug. A higher TI is preferable.

Anti-Cancer Activity

Certain this compound derivatives have also been evaluated for their cytotoxic activity against various human cancer cell lines. The mechanism of action in this context is still under investigation but is believed to involve the induction of apoptosis.

Comparative Efficacy of Anti-Cancer this compound Derivatives

The table below presents the in vitro cytotoxic activity (IC50 values) of selected 4-methyl-(3'S,4'S)-cis-khellactone derivatives against three human cancer cell lines.

CompoundHEPG-2 (Liver Carcinoma) IC50 (µM)SGC-7901 (Gastric Carcinoma) IC50 (µM)LS174T (Colon Carcinoma) IC50 (µM)
3a (3',4'-di-O-tigloyl)8.51-29.65
3c (3',4'-di-O-benzoyl)---

IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 indicates greater cytotoxic potency.

Multidrug Resistance (MDR) Reversal

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of P-glycoprotein (P-gp). Some khellactone derivatives have been shown to reverse P-gp-mediated MDR. For instance, (+/-)-3'-O, 4'-O-dicynnamoyl-cis-khellactone (a DCK analogue) has demonstrated potency in re-sensitizing P-gp-overexpressing cancer cells to chemotherapeutic drugs.

The proposed mechanism involves the inhibition of the P-gp ATPase activity. While this DCK analogue can moderately stimulate basal P-gp ATPase activity, it acts as a non-competitive inhibitor of substrate-stimulated ATPase activity. This suggests that the derivative may bind to an allosteric site on P-gp, thereby affecting its substrate transport function.

Comparative Efficacy of MDR Reversing Agents
CompoundFold Reversal of Doxorubicin (B1662922) Resistance
Khellactone Derivative
(+/-)-3'-O, 4'-O-dicynnamoyl-cis-khellactoneMore potent than Verapamil (B1683045)
Alternative
VerapamilPotentiation of doxorubicin cytotoxicity by 41.3-fold[1]

Experimental Protocols

Anti-HIV Activity Assay (HIV-1 Reverse Transcriptase Inhibition)

This protocol is a generalized representation for determining the inhibition of HIV-1 reverse transcriptase activity.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Poly(rA)-oligo(dT) template-primer

  • Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a non-radioactive labeled nucleotide)

  • Test compounds (this compound derivatives and controls)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

  • Trichloroacetic acid (TCA) for precipitation (if using radioactivity)

  • Glass fiber filters

  • Scintillation fluid and counter, or a suitable detection system for non-radioactive labels.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, combine the assay buffer, poly(rA)-oligo(dT) template-primer, and the test compound at various concentrations.

  • Initiate the reaction by adding the HIV-1 RT enzyme.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding EDTA or placing on ice).

  • For radioactive assays, spot the reaction mixture onto glass fiber filters and precipitate the newly synthesized DNA with cold TCA.

  • Wash the filters to remove unincorporated labeled dNTPs.

  • Measure the radioactivity of the filters using a scintillation counter.

  • For non-radioactive assays, follow the specific detection protocol for the label used (e.g., colorimetric or fluorescent readout).

  • Calculate the percentage of RT inhibition for each compound concentration and determine the EC50 value.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing cell viability and the cytotoxic effects of compounds on cancer cell lines.[2][3]

Materials:

  • Human cancer cell lines (e.g., HEPG-2, SGC-7901, LS174T)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to untreated control cells and determine the IC50 value.

P-glycoprotein (P-gp) ATPase Activity Assay

This protocol provides a general method for measuring the effect of compounds on the ATPase activity of P-gp.

Materials:

  • P-gp-enriched cell membranes

  • Test compounds (this compound derivatives)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, EGTA, NaN₃)

  • Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)

  • 96-well microplates

  • Microplate reader.

Procedure:

  • Pre-incubate the P-gp-enriched membranes with the test compounds at various concentrations in the assay buffer.

  • Initiate the ATPase reaction by adding ATP.

  • Incubate the mixture at 37°C for a defined period, allowing for ATP hydrolysis.

  • Stop the reaction (e.g., by adding SDS).

  • Add the phosphate detection reagent to each well. This reagent will react with the inorganic phosphate released from ATP hydrolysis to produce a colored product.

  • Measure the absorbance of the solution at the appropriate wavelength (e.g., around 620-650 nm).

  • A standard curve using known concentrations of phosphate should be prepared to quantify the amount of phosphate released.

  • Determine the effect of the test compounds on the basal and substrate-stimulated P-gp ATPase activity.

Signaling Pathways and Experimental Workflows

HIV-1 Reverse Transcriptase Inhibition Workflow

HIV_RT_Inhibition_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Prep_Compounds Prepare Serial Dilutions of Test Compounds Mix_Components Combine Assay Mix and Test Compounds Prep_Compounds->Mix_Components Prep_Reagents Prepare Assay Mix (Buffer, Template-Primer) Prep_Reagents->Mix_Components Add_Enzyme Initiate with HIV-1 RT Enzyme Mix_Components->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (e.g., with EDTA) Incubate->Stop_Reaction Measure_Activity Measure DNA Synthesis (Radioactivity/Fluorescence) Stop_Reaction->Measure_Activity Calculate_Inhibition Calculate % Inhibition Measure_Activity->Calculate_Inhibition Determine_EC50 Determine EC50 Calculate_Inhibition->Determine_EC50

Caption: Workflow for HIV-1 Reverse Transcriptase Inhibition Assay.

P-glycoprotein Mediated Drug Efflux and its Inhibition

Pgp_MDR_Mechanism cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug_Out Chemotherapeutic Drug Pgp->Drug_Out Efflux ADP ADP + Pi Pgp->ADP Inside_Cell Intracellular Space Drug_In Chemotherapeutic Drug Drug_In->Pgp Enters Cell Outside_Cell_Out Extracellular Space ATP ATP ATP->Pgp Hydrolysis Khellactone Khellactone Derivative Khellactone->Pgp Inhibition Outside_Cell_In Extracellular Space

Caption: Inhibition of P-glycoprotein by Khellactone Derivatives.

Vasorelaxant Activity Signaling Pathway

Vasorelaxation_Pathway cluster_endothelium Endothelial Cell cluster_smc Smooth Muscle Cell eNOS_inactive eNOS eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Catalyzes L_Arginine L-Arginine L_Arginine->NO sGC_active sGC (active) NO->sGC_active Diffusion & Activation Khellactone Khellactone Derivative Khellactone->eNOS_active Activation sGC_inactive sGC sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->cGMP PKG PKG cGMP->PKG Activates Ca_channels Ca²⁺ Channels PKG->Ca_channels Inhibits Ca_influx ↓ Ca²⁺ Influx Ca_channels->Ca_influx Relaxation Vasorelaxation Ca_influx->Relaxation

Caption: Proposed Vasorelaxant Signaling Pathway of Khellactone Derivatives.

References

A Comparative Guide to the Anti-Inflammatory Effects of Khellactones and Standard NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on trans-khellactone: Extensive literature searches did not yield in vivo validation studies specifically for this compound's anti-inflammatory effects. The available research predominantly focuses on the anti-inflammatory properties of its isomers, specifically disenecionyl cis-khellactone and cis-khellactone, in in vitro settings. This guide, therefore, presents a detailed analysis of the in vitro anti-inflammatory activity of these cis-khellactone derivatives and compares them with the well-documented in vivo effects of diclofenac (B195802), a widely used non-steroidal anti-inflammatory drug (NSAID). This comparative approach aims to provide a valuable reference for researchers in the field of inflammation and drug discovery.

Performance Comparison: Khellactones vs. Diclofenac

The following tables summarize the anti-inflammatory efficacy of disenecionyl cis-khellactone (in vitro) and diclofenac (in vivo). It is crucial to note that a direct comparison of potency is challenging due to the different experimental systems (cell culture vs. whole animal).

Table 1: Comparative Anti-Inflammatory Activity

CompoundModelKey Efficacy MarkersResults
Disenecionyl cis-khellactone (DK) In vitro (LPS-stimulated RAW264.7 macrophages)Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and mediators (iNOS, COX-2).Significantly reduced the production of TNF-α, IL-1β, and IL-6.[1][2] Also, effectively downregulated the expression of iNOS and COX-2.[1][2]
Diclofenac In vivo (Carrageenan-induced rat paw edema)Reduction in paw edema.Dose-dependent reduction in paw swelling. A dose of 20 mg/kg can produce up to 71.82 ± 6.53% inhibition of edema.[3]
Diclofenac In vivo (Patients with inflammatory arthritis)Reduction in pro-inflammatory cytokines in serum and synovial fluid.Treatment can lead to a significant decrease in IL-6 levels in both serum and synovial fluid.[4]

Table 2: In Vitro Inhibitory Effects of Khellactone Derivatives

CompoundTargetMetricValue
Disenecionyl cis-khellactone (DK) TNF-α, IL-1β, IL-6 ProductionQualitativeSignificant inhibition at concentrations of 12.5-100 μM in LPS-stimulated RAW264.7 cells.[1]
(-)cis-khellactone Soluble Epoxide Hydrolase (sEH)IC₅₀3.1 ± 2.5 µM[5]
(-)cis-khellactone Soluble Epoxide Hydrolase (sEH)kᵢ (inhibition constant)3.5 µM[5]
(-)cis-khellactone Nitric Oxide (NO) ProductionQualitativeDownregulated at 50 and 100 µM in LPS-stimulated RAW264.7 cells.[5]
(-)cis-khellactone iNOS mRNA levelsQualitativeDownregulated at 50 and 100 µM in LPS-stimulated RAW264.7 cells.[5]
(-)cis-khellactone IL-1β and IL-4 expressionQualitativeDownregulated at 50 and 100 µM in LPS-stimulated RAW264.7 cells.[5]

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of khellactones and diclofenac are mediated through distinct signaling pathways. The diagrams below, generated using the DOT language, illustrate the known pathway for disenecionyl cis-khellactone and a standard experimental workflow for evaluating anti-inflammatory agents in vivo.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway p38_JNK p38/JNK MAPK_pathway->p38_JNK activates ProInflammatory_Genes Pro-inflammatory Gene (iNOS, COX-2, TNF-α, IL-6) p38_JNK->ProInflammatory_Genes activates IkB IκB NFkB_pathway->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB (active) NFkB->NFkB_n translocates DK Disenecionyl cis-khellactone DK->p38_JNK inhibits phosphorylation DK->NFkB_pathway inhibits phosphorylation NFkB_n->ProInflammatory_Genes activates transcription

Caption: MAPK/NF-κB signaling pathway inhibited by disenecionyl cis-khellactone.

G cluster_setup Experimental Setup cluster_procedure Treatment and Induction cluster_measurement Data Collection animal_acclimatization Animal Acclimatization (e.g., Sprague-Dawley rats) group_allocation Group Allocation (Vehicle, Diclofenac, etc.) animal_acclimatization->group_allocation baseline_measurement Baseline Paw Volume Measurement (Plethysmometer) group_allocation->baseline_measurement drug_administration Drug Administration (e.g., Oral gavage of Diclofenac) baseline_measurement->drug_administration carrageenan_injection Inflammation Induction (Subplantar Carrageenan Injection) drug_administration->carrageenan_injection After 1 hour paw_measurement Paw Volume Measurement (Hourly for several hours) carrageenan_injection->paw_measurement data_analysis Data Analysis (% Inhibition of Edema) paw_measurement->data_analysis

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Khellactone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of khellactone (B107364) isomers is critical for pharmacokinetic studies and quality control. The structural similarity of these isomers presents a significant analytical challenge, necessitating robust and validated separation methods. This guide provides a comparative overview of key analytical techniques for the separation and quantification of khellactone isomers, offering a basis for cross-validation and method selection.

Quantitative Performance Data

The selection of an appropriate analytical method is heavily influenced by its quantitative performance. The following table summarizes key validation parameters for High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Chiral Liquid Chromatography-Tandem Mass Spectrometry (Chiral LC-MS/MS) methods as applied to khellactone isomers and related compounds.

ParameterChiral LC-MS/MS[1]HPLC / UPLC[2]General HPLC/UPLC Performance[3][4][5][6][7][8]
Analyte(s) (+)-trans-khellactone (dTK), (+/-)-cis-khellactone (d/lCK), and other pyranocoumarins in rat plasmaKhellactone coumarin (B35378) isomersVarious small molecules
Linearity (r²) Not explicitly statedNot explicitly statedTypically ≥ 0.99
Limit of Quantitation (LOQ) dTK: 2.57 ng/mL, lCK: 1.28 ng/mL, dCK: 1.28 ng/mLNot explicitly statedMethod dependent, can range from ng/mL to µg/mL
Precision (%RSD) Good precision reportedNot explicitly statedGenerally < 15% (inter-day), < 10% (intra-day)
Accuracy/Recovery (%) Good accuracy reportedNot explicitly statedTypically within 85-115%
Purity Achieved N/A (quantification method)> 98% (determined by UPLC-CAD and PDA)[2]N/A
Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical results. The following are representative experimental protocols for the discussed analytical techniques.

1. Online SPE-Chiral LC-MS/MS for Enantiospecific Quantification

This method was developed for the simultaneous enantiospecific determination of (+)-trans-khellactone, (+/-)-cis-khellactone, and other related compounds in rat plasma[1].

  • Instrumentation : An online solid-phase extraction (SPE) system coupled with a chiral HPLC and a tandem mass spectrometer.

  • Sample Preparation : Direct injection of plasma samples onto the online SPE system for extraction and cleanup.

  • Chiral Separation : Achieved on a chiral stationary phase column. The specific column and mobile phase composition are crucial for enantiomeric resolution and should be optimized for the specific isomers of interest.

  • Detection : Tandem mass spectrometry (MS/MS) operating in a suitable mode (e.g., Multiple Reaction Monitoring) for high selectivity and sensitivity.

  • Key Advantage : This method offers high selectivity and sensitivity for the enantiospecific quantification of khellactone isomers in complex biological matrices like plasma, which is crucial for pharmacokinetic studies[1].

2. Recycling Preparative HPLC for Isomer Isolation

This strategy was employed to improve the separation efficiency of khellactone-type isomers from Peucedanum japonicum[2].

  • Instrumentation : A preparative HPLC system equipped with a recycling valve.

  • Column : A suitable preparative column for the initial separation.

  • Mobile Phase : Optimized for the best possible initial separation of the target isomers.

  • Recycling Strategy : The partially separated isomer peaks are repeatedly passed through the same column to enhance the resolution between them.

  • Purity Assessment : The purity of the isolated isomers was confirmed using Ultra-Performance Liquid Chromatography with a Charged Aerosol Detector (UPLC-CAD) and a Photodiode Array (PDA) detector[2].

  • Key Advantage : Recycling HPLC is a cost-effective method to achieve high-purity reference standards of isomers when baseline separation is challenging in a single pass[2].

3. Ultra-Performance Liquid Chromatography (UPLC) for Isomer Separation

UPLC is a modern liquid chromatography technique that utilizes sub-2 µm particles, offering enhanced speed, resolution, and sensitivity compared to traditional HPLC[3].

  • Instrumentation : A UPLC system capable of operating at high pressures.

  • Column : A column packed with sub-2 µm particles (e.g., C18).

  • Mobile Phase : A suitable mobile phase, often a mixture of an aqueous buffer and an organic solvent, delivered in either an isocratic or gradient mode.

  • Flow Rate : Typically higher than in HPLC, enabled by the high-pressure capabilities of the system.

  • Detection : Can be coupled with various detectors, including PDA, CAD, and mass spectrometers, for comprehensive analysis.

  • Key Advantage : UPLC provides faster analysis times and improved resolution, which is highly beneficial for separating closely related isomers[3].

Visualizing Method Cross-Validation and Comparison

To facilitate a clear understanding of the workflows and logical relationships involved in the cross-validation and comparison of these analytical methods, the following diagrams are provided.

CrossValidationWorkflow start Start: Define Analytical Need (e.g., Quantify Khellactone Isomers) method_dev Develop/Select Potential Methods (e.g., HPLC, UPLC, Chiral LC-MS/MS) start->method_dev validation Individual Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) method_dev->validation cross_val_exp Cross-Validation Experiment (Analyze identical samples with each method) validation->cross_val_exp data_comp Data Comparison & Statistical Analysis (e.g., Bland-Altman plot, regression analysis) cross_val_exp->data_comp method_selection Select Optimal Method(s) (Based on performance and application) data_comp->method_selection end End: Implement Selected Method method_selection->end

A generalized workflow for analytical method cross-validation.

MethodComparison methods Analytical Methods HPLC UPLC Chiral LC-MS/MS params Performance Parameters Linearity Accuracy Precision LOQ/LOD Selectivity/Specificity Purity methods->params are evaluated based on hplc_data HPLC - Good for routine analysis - Lower resolution for complex isomers params:l->hplc_data params:a->hplc_data params:pr->hplc_data params:loq->hplc_data params:s->hplc_data params:pu->hplc_data uplc_data UPLC - Higher resolution & speed - Purity >98% achievable params:l->uplc_data params:a->uplc_data params:pr->uplc_data params:loq->uplc_data params:s->uplc_data params:pu->uplc_data lcms_data Chiral LC-MS/MS - High selectivity for enantiomers - LOQ in low ng/mL range - Ideal for bioanalysis params:l->lcms_data params:a->lcms_data params:pr->lcms_data params:loq->lcms_data params:s->lcms_data params:pu->lcms_data

Logical comparison of analytical methods for khellactone isomers.

References

head-to-head comparison of different trans-khellactone synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of trans-khellactone (B27147), a naturally occurring pyranocoumarin (B1669404) with potential biological activities, has been approached through various chemical strategies. This guide provides a head-to-head comparison of prominent synthetic routes, offering researchers, scientists, and drug development professionals a comprehensive overview of the methodologies, supported by experimental data and detailed protocols.

At a Glance: Comparison of Key Synthesis Routes

Two primary synthetic pathways for this compound have been identified in the literature: an enantioselective synthesis starting from 7-hydroxycoumarin and a racemic synthesis commencing with seselin (B192379). The following table summarizes the key quantitative metrics for each route, allowing for a direct comparison of their efficiency and stereochemical control.

ParameterEnantioselective SynthesisRacemic Synthesis
Starting Material 7-HydroxycoumarinSeselin
Key Reaction Iminium salt-catalyzed enantioselective epoxidationm-CPBA epoxidation followed by saponification
Overall Yield 58%[1][2]Not explicitly reported, but involves two steps
Enantiomeric Excess (ee) 97%[1][2]Racemic mixture (0% ee)[3]
Number of Steps 3[1][2]2[3]
Reagents Chiral iminium salt, Oxone, NaHCO₃, H₂SO₄m-CPBA, NaOH or other base for saponification
Reaction Conditions Nonaqueous enantioselective epoxidation, followed by hydrolytic ring openingEpoxidation followed by saponification

Visualizing the Synthetic Pathways

The logical flow of each synthesis is depicted below, illustrating the transformation from starting material to the final this compound product.

enantioselective_synthesis start 7-Hydroxycoumarin step1 Synthesis of Seselin start->step1 Several steps step2 Enantioselective Epoxidation (Iminium salt catalyst, Oxone) step1->step2 step3 Hydrolytic Ring Opening (Aqueous H₂SO₄) step2->step3 end (+)-(3’S,4’R)-trans-Khellactone step3->end

Caption: Enantioselective synthesis of (+)-trans-khellactone.

racemic_synthesis start Seselin step1 Epoxidation (m-CPBA) start->step1 step2 Saponification step1->step2 end Racemic this compound step2->end

Caption: Racemic synthesis of this compound.

Experimental Protocols

Enantioselective Synthesis of (+)-(3’S,4’R)-trans-Khellactone

This three-step synthesis provides a highly enantioselective route to (+)-trans-khellactone from 7-hydroxycoumarin.[1][2] The overall yield for this process is reported to be 58% with an enantiomeric excess of 97%.[1][2]

Step 1: Synthesis of Seselin from 7-Hydroxycoumarin The synthesis of the intermediate, seselin, from 7-hydroxycoumarin is a known literature procedure.

Step 2: Enantioselective Epoxidation of Seselin

  • Reagents: Seselin, chiral iminium salt catalyst, Oxone, sodium bicarbonate (NaHCO₃).

  • Solvent: Acetonitrile/water.

  • Procedure: To a solution of seselin in the solvent system, the chiral iminium salt catalyst and sodium bicarbonate are added. The mixture is cooled, and a solution of Oxone is added portion-wise. The reaction is monitored by TLC until completion.

Step 3: Hydrolytic Ring Opening of the Epoxide

  • Reagents: The epoxide from the previous step, aqueous sulfuric acid (H₂SO₄).

  • Solvent: Dichloromethane (CH₂Cl₂).

  • Procedure: The crude epoxide is dissolved in dichloromethane, and aqueous sulfuric acid is added. The mixture is stirred, and upon completion, the reaction is neutralized with sodium hydrogen carbonate. The organic phase is separated, dried, and concentrated to yield (+)-(3’S,4’R)-trans-khellactone.

Racemic Synthesis of this compound

This two-step method produces a racemic mixture of this compound from seselin.[3]

Step 1: Epoxidation of Seselin

  • Reagent: meta-Chloroperoxybenzoic acid (m-CPBA).

  • Solvent: A suitable aprotic solvent such as dichloromethane.

  • Procedure: Seselin is dissolved in the solvent, and m-CPBA is added, typically at a reduced temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is worked up to remove the m-chlorobenzoic acid byproduct.

Step 2: Saponification of the Epoxide

  • Reagent: A base, such as sodium hydroxide (B78521) (NaOH).

  • Solvent: A protic solvent like ethanol (B145695) or a mixture of ethanol and water.

  • Procedure: The epoxide is treated with the basic solution. The reaction mixture is typically heated to facilitate the ring-opening and subsequent lactonization. Acidic workup is required to neutralize the excess base and protonate the resulting carboxylate and alkoxide to form the final diol, which exists in equilibrium with the lactone form.

Conclusion

The choice between the enantioselective and racemic synthesis of this compound hinges on the specific requirements of the intended application. For applications where stereochemistry is critical, such as in the development of chiral drugs, the enantioselective route is clearly superior, providing high enantiomeric excess.[1][2] However, this route is longer and involves more complex and expensive reagents. For initial biological screening or applications where a racemic mixture is acceptable, the two-step synthesis from seselin offers a more straightforward and potentially more cost-effective approach.[3] Researchers should carefully consider these trade-offs between stereochemical control, yield, and synthetic complexity when selecting a route for the synthesis of this compound.

References

Structure-Activity Relationship (SAR) of Khellactone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Khellactone (B107364), a naturally occurring pyranocoumarin, has emerged as a promising scaffold in drug discovery, with its derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2][3] Extensive structure-activity relationship (SAR) studies have been conducted to optimize the therapeutic potential of this molecular framework. This guide provides a comparative analysis of khellactone analogs, summarizing their biological activities, outlining key experimental protocols, and visualizing the underlying signaling pathways and SAR workflow.

Comparative Biological Activity of Khellactone Analogs

The biological activity of khellactone analogs is significantly influenced by the nature and position of substituents on the coumarin (B35378) ring and the stereochemistry and modifications at the 3' and 4' positions of the dihydropyran ring. The following tables summarize the in vitro activities of representative khellactone derivatives against various targets.

Table 1: Anticancer Activity of Khellactone Analogs

The cytotoxicity of khellactone derivatives has been evaluated against several human cancer cell lines. The data indicates that modifications at the 4- and 5-positions of the coumarin ring, as well as the nature of the ester groups at the 3' and 4' positions, play a crucial role in their anticancer potency.

CompoundModificationsCancer Cell LineIC50 (µM)Reference
12e 4-methoxy, 3',4'-di-O-(4-methylbenzoyl)HEPG-26.1[4]
SGC-79019.2[4]
LS174T7.5[4]
3a 4-methyl, 3',4'-di-O-tigloylHEPG-28.51[5][6]
SGC-790129.65[5][6]
LS174T15.32[5][6]
(+)-4'-decanoyl-cis-khellactone 4'-decanoyl esterMDA-MB-231<10 µg/ml (growth suppression)[7]
(+)-3'-decanoyl-cis-khellactone 3'-decanoyl esterMDA-MB-231<10 µg/ml (growth suppression)[7]
Table 2: Anti-HIV Activity of Khellactone Analogs

The (3′R,4′R)-(+)-cis-khellactone skeleton has been identified as a critical pharmacophore for anti-HIV activity.[8][9] Substitutions on the coumarin ring and specific ester groups at the 3' and 4' positions dramatically enhance potency.

CompoundModificationsEC50 (µM)Therapeutic Index (TI)Reference
DCK (2) (3'R,4'R)-3',4'-di-O-(S)-camphanoyl2.56 x 10⁻⁴136,719[2]
3-Methyl-DCK (7) 3-methyl, (3'R,4'R)-3',4'-di-O-(S)-camphanoyl<5.25 x 10⁻⁵>2.15 x 10⁶[8][9][10]
4-Methyl-DCK (8) 4-methyl, (3'R,4'R)-3',4'-di-O-(S)-camphanoyl1.83 x 10⁻⁶>6.89 x 10⁷[8][10]
5-Methyl-DCK (9) 5-methyl, (3'R,4'R)-3',4'-di-O-(S)-camphanoyl2.39 x 10⁻⁷>3.97 x 10⁸[8][10]
5-Methoxy-4-methyl DCK (8) 5-methoxy, 4-methyl, (3'R,4'R)-3',4'-di-O-(S)-camphanoyl7.21 x 10⁻⁶>2.08 x 10⁷[11][12]
3-Hydroxymethyl-4-methyl-DCK (4c) 3-hydroxymethyl, 4-methyl, (3'R,4'R)-3',4'-di-O-(S)-camphanoyl0.004-[13]
4-Methyl-DCK-thiolactone (4) 4-methyl, thiolactone, (3'R,4'R)-3',4'-di-O-(S)-camphanoyl0.00718>21,300[14]
Table 3: Anti-inflammatory Activity of Khellactone Analogs

Certain khellactone derivatives have demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators and enzymes.

CompoundBiological Target/AssayIC50 (µM)Reference
(-)-cis-Khellactone Soluble Epoxide Hydrolase (sEH)3.1 ± 2.5[15][16]
Disenecionyl cis-khellactone (DK) Inhibition of NO production in LPS-stimulated RAW264.7 cells-[17][18][19][20]

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][4][21]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of the khellactone analogs and incubate for the desired period (e.g., 24-72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][4]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[4]

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This fluorometric assay is used to screen for inhibitors of soluble epoxide hydrolase.[22][23][24]

Procedure:

  • Enzyme and Inhibitor Incubation: In a 96-well plate, incubate the recombinant sEH enzyme with various concentrations of the khellactone analogs for 5 minutes at 30°C in an appropriate buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.4, containing 0.1 mg/mL BSA).[24]

  • Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic substrate, such as cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate (CMNPC), to a final concentration of 5 µM.[24]

  • Fluorescence Measurement: Monitor the increase in fluorescence (e.g., λex = 330 nm, λem = 465 nm) over time using a fluorescence plate reader.[24]

  • IC50 Determination: Calculate the inhibitor concentration that causes 50% inhibition (IC50) of the enzyme activity.

Signaling Pathways and Workflow

The biological effects of khellactone analogs are mediated through their interaction with specific cellular signaling pathways. Furthermore, the process of optimizing these compounds follows a systematic workflow.

SAR_Workflow cluster_0 Discovery & Design cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Lead Compound\n(Khellactone) Lead Compound (Khellactone) Analog Synthesis Analog Synthesis Lead Compound\n(Khellactone)->Analog Synthesis Chemical Modification In vitro Assays\n(e.g., Cytotoxicity, Enzyme Inhibition) In vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Analog Synthesis->In vitro Assays\n(e.g., Cytotoxicity, Enzyme Inhibition) Data Analysis\n(IC50/EC50 Determination) Data Analysis (IC50/EC50 Determination) In vitro Assays\n(e.g., Cytotoxicity, Enzyme Inhibition)->Data Analysis\n(IC50/EC50 Determination) SAR Establishment SAR Establishment Data Analysis\n(IC50/EC50 Determination)->SAR Establishment Identify Key Moieties Optimized Analog Optimized Analog SAR Establishment->Optimized Analog Iterative Design Preclinical Studies Preclinical Studies Optimized Analog->Preclinical Studies

Caption: General workflow of a structure-activity relationship (SAR) study.

Signaling_Pathways cluster_0 Anti-inflammatory Pathway cluster_1 Anticancer (Intrinsic Apoptosis) Pathway Khellactone_Analogs_AntiInflam Khellactone Analogs sEH sEH Inhibition Khellactone_Analogs_AntiInflam->sEH IKK IKK Khellactone_Analogs_AntiInflam->IKK Inhibition IkappaB IκBα IKK->IkappaB Phosphorylation NFkappaB NF-κB IkappaB->NFkappaB Release Nucleus_AntiInflam Nucleus NFkappaB->Nucleus_AntiInflam Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus_AntiInflam->Inflammatory_Genes Activation Khellactone_Analogs_Anticancer Khellactone Analogs Mitochondria Mitochondria Khellactone_Analogs_Anticancer->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binding Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Key signaling pathways modulated by khellactone analogs.

Conclusion

The structure-activity relationship studies of khellactone analogs have provided valuable insights for the development of potent therapeutic agents. For anticancer activity, substitutions at the 4- and 5-positions of the coumarin ring and esterification at the 3' and 4' positions are critical. In the context of anti-HIV agents, the (3'R,4'R) stereochemistry is paramount, with methyl and methoxy (B1213986) substitutions on the coumarin ring significantly enhancing potency. The anti-inflammatory effects of these compounds are linked to the inhibition of the NF-κB signaling pathway and soluble epoxide hydrolase. Future research will likely focus on further optimization of these analogs to improve their pharmacokinetic profiles and in vivo efficacy, paving the way for their potential clinical application.

References

A Comparative Analysis of Khellactones: Elucidating the In Vitro Activities of a Promising Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of publicly available in vitro data for trans-khellactone (B27147) currently limits a direct comparative analysis of its bioactivities. The existing body of research predominantly focuses on its stereoisomer, cis-khellactone. This guide, therefore, presents a comprehensive overview of the statistically analyzed in vitro data for cis-khellactone as a reference point, highlighting the methodologies and findings that could inform future investigations into this compound.

This compilation is intended for researchers, scientists, and drug development professionals, offering a structured summary of the current knowledge and underscoring the potential for further exploration in this area.

Comparative In Vitro Biological Activities of Cis-Khellactone

The following tables summarize the key in vitro biological activities reported for cis-khellactone, focusing on its cytotoxic, anti-inflammatory, and enzyme-inhibiting properties.

Table 1: Cytotoxic Activity of Cis-Khellactone

Cell LineAssay TypeConcentration/IC50Key Findings
MCF7 (Breast Cancer)MTT Assay<5 µg/ml (growth suppression), >10 µg/ml (decreased viability)Suppressed cell growth and proliferation at lower concentrations and decreased cell viability at higher concentrations in a time- and concentration-dependent manner.[1]
MDA-MB-231 (Breast Cancer)MTT Assay<5 µg/ml (growth suppression), >10 µg/ml (decreased viability)Similar to MCF7, exhibited dose-dependent inhibition of proliferation and viability.[1]
Various Cancer Cell LinesMTT Assay10 or 20 µg/mlShowed significant cytotoxic activity in a majority of the 16 tested cancer cell lines.[1]
MCF10A (Normal Breast)MTT Assay-Normal cells were found to be much less sensitive to cis-khellactone compared to cancer cell lines.[1]
HEPG-2, SGC-7901, LS174TMTT AssayIC50 in the range of 6.1–9.2 µM (for a derivative)A 4-methoxy-substituted derivative of (3′S,4′S)-(−)-cis-khellactone exhibited potent cytotoxicity.[2]

Table 2: Anti-inflammatory Activity of Cis-Khellactone

Cell LineAssay TypeTreatmentKey Findings
RAW264.7 (Macrophage)Griess Reagent, ELISA, Real-time PCRLPS-stimulatedInhibited the production of nitric oxide (NO) and the expression of iNOS.[3]
RAW264.7 (Macrophage)ELISALPS-stimulatedReduced the expression of pro-inflammatory cytokines IL-1β and IL-4.[3]
Psoriatic Skin Model--Downregulated the expression of proinflammatory cytokines such as IL-23, TNF-α, IL-1β, and IL-6.[3][4]

Table 3: Enzyme Inhibitory Activity of Cis-Khellactone

EnzymeAssay TypeIC50/KiInhibition Type
Soluble Epoxide Hydrolase (sEH)Catalytic Conversion AssayIC50: 3.1 ± 2.5 µM, Ki: 3.5 µMCompetitive inhibitor.[3][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of cis-khellactone.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Cell Seeding: Cells (e.g., MCF7, MDA-MB-231, and various cancer and normal cell lines) are seeded in 96-well plates at a density of 2×10^4 cells/ml and incubated for 24 hours.[1]

  • Treatment: Cells are treated with either DMSO alone (as a control) or various concentrations of cis-khellactone (e.g., 1, 2.5, 5, 10, or 20 µg/ml) for specified time periods (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals.

  • Data Acquisition: The formazan crystals are dissolved, and the absorbance is measured using a spectrophotometer to determine cell viability.

2. WST-8 (Water-Soluble Tetrazolium Salt) Assay:

  • Cell Culture: RAW264.7 macrophages are cultured in a CO2 incubator for 24 hours in a 96-well plate at a concentration of 2 × 10^5 cells/mL.[3]

  • Treatment: Cells are treated with different concentrations of cis-khellactone (e.g., 25, 50, and 100 µM) for 24 hours.[3]

  • WST-8 Addition: 10 μL of WST-8 is added to each well, followed by a 4-hour incubation.[3]

  • Measurement: Absorbance is measured at 450 nm with a spectrophotometer.[3]

Anti-inflammatory Assays

1. Nitric Oxide (NO) Production Assay:

  • Cell Culture and Treatment: RAW264.7 cells are pre-treated with cis-khellactone for 1 hour and then stimulated with lipopolysaccharide (LPS) for 24 hours.[3]

  • Supernatant Collection: The cell culture supernatant is collected.

  • Griess Reaction: The amount of NO in the supernatant is determined using the Griess reagent.

2. Cytokine Expression Analysis (ELISA):

  • Cell Culture and Treatment: RAW264.7 macrophages are cultured and pre-treated with cis-khellactone (50 and 100 µM) for 2 hours, followed by stimulation with 1 µg/mL of LPS for 24 hours.[3]

  • Supernatant Collection: Cell culture supernatants are collected after stimulation.[3]

  • ELISA: The levels of cytokines such as IL-1β and IL-4 are measured using an ELISA kit according to the manufacturer's protocol.[3]

Enzyme Inhibition Assay

1. Soluble Epoxide Hydrolase (sEH) Inhibition Assay:

  • Methodology: The inhibitory activity of cis-khellactone on sEH is evaluated by assessing the catalytic conversion of a non-fluorogenic substrate.

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined. Kinetic analyses, such as Lineweaver-Burk and Dixon plots, are used to determine the type of inhibition (e.g., competitive) and the inhibitor constant (Ki).[6]

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for in vitro analysis and a potential signaling pathway modulated by khellactones, based on available data for the cis-isomer.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., RAW264.7, MCF7) treatment Cell Treatment (Varying Concentrations and Durations) cell_culture->treatment compound_prep Cis-Khellactone Preparation compound_prep->treatment cytotoxicity Cytotoxicity Assay (MTT / WST-8) treatment->cytotoxicity anti_inflammatory Anti-inflammatory Assay (NO, ELISA) treatment->anti_inflammatory enzyme_inhibition Enzyme Inhibition (sEH Assay) treatment->enzyme_inhibition data_analysis Statistical Analysis (IC50, p-values) cytotoxicity->data_analysis anti_inflammatory->data_analysis enzyme_inhibition->data_analysis

Caption: Illustrative workflow for in vitro analysis of khellactones.

LPS LPS NFkB NF-κB LPS->NFkB activates MAPK MAPK LPS->MAPK activates cis_Khellactone cis-Khellactone sEH sEH cis_Khellactone->sEH inhibits cis_Khellactone->NFkB inhibits cis_Khellactone->MAPK inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines promotes iNOS iNOS NFkB->iNOS promotes MAPK->Pro_inflammatory_Cytokines promotes Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation NO NO iNOS->NO NO->Inflammation

References

Validating the Mechanism of Action of Trans-khellactone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trans-khellactone (B27147), a naturally derived coumarin, has garnered interest for its potential therapeutic effects, which are hypothesized to stem from its activity as an opener of the large-conductance calcium- and voltage-activated potassium (BK) channels. These channels are crucial regulators of cellular excitability in various tissues, including smooth muscle and neurons.[1] Activation of BK channels leads to potassium efflux, membrane hyperpolarization, and consequently, smooth muscle relaxation and reduced neuronal firing.[1] These properties make BK channel openers a promising therapeutic strategy for conditions characterized by hyperexcitability, such as epilepsy, bladder instability, and hypertension.[1]

This guide provides a framework for validating the mechanism of action of this compound. It objectively compares its proposed mechanism with that of other well-characterized ion channel modulators, supported by experimental data. The focus is on the electrophysiological validation required to characterize a compound's activity and selectivity. Due to the limited publicly available quantitative data for this compound, this guide uses the well-studied BK channel opener NS-1619 as a primary exemplar for the validation process. The guide also draws comparisons with Amiodarone, a multi-channel blocker, and Nifedipine, a specific L-type calcium channel blocker, to highlight the importance of selectivity profiling.

The Role and Activation of BK Channels

BK channels are unique because they are dually activated by two distinct physiological stimuli: membrane depolarization and local increases in intracellular calcium concentration ([Ca²⁺]i).[2] This dual gating allows them to act as a negative feedback system, linking changes in membrane potential and intracellular calcium to a powerful hyperpolarizing potassium current.[1] The activation of BK channels is a key event in regulating the excitability of nerve and smooth muscle cells.[3]

BK_Channel_Activation RyR Ryanodine Receptor (on ER/SR) Intra_Ca ↑ Intracellular [Ca²⁺] RyR->Intra_Ca Depolarization Membrane Depolarization VDCC VDCC Depolarization->VDCC Activates BK_channel BK_channel Depolarization->BK_channel Activates Ca_influx Ca²⁺ Influx Ca_influx->Intra_Ca Intra_Ca->RyR CICR Intra_Ca->BK_channel Activates K_efflux K⁺ Efflux Hyperpolarization Hyperpolarization (Repolarization) K_efflux->Hyperpolarization VDCC->Ca_influx BK_channel->K_efflux

Comparative Analysis of Ion Channel Modulators

To validate this compound as a BK channel opener, its electrophysiological profile must be characterized and compared against compounds with known mechanisms. This involves assessing its potency, efficacy, and selectivity.

Target_Comparison cluster_compounds Compounds cluster_targets Primary Molecular Targets Trans_K This compound (Hypothesized) BK_Channel BK K⁺ Channel Trans_K->BK_Channel Activates NS1619 NS-1619 NS1619->BK_Channel Activates Amiodarone Amiodarone Other_K Other K⁺ Channels (hERG, Kv, etc.) Amiodarone->Other_K Blocks Ca_Channel L-type Ca²⁺ Channel Amiodarone->Ca_Channel Blocks Na_Channel Na⁺ Channel Amiodarone->Na_Channel Blocks Nifedipine Nifedipine Nifedipine->Ca_Channel Blocks

Performance Data Summary

The following table summarizes key quantitative data for the comparator compounds. A primary goal for validating this compound would be to generate similar data through electrophysiological experiments.

CompoundPrimary Target(s)ActionPotency (IC₅₀ / EC₅₀)Key Electrophysiological Effect
NS-1619 BK ChannelOpener / Activator~10 - 30 µM (EC₅₀ for smooth muscle relaxation)Shifts voltage dependence of channel opening to more negative potentials
Amiodarone Multiple K⁺, Na⁺, Ca²⁺ channelsBlocker / Inhibitor~45 nM (IC₅₀ for hERG K⁺ channel); ~1.8 µM (IC₅₀ for atrial Na⁺ channel); ~3.6 µM (IC₅₀ for cardiac Na⁺ channel)Prolongs action potential duration by blocking multiple repolarizing currents
Nifedipine L-type Ca²⁺ ChannelsBlocker / Antagonist~3.4 nM (IC₅₀ in 2mM [Ca²⁺]o); ~0.2 µM (IC₅₀ in cardiac fibers)Inhibits influx of Ca²⁺, leading to vasodilation

Experimental Protocols for Mechanism Validation

The gold-standard technique for validating the mechanism of action of an ion channel modulator is patch-clamp electrophysiology . This method allows for the direct measurement of ion flow through channels in a cell membrane.

Electrophysiology_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 cells) Transfection Transfection with BK Channel Subunits (α, β) Cell_Culture->Transfection Cell_Isolation Cell Isolation for Patching Transfection->Cell_Isolation Giga_Seal Giga-ohm Seal Formation (Whole-cell or Inside-out) Cell_Isolation->Giga_Seal Patch_Pipette Micropipette Fabrication & Filling (Internal Solution) Patch_Pipette->Giga_Seal Record_Baseline Record Baseline Currents (Voltage Clamp) Giga_Seal->Record_Baseline Apply_Compound Apply Test Compound (e.g., this compound) Record_Baseline->Apply_Compound Record_Effect Record Post-Compound Currents Apply_Compound->Record_Effect Data_Acquisition Data Acquisition System Record_Effect->Data_Acquisition Analysis Current-Voltage (I-V) Plots Conductance-Voltage (G-V) Curves Dose-Response Curves Data_Acquisition->Analysis Parameters Calculate EC₅₀/IC₅₀, Changes in V₁/₂ Analysis->Parameters

Detailed Protocol: Whole-Cell Patch Clamp

This protocol is designed to measure the effect of a test compound on the total outward current in a cell expressing BK channels.

  • Cell Preparation:

    • Culture Human Embryonic Kidney (HEK293) cells stably transfected with the human BK channel α-subunit (and β-subunits if studying subunit-specific effects).

    • Plate cells on glass coverslips 24-48 hours before the experiment.

    • Immediately before recording, transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and varying concentrations of free Ca²⁺ (adjusted with CaCl₂) to study calcium sensitivity (pH adjusted to 7.2 with KOH).

  • Recording Procedure:

    • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 1-1.5 MΩ when filled with the internal solution.

    • Approach a cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".

    • Apply a brief pulse of suction to rupture the membrane patch, achieving the "whole-cell" configuration. This allows electrical access to the entire cell membrane.

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 10 mV increments) to elicit outward K⁺ currents. Record the baseline currents.

    • Perfuse the cell with the external solution containing the test compound (e.g., this compound at various concentrations).

    • Repeat the voltage-step protocol to record the currents in the presence of the compound.

  • Data Analysis:

    • Measure the peak outward current at each voltage step before and after compound application.

    • Construct current-voltage (I-V) relationship curves.

    • Calculate the conductance (G) at each voltage (V) and plot the normalized conductance (G/Gmax) against the voltage to generate a conductance-voltage (G-V) curve.

    • Fit the G-V curve with a Boltzmann function to determine the half-maximal activation voltage (V₁/₂). A leftward shift in the V₁/₂ indicates that the channel opens at more negative potentials, a hallmark of a BK channel opener.[4]

    • Generate dose-response curves at a specific voltage to calculate the EC₅₀ value.

Detailed Protocol: Inside-Out Patch Clamp

This configuration is ideal for studying how a compound affects the channel directly, independent of intracellular signaling pathways, and for precisely controlling the intracellular Ca²⁺ concentration.

  • Preparation and Seal Formation:

    • Follow steps 1 and 2 from the whole-cell protocol.

    • After achieving a giga-seal in the cell-attached configuration, gently pull the pipette away from the cell to excise the patch of membrane. The intracellular side of the membrane will now face the bath solution.

  • Recording Procedure:

    • Position the pipette tip near a perfusion system that allows for rapid exchange of solutions bathing the intracellular face of the patch.

    • Apply voltage steps and record single-channel or macroscopic currents as in the whole-cell method.

    • Perfuse the patch with solutions containing different concentrations of the test compound and/or Ca²⁺.

  • Data Analysis:

    • For single-channel recordings, analyze the channel open probability (Po), mean open time, and mean closed time. An activator would be expected to increase Po and/or mean open time.[4]

    • For macroscopic currents from patches with many channels, analysis is similar to the whole-cell method. This configuration allows for precise determination of how the compound's effect is modulated by intracellular calcium.

Conclusion

Validating the mechanism of action for a compound like this compound is a rigorous process that relies on quantitative, comparative data. The foundational step is to demonstrate direct activation of the BK channel using patch-clamp electrophysiology. Key metrics for validation include a leftward shift in the voltage-activation curve and a calculable EC₅₀ value. Furthermore, to establish it as a valuable research tool or therapeutic candidate, its selectivity must be profiled against other ion channels, such as cardiac hERG channels and voltage-gated sodium and calcium channels, to identify potential off-target effects. While this compound holds promise as a BK channel opener, comprehensive electrophysiological studies are required to substantiate this hypothesis and define its pharmacological profile relative to established modulators like NS-1619, Amiodarone, and Nifedipine.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Trans-khellactone and its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of trans-khellactone (B27147) and its ester derivatives, primarily praeruptorins A, B, and E. The information presented is compiled from preclinical studies in rat models and is intended to inform drug development and research in this area. Khellactone (B107364) derivatives have garnered significant interest for their diverse biological activities, but their clinical progression is often hampered by their pharmacokinetic properties.

Executive Summary

Khellactone esters, also known as khellactone derivatives (KDs), generally exhibit low oral bioavailability due to extensive first-pass metabolism. Upon oral administration, these esters are rapidly hydrolyzed to their active metabolite, khellactone. This guide summarizes the key pharmacokinetic parameters of several common khellactone esters and their metabolite, this compound, providing a comparative overview of their absorption, distribution, metabolism, and excretion (ADME) characteristics.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound and its esters in rats following oral and intravenous administration. This data highlights the significant differences in their bioavailability and disposition.

CompoundAdministration RouteDose (mg/kg)Cmax (µg/L)Tmax (h)AUC(0-t) (µg/Lh)T1/2 (h)Oral Bioavailability (F%)
Praeruptorin A OralNot Specified16.21 ± 3.140.58 ± 0.29156.71 ± 27.699.30 ± 4.77Low (Not explicitly calculated)
Intravenous5--398.7 ± 55.40.96 ± 0.08-
Praeruptorin B OralNot Specified19.76 ± 4.684.00 ± 1.10175.48 ± 36.5311.55 ± 4.32Low (Not explicitly calculated)
Praeruptorin E OralNot Specified2.85 ± 0.693.17 ± 1.1726.31 ± 5.609.93 ± 2.68Low (Not explicitly calculated)
Khellactone OralNot Specified10.37 ± 1.833.50 ± 0.84101.45 ± 19.3310.08 ± 1.63-

Note: The pharmacokinetic parameters for khellactone were determined after oral administration of a Peucedanum praeruptorum Dunn extract, where it is a major metabolite of the khellactone esters present in the extract.

Key Observations

  • Low Oral Bioavailability : Khellactone esters generally suffer from poor oral bioavailability, a significant hurdle for their clinical development. This is primarily attributed to extensive first-pass metabolism, where the ester linkages are rapidly cleaved by carboxylesterases in the intestine and liver.

  • Rapid Metabolism : Following oral administration, khellactone esters are quickly hydrolyzed to khellactones (cis and trans isomers). In many cases, the parent ester is difficult to detect in plasma, with the khellactone metabolites being the predominant circulating compounds.

  • Variable Absorption Rates : The time to reach maximum plasma concentration (Tmax) varies among the different esters, suggesting differences in their absorption rates.

  • Longer Half-life of the Metabolite : The elimination half-life (T1/2) of the metabolite, khellactone, appears to be longer than that of the parent esters, indicating that the active moiety persists in the circulation.

Experimental Protocols

The data presented in this guide is derived from preclinical pharmacokinetic studies in rats. Below is a generalized methodology representative of the key experiments cited.

In Vivo Pharmacokinetic Study in Rats

1. Animal Model:

  • Male Sprague-Dawley or Wistar rats are typically used.

  • Animals are housed in a controlled environment with a standard diet and water ad libitum.

  • A fasting period of approximately 12 hours is common before drug administration.

2. Drug Administration:

  • Oral (p.o.) Administration: The compound is suspended or dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered via oral gavage.

  • Intravenous (i.v.) Administration: The compound is dissolved in a suitable vehicle (e.g., a mixture of PEG400, Tween 80, and saline) and administered as a bolus injection or infusion into a cannulated vein (e.g., jugular or tail vein).

3. Blood Sampling:

  • Blood samples (approximately 0.2-0.3 mL) are collected from a cannulated artery (e.g., carotid artery) or via retro-orbital bleeding at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method:

  • A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the simultaneous quantification of the parent khellactone ester and its metabolite, this compound, in plasma samples.

  • Sample Preparation: Protein precipitation with a solvent like acetonitrile (B52724) is a common method for extracting the analytes from the plasma matrix.

  • Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with positive or negative electrospray ionization.

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data is analyzed using non-compartmental analysis with software such as WinNonlin.

  • Key pharmacokinetic parameters calculated include: maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), and clearance (CL).

  • Oral bioavailability (F) is calculated using the formula: F (%) = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Mandatory Visualization

Pharmacokinetic_Workflow cluster_prestudy Pre-study Phase cluster_dosing Dosing Phase cluster_sampling Sampling & Processing Phase cluster_analysis Analytical & Data Analysis Phase animal_prep Animal Acclimatization (e.g., Sprague-Dawley Rats) cannulation Surgical Cannulation (for i.v. dosing and serial blood sampling) animal_prep->cannulation fasting Overnight Fasting cannulation->fasting oral_admin Oral Administration (Gavage) fasting->oral_admin Group 1 iv_admin Intravenous Administration (Bolus/Infusion) fasting->iv_admin Group 2 blood_collection Serial Blood Collection (Predetermined Time Points) oral_admin->blood_collection iv_admin->blood_collection plasma_sep Plasma Separation (Centrifugation) blood_collection->plasma_sep storage Sample Storage (-80°C) plasma_sep->storage sample_prep Plasma Sample Preparation (Protein Precipitation) storage->sample_prep lcms_analysis LC-MS/MS Analysis (Quantification of Analytes) sample_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis (Non-compartmental) lcms_analysis->pk_analysis result result pk_analysis->result Comparative PK Profile (Cmax, Tmax, AUC, T1/2, F%)

Caption: Experimental workflow for a comparative pharmacokinetic study.

A Researcher's Guide to Bioassay Validation for Screening Khellactone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of bioassays for screening khellactone (B107364) derivatives, supported by experimental data and detailed protocols. Khellactone derivatives, a class of coumarins, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.

The selection of an appropriate bioassay is a critical step in the drug discovery process, directly impacting the efficiency and accuracy of screening potential therapeutic compounds. This guide provides a comprehensive overview of validated bioassays for assessing the cytotoxicity and anti-inflammatory activity of khellactone derivatives, alongside a comparison with alternative screening methods.

Comparing Bioassays for Cytotoxicity Screening

The initial assessment of a compound's therapeutic potential often involves evaluating its cytotoxicity against various cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay and the Crystal Violet assay are two of the most commonly employed methods for this purpose.

The MTT assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. In contrast, the Crystal Violet assay is a simple and rapid method that stains the DNA of adherent cells, providing a measure of the total cell biomass.

While both assays are widely used, they have distinct advantages and disadvantages. The MTT assay is highly sensitive and provides information on cellular metabolic activity, which can be an early indicator of cytotoxicity.[1] However, it can be influenced by compounds that affect cellular metabolism, potentially leading to false results.[2] The Crystal Violet assay is less susceptible to interference from colored compounds and is a more direct measure of cell death.[3] However, it may be less sensitive for detecting early cytotoxic events compared to the MTT assay.[1]

Table 1: Comparison of Cytotoxicity Bioassays for Khellactone Derivatives

BioassayPrincipleAdvantagesDisadvantages
MTT Assay Measures metabolic activity (mitochondrial dehydrogenase)High sensitivity; provides information on cellular metabolic health.[1]Can be affected by compounds that interfere with cellular metabolism[2]; indirect measure of cell number.
Crystal Violet Assay Stains DNA of adherent cellsSimple, rapid, and inexpensive; less prone to interference from colored compounds; direct measure of cell biomass.[3]May be less sensitive for early cytotoxic events[1]; requires cell adhesion.
LDH Release Assay Measures lactate (B86563) dehydrogenase (LDH) released from damaged cellsDirectly measures cell membrane integrity; non-destructive to remaining cells.Less sensitive than MTT or Neutral Red assays for early cytotoxic events.[1]

Quantitative Data from Cytotoxicity Screening of Khellactone Derivatives:

The following table summarizes the cytotoxic activity of various khellactone derivatives against different cancer cell lines, as determined by the MTT assay. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

Table 2: Cytotoxic Activity (IC50, µM) of Khellactone Derivatives (MTT Assay)

CompoundHEPG-2 (Liver Cancer)SGC-7901 (Gastric Cancer)LS174T (Colon Cancer)Reference
Derivative 3a 8.5129.65-[2]
Derivative 12e 6.19.2-[4]

Validating Bioassays for Anti-inflammatory Screening

Khellactone derivatives have shown significant promise as anti-inflammatory agents. The validation of bioassays to screen for this activity is crucial for identifying lead compounds. Commonly used in vitro assays for anti-inflammatory screening include the Griess assay for nitric oxide (NO) production and enzyme-linked immunosorbent assays (ELISAs) for pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite (B80452), a stable and nonvolatile breakdown product of NO. In inflammatory conditions, inducible nitric oxide synthase (iNOS) is upregulated, leading to increased NO production. ELISAs are highly specific and sensitive immunoassays that utilize antibodies to quantify the concentration of specific proteins, such as cytokines, in a sample.

Table 3: Comparison of Anti-inflammatory Bioassays

BioassayPrincipleAdvantagesDisadvantages
Griess Assay Colorimetric detection of nitrite (a stable product of NO)Simple, rapid, and cost-effective.Indirect measure of NO; can be affected by compounds that interfere with the Griess reaction.
ELISA Antibody-based quantification of specific cytokines (e.g., TNF-α, IL-1β, IL-6)High specificity and sensitivity; allows for the quantification of multiple mediators.More complex and time-consuming than the Griess assay; can be expensive.

Quantitative Data from Anti-inflammatory Screening of Khellactone Derivatives:

The following table presents data on the anti-inflammatory effects of khellactone derivatives in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Table 4: Anti-inflammatory Activity of Khellactone Derivatives

CompoundBioassayTargetInhibition/IC50Reference
cis-Khellactone sEH InhibitionSoluble Epoxide HydrolaseIC50: 3.1 µM[5]
cis-Khellactone NO ProductioniNOSDownregulated at 50 & 100 µM[5]
cis-Khellactone Cytokine ExpressionIL-1β, IL-4Downregulated at 50 & 100 µM[5]
Disenecionyl cis-khellactone NO ProductioniNOSInhibition observed[6]
Disenecionyl cis-khellactone Cytokine ProductionTNF-α, IL-1β, IL-6Reduced production[6]

Alternative Screening Methods: A Glimpse into the Future

Beyond traditional cell-based assays, computational methods are emerging as powerful tools for screening khellactone derivatives. Molecular docking and molecular dynamics simulations can predict the binding affinity and interaction of these compounds with specific protein targets, providing insights into their mechanism of action and guiding the design of more potent derivatives. For instance, computational studies have been used to investigate the interaction of cis-khellactone with soluble epoxide hydrolase (sEH), a key enzyme in inflammation.[5]

Experimental Protocols

MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the khellactone derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[7]

Griess Assay for Nitric Oxide (NO) Production
  • Cell Culture and Treatment: Culture RAW 264.7 macrophage cells and treat with various concentrations of the khellactone derivative for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate in the dark at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which khellactone derivatives exert their biological effects is crucial for rational drug design and development.

Anti-inflammatory Mechanism: Inhibition of NF-κB and MAPK Pathways

Khellactone derivatives have been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[6][8] They achieve this by preventing the nuclear translocation of the p65 subunit of NF-κB. Furthermore, these compounds can modulate the mitogen-activated protein kinase (MAPK) signaling pathway by inhibiting the phosphorylation of key kinases such as p38 and JNK.[6]

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPKKK MAPKKK MyD88->MAPKKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) IkBa->NFkB_active degradation Nucleus Nucleus NFkB_active->Nucleus Inflammatory_Genes Inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS) Khellactone Khellactone Derivatives Khellactone->IKK Inhibits MKK MKK (p38/JNK) Khellactone->MKK Inhibits Phosphorylation MAPKKK->MKK AP1 AP-1 MKK->AP1 AP1->Nucleus

Caption: Khellactone derivatives inhibit inflammatory pathways.

Anticancer Mechanism: Induction of Intrinsic Apoptosis

In the context of cancer, certain khellactone derivatives have been found to induce apoptosis, or programmed cell death, through the intrinsic or mitochondria-mediated pathway. This process involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the subsequent activation of a cascade of caspases, ultimately resulting in cell death.

G Khellactone Khellactone Derivatives Mitochondrion Mitochondrion Khellactone->Mitochondrion Induces Stress Bcl2 Bcl-2 Khellactone->Bcl2 Inhibits CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax Bax Bax->Mitochondrion Forms Pores Bcl2->Bax Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by khellactones.

Conclusion

The validation and comparison of bioassays for screening khellactone derivatives are essential for advancing the discovery of novel therapeutics. This guide provides a framework for researchers to select the most appropriate assays based on their specific research goals. The MTT and Crystal Violet assays are both valuable tools for assessing cytotoxicity, with the choice depending on the desired sensitivity and the potential for compound interference. For anti-inflammatory screening, the Griess assay and cytokine ELISAs offer complementary information on the inhibition of key inflammatory mediators. The integration of computational methods will further enhance the efficiency and accuracy of the screening process. A thorough understanding of the underlying signaling pathways, such as NF-κB, MAPK, and the intrinsic apoptosis pathway, will be instrumental in the rational design and development of the next generation of khellactone-based drugs.

References

Comparative Study of the Anti-HIV Activity of Khellactone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-HIV activity of various khellactone (B107364) isomers, with a focus on derivatives of 3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK). The information presented is collated from multiple research publications to offer a comprehensive overview of their potential as anti-HIV agents.

Data Presentation: Anti-HIV Activity of Khellactone Isomers

The following table summarizes the in vitro anti-HIV-1 activity of selected khellactone isomers and their derivatives. The data is primarily derived from studies using H9 and CEM-SS lymphocyte cell lines, with viral replication quantified by measuring p24 antigen levels.

CompoundCell LineEC50 (µM)Therapeutic Index (TI)Reference(s)
Monosubstituted DCK Analogues
3-Methyl-DCKH9 lymphocytes<5.25 x 10⁻⁵>2.15 x 10⁶[1][2]
4-Methyl-DCKH9 lymphocytes1.83 x 10⁻⁶>6.89 x 10⁷[1][3]
5-Methyl-DCKH9 lymphocytes2.39 x 10⁻⁷>3.97 x 10⁸[1][3]
3-Hydroxymethyl-4-methyl-DCKH9 lymphocytes0.004-[4]
3-Bromomethyl-4-methyl-DCKH9 lymphocytes0.00011189,600[4]
4-Propyl-DCKH9 lymphocytes1.75 x 10⁻²-[1]
4-Isopropyl-DCKH9 lymphocytes3.15 x 10⁻²-[1]
Disubstituted DCK Analogues
5-Methoxy-4-methyl DCKH9 lymphocytes7.21 x 10⁻⁶>2.08 x 10⁷[5][6][7]
DCK Lactam Analogue
4-Methyl-DCK lactamH9 lymphocytes0.00024119,333[8]
Parent Compound
3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK)H9 lymphocytes2.56 x 10⁻⁴1.37 x 10⁵[5]
Control
Zidovudine (AZT)H9 lymphocytes--[1][5]

Experimental Protocols

The following sections detail the generalized methodologies employed in the cited studies for assessing the anti-HIV activity of khellactone isomers.

In Vitro Anti-HIV-1 Assay in H9 Lymphocyte Cells

This assay evaluates the ability of a compound to inhibit HIV-1 replication in a susceptible human T-cell line.

1. Cell and Virus Preparation:

  • Cell Line: Human T-lymphocyte H9 cells are maintained in an appropriate culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • Virus Stock: A stock of HIV-1 (e.g., strain IIIB) is prepared and titrated to determine the 50% tissue culture infectious dose (TCID50).

2. Assay Procedure:

  • H9 cells are seeded in 96-well microtiter plates.

  • The test compounds (khellactone isomers) are dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures in serial dilutions.

  • A predetermined amount of HIV-1 virus stock is added to the wells containing the cells and test compounds.

  • Control wells include cells with virus but no compound (virus control) and cells with no virus and no compound (cell control).

  • The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 7 days.

3. Quantification of Viral Replication (p24 Antigen ELISA):

  • After the incubation period, the cell culture supernatants are collected.

  • The concentration of the HIV-1 p24 core antigen in the supernatants is quantified using a commercial p24 antigen capture ELISA kit. The general steps are as follows:

    • Microplate wells are coated with a monoclonal antibody specific for HIV-1 p24 antigen.

    • Culture supernatants and a series of p24 antigen standards are added to the wells.

    • After incubation and washing, a biotinylated polyclonal antibody to HIV-1 p24 is added.

    • Streptavidin-peroxidase conjugate is then added, which binds to the biotinylated antibody.

    • A substrate solution (e.g., TMB) is added, and the color development is proportional to the amount of p24 antigen.

    • The reaction is stopped, and the absorbance is read using a microplate reader.

  • The percentage of inhibition of viral replication is calculated by comparing the p24 levels in the treated samples to the virus control.

4. Calculation of EC50 and Therapeutic Index (TI):

  • The 50% effective concentration (EC50) is the concentration of the compound that inhibits HIV-1 replication by 50%. This is determined from the dose-response curve.

  • The cytotoxicity of the compounds is determined in parallel by assessing the viability of uninfected H9 cells (e.g., using an MTT assay). The 50% cytotoxic concentration (CC50) is calculated.

  • The Therapeutic Index (TI) is calculated as the ratio of CC50 to EC50 (TI = CC50 / EC50).

Anti-HIV-1 Assay in CEM-SS Cells

A similar protocol is followed for assays using the CEM-SS T-lymphoblastoid cell line, which is also highly susceptible to HIV-1 infection.[2] The endpoint measurement can also be the inhibition of virus-induced cytopathic effect (CPE), in addition to p24 antigen quantification.

Mandatory Visualization

Experimental Workflow for Anti-HIV Activity Screening

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_prep Prepare H9/CEM-SS Cell Culture seeding Seed Cells into 96-well Plates cell_prep->seeding compound_prep Prepare Serial Dilutions of Khellactone Isomers treatment Add Compounds and HIV-1 to Cells compound_prep->treatment virus_prep Prepare HIV-1 Virus Stock virus_prep->treatment seeding->treatment incubation Incubate for 7 days at 37°C treatment->incubation supernatant Collect Culture Supernatants incubation->supernatant p24_elisa Quantify p24 Antigen (ELISA) supernatant->p24_elisa data_analysis Calculate EC50 and TI p24_elisa->data_analysis mechanism_of_action cluster_hiv_cycle HIV-1 Replication Cycle viral_rna Viral RNA ss_dna Single-Stranded Viral DNA (ssDNA) viral_rna->ss_dna RNA-dependent DNA synthesis (Reverse Transcriptase) ds_dna Double-Stranded Viral DNA (dsDNA) ss_dna->ds_dna DNA-dependent DNA synthesis (Reverse Transcriptase) integration Integration into Host Genome ds_dna->integration dck DCK Analogues dck->ds_dna Inhibition

References

assessing the selectivity of trans-khellactone for its molecular target

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trans-khellactone (B27147), a naturally occurring pyranocoumarin, and its derivatives have garnered significant interest within the scientific community due to their diverse pharmacological activities. This guide provides a comparative assessment of the selectivity of this compound for its potential molecular targets, primarily focusing on soluble epoxide hydrolase (sEH) and the platelet-activating factor (PAF) receptor. Due to the limited availability of direct quantitative data for this compound, this analysis incorporates data from its closely related stereoisomer, cis-khellactone, to provide a comprehensive overview based on current scientific literature.

Molecular Target Profile of Khellactones

Research indicates that khellactones exert their biological effects by interacting with multiple targets. This guide will focus on two of the most prominently studied targets to evaluate the selectivity of this class of compounds.

Inhibition of Soluble Epoxide Hydrolase (sEH)

Table 1: Comparative Analysis of sEH Inhibitory Potency

CompoundIC50 (µM)Kᵢ (µM)Mechanism of Inhibition
(-)-cis-Khellactone 3.1 ± 2.53.5Competitive
AUDA (Control)0.0212 ± 0.3Not ReportedNot Reported
t-TUCB 0.0004Not ReportedNot Reported
Glycycoumarin 1.9 ± 0.2Not ReportedCompetitive

Note: Data for (-)-cis-khellactone is used as a proxy for khellactone (B107364) activity. AUDA and t-TUCB are well-characterized, potent sEH inhibitors included for comparison.

The data indicates that (-)-cis-khellactone is a competitive inhibitor of sEH with moderate potency in the low micromolar range. In comparison to highly potent synthetic inhibitors like AUDA and t-TUCB, which exhibit nanomolar to sub-nanomolar activity, the potency of the khellactone scaffold, as represented by the cis-isomer, is less pronounced.

Antagonism of the Platelet-Activating Factor (PAF) Receptor

The platelet-activating factor receptor is a G-protein coupled receptor involved in various inflammatory and allergic responses. Several khellactone derivatives have been reported to act as antagonists at this receptor. However, specific quantitative data, such as IC50 or Kᵢ values for this compound, are scarce in the published literature. One study noted that a this compound derivative, (+/-)-trans-4'-acetyl-3'-tigloylkhellactone, exhibited weak inhibition of PAF-induced platelet aggregation.

To contextualize this qualitative observation, the potencies of well-established PAF receptor antagonists are presented below.

Table 2: Potency of Known PAF Receptor Antagonists

CompoundIC50 (nM)Kᵢ (nM)
Apafant (WEB 2086) 170 (platelet aggregation)9.9
TCV-309 58 (platelet aggregation)27
Ginkgolide B Not ReportedNot Reported

The lack of quantitative data for this compound's activity at the PAF receptor makes a direct comparison of selectivity challenging. A comprehensive assessment would require determining its potency for both sEH and the PAF receptor to calculate a selectivity ratio.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for assessing the activity of compounds at these two key targets are provided below.

Protocol 1: Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This fluorometric assay is a standard method for determining the inhibitory potential of a compound against sEH.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against sEH.

Materials:

  • Recombinant human sEH

  • sEH substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)

  • Assay Buffer: Tris-HCl (pH 7.4)

  • Test compound (e.g., this compound)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add a fixed concentration of recombinant human sEH to each well of a 96-well plate.

  • Add the serially diluted test compound to the wells. Include appropriate controls (vehicle and a known sEH inhibitor).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the PHOME substrate to all wells.

  • Immediately measure the fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 15-30 minutes.

  • Calculate the reaction velocity (rate of fluorescence increase) for each concentration.

  • Plot the percentage of inhibition versus the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

Protocol 2: PAF Receptor Binding Assay

This competitive radioligand binding assay is used to determine the binding affinity of a compound to the PAF receptor.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the PAF receptor.

Materials:

  • Membrane preparations from cells expressing the PAF receptor (e.g., rabbit platelets)

  • Radioligand: [³H]-PAF

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.25% BSA, pH 7.4

  • Test compound (e.g., this compound)

  • Non-labeled PAF for determination of non-specific binding

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In assay tubes, combine the cell membrane preparation, a fixed concentration of [³H]-PAF, and the serially diluted test compound.

  • For total binding, omit the test compound. For non-specific binding, add an excess of non-labeled PAF.

  • Incubate the tubes at 25°C for 1 hour to allow binding to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding at each test compound concentration.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

sEH_Pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs Epoxyeicosatrienoic acids (EETs) (Anti-inflammatory) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic acids (DHETs) (Less Active) sEH->DHETs Khellactone Khellactone (Inhibitor) Khellactone->sEH

Caption: The sEH pathway and the inhibitory role of khellactones.

experimental_workflow cluster_screening Initial Screening cluster_analysis Data Analysis cluster_conclusion Conclusion Primary_Assay Primary Target Assay (e.g., sEH Inhibition) Potency Determine IC50 / Ki Primary_Assay->Potency Secondary_Assay Secondary Target Assay (e.g., PAF Receptor Binding) Secondary_Assay->Potency Selectivity Calculate Selectivity Ratio (IC50 Target B / IC50 Target A) Potency->Selectivity Profile Define Selectivity Profile Selectivity->Profile

Caption: A generalized workflow for assessing compound selectivity.

Limited Peer-Reviewed Validation of Trans-Khellactone's Therapeutic Potential: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of peer-reviewed literature reveals a significant gap in the specific therapeutic validation of trans-khellactone (B27147). While its isomer, cis-khellactone, has been the subject of numerous studies investigating its anti-inflammatory, anti-cancer, and neuroprotective effects, research dedicated to the pharmacological activities of this compound is sparse. This guide summarizes the available data on this compound and provides a comparative overview of the more extensively studied cis-khellactone to offer context for researchers, scientists, and drug development professionals.

This compound: Emerging Evidence and Research Gaps

Evidence for the biological relevance of this compound primarily stems from metabolic studies. Following oral administration of praeruptorin A (PA), a naturally occurring khellactone (B107364) derivative, (+)-trans-khellactone has been identified as a primary metabolite in rats[1][2]. This indicates that the trans-isomer is formed in biological systems and may contribute to the overall pharmacological profile of khellactone-containing compounds.

In a broader context of synthetic lactones, some studies have suggested that trans-isomers can exhibit greater biological activity than their cis-counterparts. For instance, one study on the antiproliferative activities of synthetic lactones found that the trans-isomers were more potent. However, this is a generalized finding and does not constitute a specific validation of this compound's therapeutic potential.

A study on the antagonistic effects of various khellactones on platelet-activating factor (PAF), histamine, and leukotriene D4 found that while several cis-khellactone derivatives strongly inhibited PAF-induced platelet aggregation, the tested this compound derivatives were only weakly inhibitory[3].

Due to the limited number of studies focusing specifically on this compound, a detailed comparison with alternative compounds, including quantitative data and established experimental protocols for its therapeutic validation, cannot be provided at this time. The scientific community awaits further research to elucidate the specific mechanisms of action and therapeutic potential of this particular isomer.

Cis-Khellactone: A Well-Validated Therapeutic Candidate

In stark contrast to its trans-isomer, cis-khellactone has been extensively investigated, with a growing body of peer-reviewed evidence supporting its therapeutic potential across various disease models.

Anti-Inflammatory Activity

A significant area of research for cis-khellactone is its role as an inhibitor of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory epoxyeicosatrienoic acids (EETs)[4]. By inhibiting sEH, cis-khellactone increases the levels of EETs, thereby reducing inflammation.

Signaling Pathway: Cis-Khellactone's Anti-Inflammatory Mechanism

G Simplified Anti-Inflammatory Pathway of Cis-Khellactone cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Response cluster_2 Therapeutic Intervention LPS LPS sEH Soluble Epoxide Hydrolase (sEH) LPS->sEH Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α) sEH->Pro_inflammatory_Cytokines Promotes Production cis_Khellactone Cis-Khellactone cis_Khellactone->sEH Inhibits

Caption: Inhibition of sEH by cis-khellactone reduces pro-inflammatory cytokine production.

Experimental Protocols: Inhibition of Soluble Epoxide Hydrolase (sEH)

A common method to assess the inhibitory activity of compounds like cis-khellactone on sEH is a fluorometric assay.

Methodology:

  • Enzyme Source: Recombinant human sEH is used.

  • Substrate: A non-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), is utilized.

  • Reaction: In the presence of sEH, PHOME is hydrolyzed to a fluorescent product.

  • Inhibition Measurement: The assay is performed with and without the test compound (cis-khellactone) at various concentrations.

  • Data Analysis: The fluorescence intensity is measured, and the concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Anticancer and Other Activities

Beyond its anti-inflammatory effects, cis-khellactone has demonstrated potential in other therapeutic areas:

  • Anticancer: Studies have shown that cis-khellactone and its derivatives can induce apoptosis in various cancer cell lines.

  • Neuroprotection: Some research suggests that khellactones may have protective effects in models of neurodegenerative diseases.

Comparative Data Summary: Khellactone Isomers

Due to the lack of specific data for this compound, a direct quantitative comparison is not feasible. The following table highlights the disparity in the available research.

FeatureThis compoundCis-Khellactone
Primary Evidence Identified as a metabolite of praeruptorin A[1][2]. Weakly inhibitory to PAF-induced platelet aggregation[3].Extensively studied for various biological activities.
Validated Mechanisms Not well-established.Inhibition of soluble epoxide hydrolase (sEH)[4]. Induction of apoptosis.
Therapeutic Potentials Largely unexplored.Anti-inflammatory, anti-cancer, neuroprotective.
Peer-Reviewed Studies Very limited.Numerous publications.

Metabolic Pathway: Formation of this compound

The primary context in which this compound is discussed in the literature is as a metabolite. The following diagram illustrates this relationship.

G Metabolic Formation of this compound Praeruptorin_A Praeruptorin A Metabolism Metabolism in vivo (e.g., in rats) Praeruptorin_A->Metabolism trans_Khellactone (+)-Trans-Khellactone Metabolism->trans_Khellactone

Caption: In vivo metabolism of praeruptorin A leads to the formation of (+)-trans-khellactone.

Conclusion

While the therapeutic potential of the khellactone scaffold is well-documented, the current body of scientific literature is heavily skewed towards the cis-isomer. The peer-reviewed validation of this compound's therapeutic potential remains an open area for investigation. Researchers are encouraged to explore the pharmacological profile of this isomer to determine if it possesses unique therapeutic benefits. Future studies should aim to directly compare the efficacy and mechanisms of action of trans- and cis-khellactone to provide a clearer understanding of their respective roles in pharmacology.

References

Safety Operating Guide

Proper Disposal of trans-Khellactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Trans-Khellactone is classified as a coumarin (B35378), a class of compounds that can be toxic.[1] Proper disposal is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE).

  • Gloves: Use chemical-resistant gloves.

  • Eye Protection: Wear safety glasses or goggles.

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[2]

  • Respiratory Protection: If there is a risk of generating dust, a dust respirator should be used.[2]

Chemical and Physical Properties

The following table summarizes key data for this compound and its parent compound, coumarin. This information is essential for a proper risk assessment prior to handling and disposal.

PropertyThis compoundCoumarin
CAS Number 23458-04-0[3]91-64-5
Molecular Formula C₁₄H₁₄O₅[4]C₉H₆O₂
Molecular Weight 262.26 g/mol [4]146.14 g/mol
Appearance SolidColorless to white crystals or powder
Purity 95%~99%[4]-
Solubility -Insoluble in water[1]
Storage Store in a well-closed container, protected from air and light. Refrigerate or freeze for long-term storage.[4]Store locked up.

Step-by-Step Disposal Procedure

The following is a general protocol for the disposal of this compound, based on guidelines for coumarin compounds.

1. Waste Identification and Segregation:

  • Treat all unused this compound and materials heavily contaminated with it (e.g., weighing boats, contaminated gloves, absorbent paper) as hazardous chemical waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.

2. Waste Collection and Containment:

  • Collect solid waste in a designated, sealable, and clearly labeled hazardous waste container.[5]

  • For liquid waste containing this compound, use a compatible, leak-proof container. If the solvent is combustible, it may be suitable for incineration.[2][6]

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution (e.g., PI name, lab location, accumulation start date).

4. Storage:

  • Store the sealed waste container in a designated, secure area, away from incompatible materials, until it is collected for disposal.

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service.[6]

  • Never discharge this compound or its solutions into drains or the environment.[6]

In Case of a Spill:

  • For minor spills, use dry clean-up methods to avoid generating dust.[2]

  • Sweep or vacuum the spilled solid and place it in a labeled container for disposal.[2]

  • For larger spills, evacuate the area and contact your institution's EHS or emergency response team.[2]

Disposal Workflow Diagram

The following diagram illustrates the general workflow for the proper disposal of this compound in a laboratory setting.

G This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Handling cluster_storage Interim Storage cluster_disposal Final Disposal start Start Disposal Process ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify & Segregate This compound Waste ppe->identify collect Collect in a Labeled, Sealable Hazardous Waste Container identify->collect store Store Sealed Container in Designated Secure Area collect->store contact_ehs Contact EHS for Pickup by Licensed Disposal Service store->contact_ehs end Disposal Complete contact_ehs->end

References

Personal protective equipment for handling trans-Khellactone

Author: BenchChem Technical Support Team. Date: December 2025

Trans-Khellactone is a natural product isolated from the roots of Peucedanum wulongense.[1][2] As with any novel or uncharacterized substance, it is crucial to handle this compound with a high degree of caution to minimize potential exposure.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is critical when handling this compound. The following table summarizes the recommended PPE.

Area of Protection Required PPE Specifications and Remarks
Eye and Face Safety goggles or a full-face shield.Must provide a complete seal around the eyes to protect from splashes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
Skin and Body Chemical-resistant lab coat or gown.Should be long-sleeved with tight-fitting cuffs. Consider a disposable gown for procedures with a higher risk of contamination.[3]
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile).Wear two pairs of gloves, with the outer glove covering the cuff of the lab coat.[3] Change gloves immediately if they become contaminated, punctured, or torn.
Respiratory Use in a well-ventilated area or under a chemical fume hood.If handling outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with appropriate cartridges should be used.
Foot Protection Closed-toe shoes.Shoes should be made of a material that will not absorb chemicals.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Before handling, ensure that a chemical fume hood is available and functioning correctly.

  • Designate a specific area for handling this compound to prevent the spread of contamination.

  • Ensure that an eyewash station and safety shower are readily accessible.

2. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of solid this compound within a chemical fume hood to minimize inhalation exposure.

  • Use a dedicated set of spatulas and weighing papers.

  • If preparing solutions, add the solvent to the solid slowly to avoid splashing.

3. Experimental Use:

  • Clearly label all containers with the name "this compound" and any known hazard information.

  • When using solutions, keep containers closed when not in use.

  • Avoid working alone when handling this compound.

4. Post-Handling:

  • After handling, decontaminate the work area thoroughly with an appropriate solvent.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Collect unused this compound in a clearly labeled, sealed container for hazardous waste.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be placed in a sealed, labeled hazardous waste bag or container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not pour down the drain.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste.

Safe Handling Workflow for this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Don Personal Protective Equipment (PPE) b Prepare a Designated Work Area in a Fume Hood a->b c Weigh and Prepare this compound Solution b->c d Perform Experiment c->d e Decontaminate Work Area and Equipment d->e f Segregate and Label Waste e->f g Dispose of Waste According to EHS Guidelines f->g h Doff PPE and Wash Hands g->h

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.